molecular formula C8H14N2O B1344673 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 1007516-30-4

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B1344673
CAS No.: 1007516-30-4
M. Wt: 154.21 g/mol
InChI Key: RBDCVYLLOQIZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCVYLLOQIZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629692
Record name 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007516-30-4
Record name 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1] Its unique electronic properties and synthetic tractability make it an ideal starting point for the development of novel agents targeting a wide array of diseases.[2][3][4] This guide provides a comprehensive technical overview of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a functionalized pyrazole derivative poised as a valuable building block for drug discovery and development professionals. We will explore its structural and physicochemical properties, propose a robust synthetic strategy grounded in established chemical principles, predict its analytical characterization, and discuss its potential applications in the synthesis of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.

The Pyrazole Motif: A Privileged Scaffold in Medicinal Chemistry

Five-membered heterocyclic compounds are among the most prominent scaffolds in drug discovery, with pyrazoles being an exceptional class.[5] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a configuration that imparts a unique set of properties. The N-1 nitrogen can act as a hydrogen bond donor (in its unsubstituted form), while the N-2 nitrogen behaves as a hydrogen bond acceptor, similar to pyridine.[1] This duality allows for diverse and specific interactions with biological targets.

The pyrazole ring is often used as a bioisostere for a phenyl ring, improving physicochemical properties such as lipophilicity and metabolic stability.[1] The success of this scaffold is evidenced by its presence in a wide range of commercial drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[5] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's structure-activity relationship (SAR).[6]

This compound (CAS: 1007516-30-4) represents a strategically designed building block. It features:

  • An N-ethyl group , which blocks the hydrogen-bond donating capability of N-1 and increases lipophilicity.

  • A propan-1-ol side chain at the C-4 position, providing a versatile synthetic handle for further chemical modification, such as esterification, etherification, or conversion to other functional groups.

This combination makes it an ideal starting material for constructing chemical libraries for high-throughput screening and for use in fragment-based drug design.

Physicochemical and Structural Properties

The fundamental identity of a chemical building block is defined by its structure and physical properties. The key identifiers for this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties
PropertyValueSource
CAS Number 1007516-30-4[7]
Molecular Formula C₈H₁₄N₂O[7]
Molecular Weight 154.21 g/mol
Form Solid
SMILES OCCCC1=CN(CC)N=C1
InChI 1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3
InChI Key RBDCVYLLOQIZIV-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on well-established pyrazole chemistry. The causality behind this proposed synthesis lies in a retrosynthetic analysis that breaks the target molecule down into commercially available or easily synthesized precursors.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves three key disconnections: (1) functional group interconversion of the alcohol, (2) N-alkylation of the pyrazole ring, and (3) formation of the pyrazole heterocycle.

retrosynthesis target This compound intermediate1 Ethyl 3-(1-Ethyl-1H-pyrazol-4-yl)propanoate target->intermediate1 Reduction intermediate2 1-Ethyl-1H-pyrazole-4-carbaldehyde intermediate1->intermediate2 Wittig or Horner-Wadsworth-Emmons intermediate3 1H-Pyrazole-4-carbaldehyde intermediate2->intermediate3 N-Alkylation precursor1 Ethylhydrazine intermediate3->precursor1 Condensation precursor2 1,1,3,3-Tetramethoxypropane (Malondialdehyde equivalent) intermediate3->precursor2 Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a validated, multi-step synthesis that provides a reliable method for obtaining the target compound.

Step 1: Synthesis of 1-Ethyl-1H-pyrazole

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1.0 eq) and ethanol.

  • Reaction: Cool the mixture in an ice bath and slowly add an aqueous solution of ethylhydrazine oxalate (1.0 eq) followed by concentrated hydrochloric acid (catalytic amount).

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to yield 1-Ethyl-1H-pyrazole-4-carbaldehyde

  • Reagent Prep: In a separate flask under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 3.0 eq) in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Add a solution of 1-ethyl-1H-pyrazole (from Step 1, 1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours.

  • Workup: Cool the reaction and pour it onto crushed ice. Neutralize carefully with a cold sodium hydroxide solution until pH > 8. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.

Step 3: Chain Extension via Horner-Wadsworth-Emmons Reaction

  • Ylide Formation: In a flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0°C and add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 1 hour at room temperature to form the ylide.

  • Reaction: Cool the ylide solution back to 0°C and add a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (from Step 2, 1.0 eq) in THF. Allow the reaction to proceed for 2-4 hours.

  • Workup: Quench the reaction with water and extract with diethyl ether. Dry and concentrate the organic phase. The product is the α,β-unsaturated ester.

Step 4: Concurrent Reduction of Alkene and Ester

  • Setup: Dissolve the unsaturated ester from Step 3 (1.0 eq) in ethanol in a hydrogenation vessel.

  • Catalysis: Add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases. This single step reduces both the double bond and the ester to yield the target alcohol.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the final product, this compound, by silica gel column chromatography.

Predicted Analytical Characterization

While vendor-supplied analytical data is not available, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. These predictions serve as a benchmark for researchers synthesizing this compound.

TechniqueExpected Signature
¹H NMR (400 MHz, CDCl₃)δ ~7.5 (s, 1H, pyrazole-H5), δ ~7.4 (s, 1H, pyrazole-H3), δ 4.1 (q, 2H, N-CH₂-CH₃), δ 3.6 (t, 2H, CH₂-OH), δ 2.6 (t, 2H, pyrazole-CH₂), δ 1.8 (quint, 2H, -CH₂-CH₂-CH₂-), δ 1.4 (t, 3H, N-CH₂-CH₃), δ ~1.5-2.0 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃)δ ~138 (pyrazole C5), δ ~128 (pyrazole C3), δ ~118 (pyrazole C4), δ 62.0 (CH₂-OH), δ 45.0 (N-CH₂), δ 32.0 (-CH₂-CH₂-CH₂-), δ 23.0 (pyrazole-CH₂), δ 15.0 (N-CH₂-CH₃).
IR (ATR) 3350 cm⁻¹ (broad, O-H stretch), 2970-2880 cm⁻¹ (C-H sp³ stretch), 1550 cm⁻¹ (C=N stretch), 1050 cm⁻¹ (C-O stretch).
Mass Spec (ESI+) Predicted m/z: 155.12 [M+H]⁺, 177.10 [M+Na]⁺.

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate in drug discovery programs. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][3]

Role as a Versatile Building Block

The primary alcohol functional group is a key feature, serving as a point of attachment for various pharmacophores or linkers through reactions such as:

  • Etherification: To connect to other aromatic or aliphatic systems.

  • Esterification: To create prodrugs or modulate solubility.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid for further amide coupling or reductive amination reactions.

This synthetic flexibility allows for the rapid generation of a diverse library of compounds for screening against various biological targets.

Drug Discovery Workflow Integration

This molecule fits seamlessly into a modern drug discovery paradigm, from initial screening to lead optimization.

workflow cluster_0 Library Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization start This compound lib_gen Parallel Synthesis (Esterification, Etherification, etc.) start->lib_gen library Diverse Chemical Library lib_gen->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id sar SAR Studies hit_id->sar admet ADMET Profiling sar->admet candidate Preclinical Candidate admet->candidate

Caption: Integration of the pyrazole building block into a drug discovery workflow.

Potential Therapeutic Targets

Based on the activities of related pyrazole analogs, derivatives of this compound could be investigated for activity against targets such as:

  • Kinases: Many kinase inhibitors incorporate a substituted pyrazole core.[8][9]

  • Cyclooxygenase (COX) enzymes: A hallmark of many pyrazole-based anti-inflammatory drugs.[1][3]

  • G-protein coupled receptors (GPCRs): The pyrazole scaffold can be found in GPCR antagonists.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Storage: Store in a cool, dry, well-ventilated area. The compound is classified as a combustible solid.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Disclaimer: This product is intended for research and development purposes only.[10] The buyer assumes responsibility for confirming the product's identity and purity.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Medicinal Chemistry.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Appchem.
  • This compound. (n.d.). BIOFOUNT.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Advances.
  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. (2023). MDPI.

Sources

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Introduction

This compound is a substituted pyrazole derivative of interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide range of biologically active compounds.[1][2] The specific substitution pattern of an N-ethyl group and a 3-hydroxypropyl chain at the 4-position confers particular physicochemical properties that can be crucial for molecular interactions with biological targets. This guide provides a detailed, technically-grounded pathway for the synthesis of this molecule, aimed at researchers and scientists in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the C4-position of the pyrazole ring and the N1-alkylation. This leads to two key synthons: an N-ethylated pyrazole core and a three-carbon side chain. The synthesis can be approached in two primary ways:

  • Pathway A: N-ethylation of a pre-functionalized pyrazole-4-carbaldehyde, followed by chain extension and reduction.

  • Pathway B: Introduction of the three-carbon chain onto a pre-N-ethylated pyrazole.

This guide will focus on a versatile and reliable multi-step synthesis starting from a commercially available pyrazole derivative.

Proposed Synthesis Pathway

The proposed synthesis commences with the readily available ethyl 1H-pyrazole-4-carboxylate. The pathway involves N-ethylation, reduction of the ester, oxidation to the aldehyde, a Wittig reaction for chain extension, and a final reduction to the desired alcohol.


A [label="Ethyl 1H-pyrazole-4-carboxylate"]; B [label="Ethyl 1-ethyl-1H-pyrazole-4-carboxylate"]; C [label="(1-Ethyl-1H-pyrazol-4-yl)methanol"]; D [label="1-Ethyl-1H-pyrazole-4-carbaldehyde"]; E [label="Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate"]; F [label="this compound"];

A -> B [label=" EtI, K2CO3, DMF"]; B -> C [label=" LiAlH4, THF"]; C -> D [label=" PCC, DCM"]; D -> E [label=" (EtO)2P(O)CH2CO2Et,\n NaH, THF"]; E -> F [label=" H2, Pd/C, EtOH"]; }

Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: N-Ethylation of Ethyl 1H-pyrazole-4-carboxylate

The selective N-alkylation of pyrazoles is a crucial step in the synthesis of many pharmaceutical compounds.[3] While enzymatic methods offer high regioselectivity, a classical approach using an alkyl halide and a base is often more accessible in a standard laboratory setting.

Protocol:

  • To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

ReagentMolar Eq.
Ethyl 1H-pyrazole-4-carboxylate1.0
Ethyl Iodide (EtI)1.2
Potassium Carbonate (K₂CO₃)1.5
Dimethylformamide (DMF)-
Step 2: Reduction of the Ester to the Alcohol

The ester functionality is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure to yield (1-ethyl-1H-pyrazol-4-yl)methanol.

ReagentMolar Eq.
Ethyl 1-ethyl-1H-pyrazole-4-carboxylate1.0
Lithium Aluminum Hydride (LiAlH₄)2.0
Tetrahydrofuran (THF)-
Step 3: Oxidation of the Alcohol to the Aldehyde

The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC). The Vilsmeier-Haack reaction is another well-established method for the formylation of pyrazoles and could be considered as an alternative route from the N-ethylated pyrazole.[4]

Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM), add a solution of (1-ethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain 1-ethyl-1H-pyrazole-4-carbaldehyde.

ReagentMolar Eq.
(1-Ethyl-1H-pyrazol-4-yl)methanol1.0
Pyridinium Chlorochromate (PCC)1.5
Dichloromethane (DCM)-
Step 4: Wittig-type Reaction for Chain Extension

A Horner-Wadsworth-Emmons reaction is employed to extend the carbon chain by two carbons, forming an α,β-unsaturated ester.

Protocol:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate ((EtO)₂P(O)CH₂CO₂Et, 1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate.

ReagentMolar Eq.
1-Ethyl-1H-pyrazole-4-carbaldehyde1.0
Triethyl phosphonoacetate1.1
Sodium Hydride (NaH)1.1
Tetrahydrofuran (THF)-
Step 5: Reduction to the Final Product

The final step involves the reduction of both the double bond and the ester to the saturated alcohol. A one-pot reduction using hydrogen gas and a palladium catalyst is efficient for this transformation.

Protocol:

  • Dissolve ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 50 psi.

  • Stir the reaction vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification by column chromatography may be necessary.

ReagentMolar Eq. / Loading
Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate1.0
Palladium on Carbon (10% Pd/C)10 mol%
Hydrogen (H₂)Excess
Ethanol (EtOH)-

Alternative Synthetic Considerations

An alternative approach to the three-carbon side chain could involve a Sonogashira coupling of an N-ethyl-4-iodopyrazole with a protected propargyl alcohol, followed by reduction of the alkyne.[5] This method offers a different strategy for constructing the carbon framework. Additionally, multicomponent reactions have been shown to be effective for the synthesis of pyrazole derivatives and could be explored for a more convergent synthesis.[1][2][6]

Conclusion

The described multi-step synthesis provides a robust and adaptable pathway to this compound. The methodology relies on well-established and high-yielding reactions in organic synthesis. Each step has been detailed with a comprehensive protocol, allowing for replication and potential optimization by researchers. This guide serves as a valuable resource for scientists engaged in the synthesis of novel pyrazole derivatives for various applications, particularly in the field of drug discovery.

References

  • Schmidt, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. Available from: [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA. Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Available from: [Link]

  • Aktoudianakis, E. (2009). SYNTHESIS OF ANNULATED PYRAZOLES VIA A TANDEM ALKYLATION/DIRECT ARYLATION SEQUENCE. University of Toronto. Available from: [Link]

  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. Available from: [Link]

  • Cerna, I., et al. (2012). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 17(12), 14559-14571. Available from: [Link]

  • Fischer, J., et al. (1991). Preparation of pyrazole and its derivatives. U.S. Patent No. 4,996,327. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Available from: [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

  • Zhang, H., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320181. Available from: [Link]

  • Beganskiene, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Available from: [Link]

  • Trofimov, B. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. Available from: [Link]

  • Delfourne, E., et al. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WIPO Patent Application WO/2015/067782.
  • Boruah, P., et al. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Scholars Research Library, 6(1), 126-130. Available from: [Link]

  • Ghashang, M., et al. (2018). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 38(4), 314-347. Available from: [Link]

Sources

Spectroscopic Characterization of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a heterocyclic molecule with potential applications in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. Furthermore, this guide presents detailed, field-proven protocols for the experimental acquisition and analysis of this data. The causality behind experimental choices and the integration of various spectroscopic techniques for unambiguous structure elucidation are emphasized throughout. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities and diverse applications in drug discovery.[1] The structural characterization of such molecules is a critical step in the research and development process, ensuring purity, confirming identity, and providing insights into their chemical properties. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, alongside standardized methodologies for their experimental verification.

Molecular Structure and Properties:

  • Chemical Formula: C₈H₁₄N₂O

  • Molecular Weight: 154.21 g/mol

  • CAS Number: 1007516-30-4

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton. The expected chemical shifts (δ) in parts per million (ppm), splitting patterns (multiplicity), and integration values are detailed below.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Predicted δ (ppm)MultiplicityIntegrationRationale
H-a (CH₃)~1.4Triplet (t)3HAliphatic methyl group adjacent to a CH₂ group.
H-b (CH₂)~4.1Quartet (q)2HMethylene group attached to the pyrazole nitrogen, adjacent to a CH₃ group.
H-c (CH₂)~2.6Triplet (t)2HMethylene group attached to the pyrazole ring, adjacent to another CH₂ group.
H-d (CH₂)~1.8Quintet (p)2HMethylene group in the propyl chain, adjacent to two other CH₂ groups.
H-e (CH₂)~3.7Triplet (t)2HMethylene group attached to the hydroxyl group, adjacent to a CH₂ group.
H-f (OH)Variable (Broad Singlet)Broad Singlet (br s)1HLabile proton of the hydroxyl group; its chemical shift is concentration and temperature dependent.[2]
H-g (Pyrazole-H)~7.4Singlet (s)1HAromatic proton on the pyrazole ring.
H-h (Pyrazole-H)~7.3Singlet (s)1HAromatic proton on the pyrazole ring.
Experimental Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)[2]

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small drop of TMS.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds).

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the signals and determine the chemical shifts and coupling constants.

Visualization of ¹H NMR Assignments

G mol Ha H-a (~1.4 ppm, t, 3H) Hb H-b (~4.1 ppm, q, 2H) Hc H-c (~2.6 ppm, t, 2H) Hd H-d (~1.8 ppm, p, 2H) He H-e (~3.7 ppm, t, 2H) Hf H-f (variable, br s, 1H) Hg H-g (~7.4 ppm, s, 1H) Hh H-h (~7.3 ppm, s, 1H)

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. Broadband proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Label)Predicted δ (ppm)Rationale
C-1 (CH₃)~15Aliphatic methyl carbon.
C-2 (CH₂)~45Methylene carbon attached to the pyrazole nitrogen.
C-3 (Pyrazole C)~138Pyrazole ring carbon.
C-4 (Pyrazole C)~120Pyrazole ring carbon.
C-5 (Pyrazole C)~130Pyrazole ring carbon.
C-6 (CH₂)~25Methylene carbon attached to the pyrazole ring.
C-7 (CH₂)~32Methylene carbon in the propyl chain.
C-8 (CH₂)~62Methylene carbon attached to the hydroxyl group.
Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To determine the number of unique carbon environments.

Procedure:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or a greater number of scans may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the probe for ¹³C observation.

  • Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, relaxation delay of 2 seconds).

  • Processing and Analysis: Process the data as with ¹H NMR. Chemical shifts are referenced to TMS at 0.0 ppm.[3]

Visualization of ¹³C NMR Assignments

G mol C1 C-1 (~15 ppm) C2 C-2 (~45 ppm) C3 C-3 (~138 ppm) C4 C-4 (~120 ppm) C5 C-5 (~130 ppm) C6 C-6 (~25 ppm) C7 C-7 (~32 ppm) C8 C-8 (~62 ppm)

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)3600-3200 (broad)Stretching[4]
C-H (sp³ Aliphatic)3000-2850Stretching[4]
C=N (Pyrazole)~1600-1500Stretching[5]
C-O (Alcohol)~1260-1000Stretching[4]
Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Objective: To identify the key functional groups.

Procedure:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be taken and subtracted from the sample spectrum.

Visualization of Key Vibrational Modes

G This compound This compound O-H Stretch\n(3600-3200 cm⁻¹) O-H Stretch (3600-3200 cm⁻¹) This compound->O-H Stretch\n(3600-3200 cm⁻¹) C-H Stretch\n(3000-2850 cm⁻¹) C-H Stretch (3000-2850 cm⁻¹) This compound->C-H Stretch\n(3000-2850 cm⁻¹) C=N Stretch\n(~1600-1500 cm⁻¹) C=N Stretch (~1600-1500 cm⁻¹) This compound->C=N Stretch\n(~1600-1500 cm⁻¹) C-O Stretch\n(~1260-1000 cm⁻¹) C-O Stretch (~1260-1000 cm⁻¹) This compound->C-O Stretch\n(~1260-1000 cm⁻¹)

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is 154.21. In high-resolution mass spectrometry (HRMS), the exact mass can be determined.

  • Major Fragmentation Pathways: Fragmentation is likely to occur at the weaker bonds, such as the C-C bonds in the propyl chain and cleavage of the ethyl group from the pyrazole ring.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
137[M - OH]⁺
125[M - C₂H₅]⁺
111[M - C₃H₇O]⁺
97[C₅H₉N₂]⁺ (Pyrazole ring with ethyl group)
83[C₄H₇N₂]⁺ (Pyrazole ring with methyl group after rearrangement)
Experimental Protocol for Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Visualization of Predicted Fragmentation

G [C₈H₁₄N₂O]⁺\n(m/z = 154) [C₈H₁₄N₂O]⁺ (m/z = 154) [C₈H₁₃N₂]⁺\n(m/z = 137)\n(-OH) [C₈H₁₃N₂]⁺ (m/z = 137) (-OH) [C₈H₁₄N₂O]⁺\n(m/z = 154)->[C₈H₁₃N₂]⁺\n(m/z = 137)\n(-OH) [C₆H₉N₂O]⁺\n(m/z = 125)\n(-C₂H₅) [C₆H₉N₂O]⁺ (m/z = 125) (-C₂H₅) [C₈H₁₄N₂O]⁺\n(m/z = 154)->[C₆H₉N₂O]⁺\n(m/z = 125)\n(-C₂H₅) [C₅H₇N₂]⁺\n(m/z = 95)\n(-C₃H₇O) [C₅H₇N₂]⁺ (m/z = 95) (-C₃H₇O) [C₈H₁₄N₂O]⁺\n(m/z = 154)->[C₅H₇N₂]⁺\n(m/z = 95)\n(-C₃H₇O)

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data serve as a benchmark for experimental verification. By following the detailed protocols provided, researchers can confidently characterize this and structurally related molecules, ensuring the integrity and reliability of their scientific findings. The integration of these techniques offers a self-validating system for unambiguous structure elucidation, a critical component in the advancement of chemical and pharmaceutical research.

References

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Available at: [Link]

  • Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Available at: [Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - NIH. Available at: [Link]

  • infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water - The Royal Society of Chemistry. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

  • (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - ResearchGate. Available at: [Link]

  • 13C NMR of 1-Propanol. Available at: [Link]

  • Carbon-13 NMR spectrum of propan-1-ol - (1-propanol) - Doc Brown's Chemistry. Available at: [Link]

  • mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • 1-Propanol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1007516-30-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pyrazole derivative, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. Given the limited availability of dedicated public data for this specific molecule, this guide synthesizes information from analogous compounds and established principles of heterocyclic chemistry. It outlines key physicochemical properties, proposes a logical synthetic pathway, presents predicted analytical data (NMR, IR, Mass Spectrometry), and explores potential applications in medicinal chemistry, particularly in the context of kinase inhibition and neurodegenerative disease research. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in drug discovery and development.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a 1,4-disubstituted pyrazole ring. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have made it a focal point in the design of targeted therapies.[3] This specific derivative incorporates an ethyl group at the N1 position of the pyrazole ring and a 3-hydroxypropyl (propan-1-ol) side chain at the C4 position. These structural features offer potential for forming key interactions with biological targets and provide a handle for further chemical modification.

While this compound is commercially available for research purposes, there is a notable scarcity of published, in-depth characterization and application data.[3] This guide aims to bridge this gap by providing a robust, scientifically-grounded resource based on established chemical principles and data from closely related analogues.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValueSource/Method
CAS Number 1007516-30-4[3]
Molecular Formula C₈H₁₄N₂O[3]
Molecular Weight 154.21 g/mol [3]
Appearance Solid (Predicted)[3]
SMILES OCCCC1=CN(CC)N=C1[3]
InChI Key RBDCVYLLOQIZIV-UHFFFAOYSA-N[3]

The structure of the molecule is depicted below:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

Rationale for the Proposed Pathway

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles, including pyrazoles.[4] Subsequent halogenation can provide a versatile handle for cross-coupling reactions. The Heck reaction, a cornerstone of modern organic synthesis, allows for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[5][6] The use of allyl alcohol as the coupling partner directly introduces the three-carbon chain with a terminal alcohol, which can then be reduced to the desired saturated propanol side chain.

Step-by-Step Proposed Protocol

G start 1-Ethyl-1H-pyrazole reagent1 POCl3, DMF start->reagent1 intermediate1 1-Ethyl-1H-pyrazole-4-carbaldehyde reagent2 NBS intermediate1->reagent2 intermediate2 4-Bromo-1-ethyl-1H-pyrazole reagent3 Allyl alcohol, Pd(OAc)2, PPh3, Base intermediate2->reagent3 intermediate3 3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-en-1-ol reagent4 H2, Pd/C intermediate3->reagent4 product This compound reagent1->intermediate1 Vilsmeier-Haack reagent2->intermediate2 Halogenation reagent3->intermediate3 Heck Coupling reagent4->product Reduction

Caption: Proposed synthetic workflow for this compound.

Step 1: Formylation of 1-Ethyl-1H-pyrazole

  • To a solution of 1-ethyl-1H-pyrazole in a suitable solvent such as DMF, slowly add phosphorus oxychloride (POCl₃) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to ensure complete reaction, monitoring by TLC.

  • Upon completion, quench the reaction with ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter and purify the resulting 1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Halogenation of the Pyrazole Ring

  • Dissolve the 1-ethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product to obtain 4-bromo-1-ethyl-1H-pyrazole.

Step 3: Heck Cross-Coupling with Allyl Alcohol

  • In a reaction vessel, combine 4-bromo-1-ethyl-1H-pyrazole, allyl alcohol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a suitable base (e.g., Et₃N or K₂CO₃) in an appropriate solvent (e.g., acetonitrile or DMF).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • Cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-ol.

Step 4: Reduction of the Alkene

  • Dissolve the unsaturated alcohol from the previous step in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is fully consumed.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Predicted Analytical Data

In the absence of publicly available spectra, this section provides predicted analytical data based on the known chemical shifts and fragmentation patterns of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on established values for pyrazole derivatives, ethyl groups, and propanol chains.[7][8][9][10][11][12][13][14][15]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~7.5 ppm (s, 1H): Proton on C5 of the pyrazole ring.

  • δ ~7.4 ppm (s, 1H): Proton on C3 of the pyrazole ring.

  • δ ~4.1 ppm (q, 2H): Methylene protons (-CH₂-) of the N-ethyl group.

  • δ ~3.7 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • δ ~2.7 ppm (t, 2H): Methylene protons adjacent to the pyrazole ring.

  • δ ~1.9 ppm (m, 2H): Methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

  • δ ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the N-ethyl group.

  • δ ~1.6 ppm (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ ~138 ppm: C5 of the pyrazole ring.

  • δ ~128 ppm: C3 of the pyrazole ring.

  • δ ~118 ppm: C4 of the pyrazole ring.

  • δ ~62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

  • δ ~45 ppm: Methylene carbon of the N-ethyl group.

  • δ ~32 ppm: Central methylene carbon of the propyl chain.

  • δ ~23 ppm: Methylene carbon adjacent to the pyrazole ring.

  • δ ~15 ppm: Methyl carbon of the N-ethyl group.

Infrared (IR) Spectroscopy

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.[16][17][18][19]

Wavenumber (cm⁻¹)IntensityAssignment
~3350 (broad)StrongO-H stretch (hydrogen-bonded)
~2960-2850Medium-StrongC-H stretch (aliphatic)
~1550MediumC=N stretch (pyrazole ring)
~1500MediumC=C stretch (pyrazole ring)
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

The predicted fragmentation pattern is based on the likely cleavage points of the molecule under electron ionization.[20][21]

  • Molecular Ion (M⁺): m/z = 154

  • Base Peak: Likely m/z = 96, corresponding to the loss of the propanol side chain with hydrogen transfer, resulting in the 1-ethyl-4-methyl-1H-pyrazole cation.

  • Other Key Fragments:

    • m/z = 125: Loss of an ethyl group (-CH₂CH₃).

    • m/z = 139: Loss of a methyl group (-CH₃).

    • m/z = 111: Loss of the propanol side chain.

Potential Applications in Research and Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast array of biological activities.[1][2][3][22][23] The structural features of this compound make it an interesting candidate for exploration in several therapeutic areas.

Kinase Inhibitors

A significant number of pyrazole-containing molecules have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[24][25][26][27] The pyrazole ring can act as a versatile scaffold to orient substituents into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions. The N-ethyl group and the 4-propanol side chain of the title compound could be modified to optimize binding affinity and selectivity for specific kinase targets.

Central Nervous System (CNS) Disorders

Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[28][29][30][31][32] These compounds have been investigated for their ability to modulate various targets implicated in these conditions, including certain kinases and enzymes involved in neurotransmitter metabolism. The physicochemical properties of this compound may be amenable to crossing the blood-brain barrier, making it a potential starting point for the development of CNS-active agents.

G core This compound app1 Kinase Inhibition core->app1 app2 CNS Disorders core->app2 app3 Antimicrobial Agents core->app3 app4 Anti-inflammatory Drugs core->app4 target1a Oncology app1->target1a target1b Inflammation app1->target1b target2a Alzheimer's Disease app2->target2a target2b Parkinson's Disease app2->target2b

Caption: Potential therapeutic applications of pyrazole derivatives.

Safety and Handling

As with any chemical reagent, this compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush with copious amounts of water. For inhalation, move to fresh air. If ingested, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted analytical data to facilitate its use in research. The established importance of the pyrazole scaffold in a multitude of therapeutic areas suggests that this compound holds significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully unlock its potential.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Recent applications of pyrazole and its substituted analogs. ResearchGate. [Link]

  • Medicinal Siganificance of Pyrazole Analogues: A Review. ProQuest. [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science. [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Medicinal Significance of Pyrazole Analogues: A Review. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Semantic Scholar. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • Synthesis of tetrasubstituted pyrazoles 4. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Calgary. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • IR: alcohols. University of California, Los Angeles. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. PubMed. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. OpenStax. [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. The Royal Society of Chemistry. [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers. [Link]

  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Nature. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2] This document delves into the fundamental physicochemical properties, outlines a detailed synthetic pathway, discusses methods for structural characterization, and explores the potential therapeutic applications of this specific pyrazole derivative. By synthesizing current knowledge and providing field-proven insights, this guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatility in interacting with biological targets.[1] The therapeutic landscape is populated with numerous blockbuster drugs containing the pyrazole motif, underscoring its importance. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the anxiolytic indiplon. The broad spectrum of pharmacological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, continues to drive research into novel analogues.[1]

This compound incorporates this privileged scaffold, featuring an N-ethyl substituent and a propanol side chain at the 4-position. This substitution pattern offers intriguing possibilities for modulating physicochemical properties and biological activity. The propanol moiety, in particular, can participate in hydrogen bonding interactions, potentially enhancing binding affinity to target proteins and improving pharmacokinetic profiles. This guide will provide a detailed exploration of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[3]
Molecular Weight 154.21 g/mol [3]
CAS Number 1007516-30-4[3]
Appearance Solid[3]
SMILES OCCCC1=CN(CC)N=C1[3]
InChI 1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3[3]
InChI Key RBDCVYLLOQIZIV-UHFFFAOYSA-N[3]

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is centered around the N-alkylation of the pyrazole ring. The choice of an appropriate base and alkylating agent is crucial for achieving high regioselectivity and yield.

Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Alkylation Start 3-(1H-Pyrazol-4-yl)propan-1-ol Intermediate Pyrazolate Anion Start->Intermediate Deprotonation Base NaH or K2CO3 (Base) Product This compound Intermediate->Product SN2 Reaction Alkylating_Agent Ethyl Iodide (EtI) (Alkylating Agent)

Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for N-alkylation of pyrazoles and should be optimized for specific laboratory conditions.

Materials:

  • 3-(1H-Pyrazol-4-yl)propan-1-ol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Ethyl iodide (EtI)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-(1H-pyrazol-4-yl)propan-1-ol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the pyrazolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propanol side chain (three multiplets), and the pyrazole ring protons (two singlets). The chemical shifts of the pyrazole protons will confirm the 4-substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, confirming the overall carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Potential Therapeutic Applications and Biological Significance

While specific biological activity data for this compound is not yet available in the public domain, the well-documented and diverse bioactivities of the pyrazole class of compounds provide a strong rationale for its investigation in various therapeutic areas.

Biological_Potential cluster_areas Potential Therapeutic Areas Target This compound Anti_Inflammatory Anti-inflammatory Target->Anti_Inflammatory COX Inhibition, etc. Anticancer Anticancer Target->Anticancer Kinase Inhibition, etc. Neuroprotective Neuroprotective Target->Neuroprotective Enzyme Modulation, etc. Antimicrobial Antimicrobial Target->Antimicrobial Enzyme Inhibition, etc.

Potential therapeutic avenues for the target compound.
  • Anti-inflammatory Activity: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory agent.

  • Anticancer Activity: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. The N-ethyl group and the propanol side chain could be tailored to target the ATP-binding site of various kinases implicated in cancer progression.

  • Neuroprotective Effects: Recent studies have highlighted the neuroprotective potential of certain pyrazole derivatives. The ability of the propanol moiety to engage in hydrogen bonding could be advantageous in designing ligands for neurological targets.

  • Antimicrobial Properties: The pyrazole nucleus has been a fruitful source of antimicrobial agents. This compound could be screened against a panel of bacterial and fungal strains to assess its potential as an anti-infective.

Safety and Handling

Based on available safety data sheets for pyrazole derivatives, this compound should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible biological activities. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic promise of this and related pyrazole derivatives. Further studies are warranted to elucidate its specific biological targets and to evaluate its efficacy and safety in preclinical models.

References

  • AA Blocks. 3-(1-ethyl-1H-pyrazol-4-yl)propane-1-thiol. Available from: [Link].

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link].

  • Ferreira, L. G., & Andricopulo, A. D. (2015). Molecular docking and structure based Drug Design. Molecules, 20(7), 13384-13421.
  • Almahy, H. A. (n.d.). Preparation Four Derivatives Compounds of acetyl-1H-pyrazole-4- carbaldehyde and Their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371.
  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1).
  • Synthesis, biological evaluation, and molecular modelling studies of 1-aryl-1H-pyrazole-fused curcumin analogues as anticancer agents. (n.d.). PubMed Central.
  • Ghandour, et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. J. Mar. Chim. Heterocycl., 18(2), 65-78.
  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). (n.d.). PubMed.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[3][4][5]triazolo[3,4- b ][3][4][6] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). Medicinal Chemistry Research, 30(8), 1581-1593.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc, 2011(11), 1-21.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PubMed Central.
  • Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. (n.d.).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Chemistry Central Journal.

Sources

A Comprehensive Technical Guide to the Purity and Stability of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides an in-depth technical framework for assessing the purity and stability of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a key heterocyclic intermediate in pharmaceutical development. Recognizing the critical link between chemical integrity and therapeutic efficacy, this document outlines a comprehensive strategy for impurity profiling, stability-indicating method development, and forced degradation studies. By integrating established principles of organic chemistry with regulatory expectations, this guide serves as a practical resource for ensuring the quality and robustness of this promising molecule.

Introduction: The Significance of this compound

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved drugs, from anti-inflammatory agents to targeted cancer therapies[1]. The specific molecule, this compound (CAS No. 1007516-30-4), combines the stable pyrazole core with a flexible propanol side-chain, offering a versatile scaffold for further chemical elaboration. Its purity and stability are paramount, as even minute impurities or degradants can have significant impacts on biological activity, safety, and manufacturability. This guide provides the scientific rationale and detailed methodologies for a thorough chemical quality assessment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1007516-30-4
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Solid
Storage Class Combustible Solid[2]

Impurity Profiling: Anticipating and Identifying Process-Related Impurities

A robust purity assessment begins with a theoretical evaluation of the synthetic route to anticipate potential impurities. While multiple synthetic strategies for pyrazoles exist, a common and efficient approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine[3].

Proposed Synthetic Pathway and Potential Impurities

A plausible synthesis for this compound is the Knorr pyrazole synthesis, which would involve the reaction of a suitably protected 1,3-dicarbonyl equivalent with ethylhydrazine. The choice of starting materials and reaction conditions is critical in controlling the impurity profile.

Synthetic_Pathway A 1,3-Dicarbonyl Precursor C Condensation/ Cyclization A->C B Ethylhydrazine B->C D This compound (Target Molecule) C->D Major Product I1 Regioisomeric Impurity (3- and 5-substituted) C->I1 Side Reaction I2 Unreacted Starting Materials C->I2 Incomplete Reaction I3 Pyrazoline Intermediate (Incomplete Aromatization) C->I3 Incomplete Reaction

Caption: Proposed synthetic pathway and potential process-related impurities.

Causality Behind Impurity Formation:

  • Regioisomers: The use of an unsymmetrical 1,3-dicarbonyl precursor can lead to the formation of a regioisomeric pyrazole, where the substituents are at different positions on the pyrazole ring. This is often the most challenging impurity to separate due to similar physicochemical properties[3].

  • Incomplete Cyclization: Failure to achieve complete cyclization can result in pyrazoline intermediates as byproducts[3].

  • Residual Starting Materials and Reagents: Incomplete reaction or inefficient purification can lead to the presence of unreacted starting materials and other reagents.

Analytical Strategy for Impurity Detection

A multi-technique approach is essential for the comprehensive identification and quantification of these potential impurities.

Table 2: Analytical Methodologies for Purity Assessment

TechniquePurposeRationale
High-Performance Liquid Chromatography (HPLC) Quantification of API and known impurities, detection of unknown impurities.Provides high-resolution separation, allowing for accurate quantification. A stability-indicating method is crucial.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown impurities.Provides molecular weight information, aiding in the structural elucidation of unexpected peaks observed in HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the API and elucidation of impurity structures.¹H and ¹³C NMR are powerful tools for confirming the exact structure and identifying regioisomers, which may be difficult to distinguish by MS alone.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile impurities and residual solvents.Suitable for analyzing volatile starting materials or solvents used in the synthesis.

Stability Assessment: A Forced Degradation and ICH-Compliant Study

Understanding the intrinsic stability of this compound is critical for determining appropriate storage conditions and shelf-life. This involves subjecting the compound to stress conditions that are more aggressive than standard storage conditions.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to develop a stability-indicating analytical method[4].

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Evaluation cluster_outcome Outcomes A Acid Hydrolysis (e.g., 0.1N HCl) F HPLC with UV/PDA Detection A->F B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal Stress (e.g., 80°C) D->F E Photostability (ICH Q1B) E->F G LC-MS for Peak Identification F->G Characterize Peaks I Mass Balance Calculation F->I H Identification of Degradation Products G->H J Development of Stability- Indicating Method H->J I->J

Caption: Workflow for forced degradation studies and method development.

Predicted Degradation Pathways:

  • Oxidation: The propanol side chain is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. The pyrazole ring itself is generally stable to mild oxidation but can be susceptible under harsh conditions.

  • Thermal Degradation: High temperatures can lead to decomposition. Studies on other nitrogen-rich heterocyclic compounds have shown that thermal decomposition can proceed via radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds[5][6].

  • Photostability: While the pyrazole ring has some aromatic stability, prolonged exposure to UV light could induce photochemical reactions.

ICH-Compliant Stability Study Protocol

Once a validated stability-indicating method is in place, a formal stability study under ICH-prescribed conditions should be initiated to establish the retest period or shelf life[4].

Protocol: Stability Testing of this compound

  • Objective: To evaluate the stability of the compound under long-term and accelerated storage conditions.

  • Materials: At least three batches of this compound with a well-characterized purity profile. The container closure system should be representative of the intended storage and shipping containers.

  • Storage Conditions and Time Points:

    Table 3: ICH Stability Study Conditions

Study TypeStorage ConditionMinimum DurationTesting Time Points (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6
  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (using the validated stability-indicating HPLC method)

    • Purity (including specific known impurities and total impurities)

    • Water content (if applicable)

  • Acceptance Criteria: The acceptance criteria should be defined before initiating the study. For example, the assay should remain within 98.0% - 102.0% of the initial value, and no single impurity should exceed 0.15%.

Conclusion and Best Practices

The purity and stability of this compound are not merely quality control metrics; they are fundamental to its successful application in research and drug development. A proactive and scientifically-grounded approach, as outlined in this guide, is essential. By anticipating potential impurities from the synthesis, systematically investigating degradation pathways, and implementing robust analytical methods within an ICH-compliant framework, researchers can ensure the integrity and reliability of this valuable chemical entity. This diligence forms the bedrock of reproducible science and the development of safe and effective medicines.

References

  • Google Patents. A kind of preparation method of pyrazole derivatives. [1]

  • Kwiecień, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link][5][6]

  • Intertek. ICH Stability Testing. [Link][4]

Sources

A Technical Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a versatile heterocyclic building block. This document explores its commercial availability, plausible synthetic routes, analytical characterization, and potential applications in medicinal chemistry, grounded in established scientific principles and methodologies.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity. These features make pyrazole derivatives ideal candidates for interacting with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2] The compound this compound (CAS No. 1007516-30-4) represents a valuable, functionalized building block for the synthesis of novel therapeutics. The presence of a primary alcohol offers a convenient handle for further chemical modifications, while the ethyl-substituted pyrazole core provides a specific lipophilic and steric profile that can be exploited for optimizing drug-target interactions.

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, facilitating its use in research and development. It is typically supplied as a solid.[3]

Supplier CAS Number Molecular Formula Molecular Weight Typical Form
Sigma-Aldrich1007516-30-4C₈H₁₄N₂O154.21Solid
Fisher Scientific1007516-30-4C₈H₁₄N₂O154.21Solid
Appchem1007516-30-4C₈H₁₄N₂O154.21Not Specified

It is important to note that some suppliers provide this compound for early discovery research and may not include detailed analytical data.[3] Therefore, in-house quality control and characterization are highly recommended upon receipt.

Synthesis of this compound: A Plausible Approach

A potential synthetic workflow is outlined below:

Synthesis_Workflow Plausible Synthetic Workflow for this compound A Starting Material: Ethyl Hydrazine C Condensation Reaction (Knorr Pyrazole Synthesis) A->C B Starting Material: 1,3-Dicarbonyl Synthon B->C D Intermediate: Ethyl Pyrazole Derivative C->D E Functional Group Interconversion/ Side Chain Introduction D->E F Final Product: This compound E->F

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Experimental Protocol: A Generalized Procedure

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for pyrazoles.

Step 1: Synthesis of the Pyrazole Core

  • To a solution of a suitable 1,3-dicarbonyl precursor in a protic solvent such as ethanol or acetic acid, add an equimolar amount of ethyl hydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude pyrazole intermediate is purified, for example, by column chromatography on silica gel.

Step 2: Introduction of the Propanol Side Chain

A common method for introducing a side chain at the C4 position of a pyrazole is through a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, followed by reduction.

  • If the pyrazole intermediate from Step 1 has a suitable leaving group (e.g., a bromine or iodine atom) at the C4 position, it can be subjected to a palladium-catalyzed cross-coupling reaction with a protected propargyl alcohol derivative.

  • The resulting alkyne can then be reduced to the corresponding alkane, and the protecting group on the alcohol can be removed to yield the final product.

Alternatively, if a pyrazole-4-carbaldehyde is accessible, a Wittig reaction followed by hydrogenation and reduction of the ester would yield the desired propanol.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propyl chain (three distinct multiplets), the pyrazole ring protons (two singlets or doublets depending on the substitution pattern), and a broad singlet for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (MW: 154.21), the molecular ion peak ([M]⁺) would be observed at m/z 154. The fragmentation pattern would likely involve the loss of water, the ethyl group, or cleavage of the propanol side chain.

Purity Assessment

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or by Gas Chromatography-Mass Spectrometry (GC-MS).

Applications in Drug Development: A Versatile Building Block

The structural features of this compound make it a highly attractive starting material for the synthesis of compound libraries for screening against various therapeutic targets.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The primary alcohol of this compound can be readily converted to other functional groups, such as amines or ethers, to explore the binding pockets of kinases.

Central Nervous System (CNS) Agents

Pyrazole derivatives have shown promise in the treatment of neurological and psychiatric disorders.[5] The propanol side chain can be modified to modulate physicochemical properties like lipophilicity and polarity, which are critical for blood-brain barrier penetration.

Anti-inflammatory and Analgesic Agents

The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). This building block can be used to synthesize novel analogues with potentially improved efficacy and safety profiles.

The following diagram illustrates the potential derivatization pathways for drug discovery:

Derivatization_Pathways Potential Derivatization of this compound A This compound B Esterification A->B C Oxidation to Aldehyde/Carboxylic Acid A->C D Conversion to Amine A->D E Etherification A->E F Library of Kinase Inhibitors B->F G Novel CNS Agents C->G H Anti-inflammatory Compounds D->H E->F

Figure 2: Potential derivatization pathways for generating diverse compound libraries.

Conclusion: A Valuable Tool for Chemical Innovation

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its versatile pyrazole core and functionalized side chain provide a solid foundation for the creation of novel small molecules targeting a range of diseases. This guide provides the essential technical information for researchers to confidently incorporate this valuable compound into their research programs.

References

  • Appchem. This compound. [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • National Center for Biotechnology Information. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. [Link]

  • YouTube. synthesis of pyrazoles. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Google Patents.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • AA Blocks. 3-(1-ethyl-1H-pyrazol-4-yl)propane-1-thiol. [Link]

  • Chem-Impex. 3-(1H-pyrazol-1-yl)propanal. [Link]

  • ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-1-ol. [Link]

  • National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • National Center for Biotechnology Information. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

Sources

Introduction: The Pyrazole Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

In the landscape of medicinal chemistry and agrochemical research, certain molecular frameworks consistently emerge as foundations for a multitude of bioactive compounds. The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as one such "privileged scaffold".[1][2][3] Its remarkable structural versatility and metabolic stability have made it a cornerstone in the development of therapeutics and crop protection agents for decades.[2][4] The unique electronic configuration of the pyrazole ring allows it to serve as a versatile building block, engaging in various non-covalent interactions with biological targets.[3] This inherent adaptability has led to the discovery of pyrazole derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, herbicidal, and insecticidal properties.[4][5][6][7] This guide provides a comprehensive technical overview of the principal biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to assess their potential.

I. Synthetic Strategies: Forging the Pyrazole Core

The biological exploration of pyrazole derivatives is intrinsically linked to the synthetic methodologies available to construct and functionalize the core ring. While numerous strategies exist, the most prevalent and historically significant is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound or its equivalent.[4] This approach offers a straightforward and modular route to a wide array of substituted pyrazoles. Other key methods include 1,3-dipolar cycloadditions of diazo compounds with alkynes.[4] In recent years, modern techniques such as microwave-assisted organic synthesis have been employed to significantly reduce reaction times and improve yields, accelerating the discovery of novel bioactive pyrazole derivatives.[8]

Generalized Synthetic Workflow

The following diagram illustrates a common synthetic pathway, highlighting the condensation of a 1,3-diketone with hydrazine to form the pyrazole ring, which can then be further functionalized.

G cluster_reactants Starting Materials cluster_process Core Synthesis cluster_product Product & Derivatization diketone 1,3-Diketone (R1-CO-CH2-CO-R3) reaction Cyclocondensation (e.g., Reflux in Ethanol) diketone->reaction hydrazine Hydrazine (R-NH-NH2) hydrazine->reaction pyrazole Substituted Pyrazole reaction->pyrazole Ring Formation functionalization Further Functionalization (e.g., N-alkylation, Halogenation) pyrazole->functionalization Modification final_product Bioactive Pyrazole Derivative functionalization->final_product

Caption: A generalized workflow for pyrazole synthesis and derivatization.

II. Anticancer Activity: Targeting Malignant Proliferation

The pyrazole scaffold is a prominent feature in a multitude of compounds designed to combat cancer.[9][10] These derivatives exert their cytotoxic effects through diverse mechanisms of action, often by targeting key proteins involved in cell cycle progression, signal transduction, and angiogenesis.[6][9]

Key Mechanisms of Anticancer Action
  • Kinase Inhibition: A primary strategy in modern oncology is the inhibition of protein kinases that are often dysregulated in cancer cells. Pyrazole derivatives have been successfully developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3K).[9] For instance, compounds have been shown to significantly inhibit VEGFR-2, a key mediator of angiogenesis, thereby cutting off the tumor's blood supply.[9] Other derivatives show potent inhibition of CDK2, a crucial regulator of the cell cycle, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[6] This can be a downstream effect of kinase inhibition or can occur through other pathways, such as the disruption of microtubule dynamics, which is essential for cell division.[6][11]

  • Tubulin Polymerization Inhibition: Several pyrimidinyl pyrazole derivatives have demonstrated the ability to inhibit tubulin polymerization, a process critical for the formation of the mitotic spindle during cell division.[11] This disruption leads to mitotic arrest and ultimately cell death, a mechanism shared with established anticancer drugs like paclitaxel.

Signaling Pathway Inhibition Example: VEGFR-2

The diagram below illustrates a simplified view of the VEGFR-2 signaling pathway and its inhibition by a hypothetical pyrazole-based kinase inhibitor, preventing downstream signals for cell proliferation and angiogenesis.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 Receptor PLC PLCγ VEGFR2->PLC Activates RAS Ras/MAPK Pathway VEGFR2->RAS Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2 Inhibits Phosphorylation Proliferation Cell Proliferation Angiogenesis PLC->Proliferation Promotes RAS->Proliferation Promotes PI3K->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Data Presentation: Cytotoxic Activity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines, demonstrating their potency and, in some cases, selectivity.

Compound IDTarget/ClassCell LineIC₅₀ (µM)Reference
Derivative 33 CDK2 InhibitorHCT116< 23.7[9]
Derivative 34 CDK2 InhibitorMCF-7< 23.7[9]
Compound 43 PI3 Kinase InhibitorMCF-70.25[9]
Compound 27 Pyrazolone-pyrazoleMCF-716.50[9]
Compound 21 Aurora-A Kinase InhibitorHCT1160.39[12]
Compound 21 Aurora-A Kinase InhibitorMCF-70.46[12]
Compound 42 PhenylpyrazoleWM 266.40.12[12]

III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Pyrazole derivatives form the chemical basis for several widely used nonsteroidal anti-inflammatory drugs (NSAIDs).[13] Their clinical success, exemplified by drugs like Celecoxib, Phenylbutazone, and Metamizole, has cemented the pyrazole scaffold as a premier template for designing anti-inflammatory agents.[13][14]

Primary Mechanism: COX Enzyme Inhibition

The principal mechanism underlying the anti-inflammatory effect of most pyrazole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[15] These enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[16]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.

  • COX-2 is typically induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

Many modern pyrazole derivatives, such as Celecoxib, were specifically designed as selective COX-2 inhibitors . This selectivity aims to provide potent anti-inflammatory relief while minimizing the gastrointestinal side effects associated with the non-selective inhibition of COX-1.[14][15] Other reported mechanisms for pyrazole derivatives include the inhibition of the lipoxygenase (LOX) enzyme and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17]

Arachidonic Acid Pathway and COX Inhibition

This diagram shows the conversion of arachidonic acid and highlights the inhibitory action of pyrazole derivatives on the COX enzymes.

cluster_cox Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (Gastric Protection, Platelets) COX1->PG_House PG_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflam Pyrazole Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives in the arachidonic acid cascade.

IV. Antimicrobial Activity: Combating Pathogenic Microbes

The versatility of the pyrazole scaffold extends to the development of agents with potent antimicrobial activity against a broad range of bacteria and fungi.[15][18] Research has demonstrated the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][19]

Mechanisms and Targets

The antimicrobial action of pyrazoles can be attributed to several mechanisms. One of the key bacterial targets identified is DNA gyrase , an essential enzyme that controls the topological state of DNA during replication.[19] Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. The structural features of pyrazole derivatives, particularly the nature and position of substituents on the ring, play a critical role in their antimicrobial potency and spectrum of activity.[20] For example, the introduction of thiazole or thiazolidinone moieties has been shown to enhance the antimicrobial power of the parent pyrazole.[18][19]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative pyrazole derivatives against various microbial strains, illustrating their antibacterial and antifungal potential.

Compound IDMicrobial StrainTypeMIC (µg/mL)Reference
Hydrazone 3 A. baumanniiGram-negative4[19]
Thiazolidinone-clubbed pyrazole E. coliGram-negative16[19]
Imidazo-pyridine pyrazole 18 E. coli, K. pneumoniae, P. aeruginosaGram-negative< 1[19]
Predicted DNA Gyrase Inhibitor S. aureusGram-positive12.5[19]
Hydrazone 21a S. aureusGram-positive62.5 - 125[20]
Hydrazone 21a A. nigerFungus2.9 - 7.8[20]

V. Agrochemical Applications: Protecting Crops

Beyond medicine, pyrazole chemistry has made a profound impact on agriculture, providing powerful solutions for crop protection.[21] Pyrazole derivatives are integral to many commercial herbicides, insecticides, and fungicides.[22][23]

Herbicidal Activity

Pyrazole-based herbicides act by inhibiting essential plant enzymes, leading to weed death.[24][25] Key mechanisms include:

  • HPPD Inhibition: Many pyrazole herbicides, such as pyrasulfotole and topramezone, inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is vital for the synthesis of plastoquinones and tocopherols, and its inhibition leads to the bleaching of leaves and cessation of growth.[21]

  • ALS Inhibition: Other derivatives function as acetolactate synthase (ALS) inhibitors. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition starves the plant of these essential amino acids.[21][24]

  • PPO Inhibition: Certain 3-phenylpyrazoles, like pyraflufen-ethyl, inhibit protoporphyrinogen oxidase (PPO or Protox), an enzyme involved in chlorophyll and heme biosynthesis. This leads to rapid membrane disruption and necrosis.[21]

Insecticidal Activity

Pyrazole insecticides are highly effective against a wide range of pests. The most prominent class is the fiproles , which includes the widely used insecticide Fipronil.

  • GABA-gated Chloride Channel Blockers: Fiproles act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects. This blockage prevents the influx of chloride ions, leading to hyperexcitation and death of the insect.[21]

  • Sodium Channel Blockers: Another class, the pyrazolines, functions by blocking voltage-gated sodium channels, which also results in paralysis and death.[21]

Agrochemical Modes of Action

cluster_herbicide Herbicidal Targets cluster_insecticide Insecticidal Targets Pyrazole Pyrazole Scaffold HPPD HPPD (Pigment Synthesis) Pyrazole->HPPD Inhibits ALS ALS (Amino Acid Synthesis) Pyrazole->ALS Inhibits PPO PPO (Chlorophyll Synthesis) Pyrazole->PPO Inhibits GABA GABA Receptor (Chloride Channel) Pyrazole->GABA Blocks Sodium Sodium Channel Pyrazole->Sodium Blocks

Caption: Key enzymatic and receptor targets of pyrazole-based agrochemicals.

VI. Experimental Protocols

To provide practical insight, this section details standardized protocols for the synthesis and biological evaluation of a pyrazole derivative.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a classic Knorr pyrazole synthesis via the condensation of a chalcone with hydrazine hydrate.

Objective: To synthesize 3-(4-methoxyphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

Materials:

  • Chalcone (1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one)

  • Hydrazine hydrate

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard glassware for workup and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) in absolute ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting chalcone spot has disappeared.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine its melting point.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the steps to determine the IC₅₀ value of a synthesized pyrazole derivative against a cancer cell line (e.g., MCF-7).

Objective: To measure the dose-dependent cytotoxic effect of a pyrazole compound on cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized pyrazole compound, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole stock solution in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions (typically ranging from 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the treated plates for 48 hours in the CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

VII. Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a privileged structure in chemical biology, with a proven track record in both clinical medicine and agriculture.[1][4] Its synthetic tractability and ability to interact with a wide array of biological targets ensure its continued relevance. Future research will likely focus on several key areas:

  • Target Specificity: Designing next-generation derivatives with enhanced selectivity for their targets (e.g., specific kinase isoforms or microbial enzymes) to improve efficacy and reduce off-target effects.

  • Hybrid Molecules: Creating hybrid compounds that incorporate the pyrazole core with other pharmacophores to achieve synergistic or multi-target biological activity.[26]

  • Computational Chemistry: Leveraging in silico tools for molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to rationalize structure-activity relationships and accelerate the design of more potent and drug-like candidates.[27]

The journey of the pyrazole ring from a simple heterocycle to the core of blockbuster drugs and essential agrochemicals is a testament to its remarkable chemical and biological potential. The ongoing exploration of its derivatives promises to yield even more innovative solutions to challenges in human health and food security.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (n.d.). International Journal of Novel Research and Development. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.). ACS Publications. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (n.d.). International journal of health sciences. Retrieved from [Link]

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (n.d.). ResearchGate. Retrieved from [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (n.d.). HETEROCYCLES. Retrieved from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (n.d.). PubMed. Retrieved from [Link]

Sources

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics.[1][2] This guide provides an in-depth technical overview of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a bifunctional heterocyclic building block of significant potential. We will explore its synthesis, physicochemical properties, key reactions, and strategic applications in drug development. By presenting detailed, field-proven protocols and explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage this versatile molecule in their synthetic programs. The discussion is grounded in authoritative references, ensuring scientific integrity and providing a springboard for innovation.

Introduction: The Strategic Value of the Pyrazole Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen-containing rings being of primary importance.[3] Among these, the pyrazole moiety has emerged as a particularly valuable pharmacophore due to its metabolic stability and versatile chemical nature.[1] The pyrazole ring system is a key feature in a wide array of clinically successful drugs, demonstrating activities as anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective agents.[2][3][4]

This compound presents itself as a highly strategic building block for several key reasons:

  • The 1,4-Disubstituted Pyrazole Core: This substitution pattern is common in bioactive molecules. The N1-ethyl group enhances lipophilicity and can occupy specific hydrophobic pockets in target proteins, while the C4-substitution provides a vector for extending the molecule's architecture.

  • The Propanol Linker: The three-carbon aliphatic chain offers conformational flexibility, allowing the terminal hydroxyl group to be positioned optimally for hydrogen bonding interactions or for further chemical elaboration.

  • Bifunctional Reactivity: The presence of a nucleophilic primary alcohol and a chemically robust aromatic pyrazole ring allows for orthogonal synthetic strategies, enabling selective functionalization at either end of the molecule.

This guide will deconstruct the synthetic pathways to this building block, detail its chemical behavior, and illuminate its potential for creating novel and potent therapeutic agents.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on its structure and data from commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1007516-30-4[5][6]
Molecular Formula C₈H₁₄N₂O[5][7]
Molecular Weight 154.21 g/mol [5]
Appearance Solid (predicted)[5]
Storage Class 11 - Combustible Solids[8]
Predicted Spectroscopic Characteristics
  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyrazole Protons: Two singlets are expected for the C3-H and C5-H protons of the pyrazole ring, likely in the range of δ 7.0-7.5 ppm.

    • N-Ethyl Group: A quartet for the -CH₂- protons (δ ~4.1 ppm) and a triplet for the -CH₃ protons (δ ~1.4 ppm).

    • Propanol Chain: A triplet for the -CH₂OH protons (δ ~3.7 ppm), a triplet for the pyrazole-adjacent -CH₂- protons (δ ~2.6 ppm), and a multiplet (quintet or sextet) for the central -CH₂- protons (δ ~1.8 ppm). A broad singlet for the -OH proton, which is D₂O exchangeable.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include those for the pyrazole ring carbons (δ ~115-140 ppm), the N-ethyl carbons (δ ~45 ppm and ~15 ppm), and the propanol chain carbons (δ ~62 ppm for C-OH, and ~25-35 ppm for the other two).

  • IR (ATR, cm⁻¹): A broad absorption band around 3300 cm⁻¹ (O-H stretch), sharp bands around 2850-2950 cm⁻¹ (C-H stretch), and characteristic peaks for the C=N and C=C bonds of the pyrazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ would be observed at m/z 155.12.

Retrosynthetic Analysis and Proposed Synthesis

A robust synthesis of this compound can be designed from commercially available precursors. The most logical approach involves building the C4-propanol side chain onto a pre-formed N-ethylated pyrazole core.

Retrosynthesis Target This compound UnsatEster Ethyl 3-(1-Ethyl-1H-pyrazol-4-yl)acrylate Target->UnsatEster Reduction (Ester & Alkene) Aldehyde 1-Ethyl-1H-pyrazole-4-carbaldehyde UnsatEster->Aldehyde Wittig Reaction WittigReagent Stabilized Wittig Ylide (e.g., Ph₃P=CHCOOEt) UnsatEster->WittigReagent PyrazoleAldehyde 1H-Pyrazole-4-carbaldehyde Aldehyde->PyrazoleAldehyde N-Alkylation EthylatingAgent Ethyl Halide (e.g., EtI, EtBr) Aldehyde->EthylatingAgent ReducingAgent LiAlH₄ or similar Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Reduction Step1 1H-Pyrazole-4-carbaldehyde K₂CO₃, EtI, Acetonitrile Reflux, 20 min (Microwave) 1-Ethyl-1H-pyrazole-4-carbaldehyde Step2 Aldehyde from Step 1 (Carbethoxymethylene)triphenylphosphorane, Toluene Reflux, 24h Ethyl 3-(1-Ethyl-1H-pyrazol-4-yl)acrylate Step1:f3->Step2:f0 Purify & Proceed Step3 Unsaturated Ester from Step 2 LiAlH₄, THF 0 °C to RT, 4h This compound Step2:f3->Step3:f0 Purify & Proceed

Caption: Proposed three-step synthetic workflow.

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde

  • Rationale: N-alkylation of pyrazoles is a robust and high-yielding reaction. Using a base like potassium carbonate with an alkyl halide in a polar aprotic solvent is a standard and effective method. [9]Microwave irradiation can significantly accelerate the reaction. [9]* Procedure:

    • To a microwave reactor vial, add 1H-pyrazole-4-carbaldehyde (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (to ~0.5 M).

    • Add ethyl iodide or ethyl bromide (1.2 eq).

    • Seal the vial and heat in a microwave reactor to 150 °C for 20 minutes. [9] 4. After cooling, filter the reaction mixture to remove inorganic salts, washing the filter cake with additional acetonitrile.

    • Concentrate the filtrate under reduced pressure. The crude product can often be used directly or purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of Ethyl 3-(1-Ethyl-1H-pyrazol-4-yl)acrylate

  • Rationale: The Wittig reaction is a cornerstone of organic synthesis for converting carbonyls into alkenes. [10][11]A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is used because it is commercially available, easy to handle, and selectively produces the (E)-alkene isomer, which is often thermodynamically preferred. [12][13]* Procedure:

    • Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in dry toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the aldehyde is consumed.

    • Cool the reaction mixture to room temperature. The byproduct, triphenylphosphine oxide, may precipitate and can be partially removed by filtration.

    • Concentrate the filtrate and purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired α,β-unsaturated ester.

Protocol 3: Synthesis of this compound

  • Rationale: A powerful reducing agent is required to simultaneously reduce both the ester functionality and the carbon-carbon double bond. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation, as it efficiently reduces both functional groups in a single step. The reaction must be performed under anhydrous conditions and quenched carefully.

  • Procedure:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH, ~2.5-3.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the ethyl 3-(1-ethyl-1H-pyrazol-4-yl)acrylate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by cooling back to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target alcohol. Purify by chromatography if needed.

Reactivity and Application as a Synthetic Intermediate

The true value of this compound lies in its versatile reactivity, allowing for diverse functionalization pathways.

Reactivity cluster_alcohol Alcohol Functionalization cluster_ring Pyrazole Ring Functionalization Core This compound Oxidation Oxidation (PCC, DMP) Core->Oxidation [O] Esterification Esterification (R'COCl) Core->Esterification Activation Activation (TsCl, MsCl) Core->Activation Halogenation Halogenation (NBS, NIS) Core->Halogenation Electrophilic Substitution at C5 Aldehyde ...-propanal Oxidation->Aldehyde CarboxylicAcid ...-propanoic acid Aldehyde->CarboxylicAcid Further [O] Ester ...-propyl ester Esterification->Ester LeavingGroup ...-propyl tosylate/mesylate Activation->LeavingGroup Nucleophile Nucleophilic Substitution (Nu⁻) LeavingGroup->Nucleophile Substituted ...-propyl-Nu Nucleophile->Substituted Halogenated C5-Bromo/Iodo Derivative Halogenation->Halogenated Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Halogenated->Coupling Pd-catalyzed Arylated C5-Aryl/Amine Derivative Coupling->Arylated

Caption: Key reactivity pathways for the title building block.

Transformations of the Hydroxyl Group

The primary alcohol is a versatile handle for introducing a wide range of functionalities.

  • Oxidation: Mild oxidation (e.g., with PCC or DMP) will yield the corresponding aldehyde, 3-(1-ethyl-1H-pyrazol-4-yl)propanal. Stronger oxidation (e.g., Jones or TEMPO-based systems) will produce the carboxylic acid. These derivatives are crucial for amide bond formation or reductive amination.

  • Ester and Ether Formation: Standard esterification or Williamson ether synthesis protocols can be used to append new molecular fragments, which is useful for creating prodrugs or modulating physicochemical properties. Acylation is a proven method for functionalizing pyrazole alcohols. [14]* Conversion to a Leaving Group: The alcohol can be readily converted to a tosylate, mesylate, or halide. This activates the terminal carbon for Sₙ2 reactions with a variety of nucleophiles (amines, azides, cyanides, thiols), providing a powerful method for chain extension and diversification.

Functionalization of the Pyrazole Ring

The pyrazole ring itself can be further substituted, although it is generally less reactive than benzene.

  • Electrophilic Substitution: The C4 position is occupied, making the C3 and C5 positions potential sites for reaction. The C5 position is often the most susceptible to electrophilic attack in 1,4-disubstituted pyrazoles. [15]Halogenation at C5 using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be achieved.

  • C-H Activation/Cross-Coupling: The resulting C5-halogenated pyrazole is an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). [16][17]This allows for the direct installation of aryl, heteroaryl, alkynyl, or amino groups, dramatically increasing molecular complexity.

Strategic Application in Drug Discovery

The structural features of this compound make it an ideal building block for targeting various enzyme families and receptors.

Table 2: Examples of Pyrazole-Containing Drugs and Their Therapeutic Areas

DrugTarget / MechanismTherapeutic AreaReference
Celecoxib COX-2 InhibitorAnti-inflammatory, Analgesic[3]
Sildenafil PDE5 InhibitorErectile Dysfunction[18]
Ruxolitinib JAK1/JAK2 InhibitorMyelofibrosis, Cancer[1]
Ibrutinib Bruton's Tyrosine Kinase (BTK) InhibitorOncology[1]
Axitinib VEGF Receptor Tyrosine Kinase InhibitorRenal Cell Carcinoma[1]
Deracoxib COX-2 InhibitorVeterinary Anti-inflammatory[3]

The propanol linker in our title compound is particularly well-suited for accessing the solvent-exposed regions of ATP-binding sites in kinases or the extracellular loops of G-protein coupled receptors (GPCRs). By converting the alcohol to an amine, for example, one can readily form amide or sulfonamide linkages to other pharmacophoric fragments, a common strategy in modern kinase inhibitor design.

Safety, Handling, and Storage

  • Safety: As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Handling: The compound is listed as a combustible solid. [5][8]Avoid contact with skin and eyes. Prevent dust formation and keep away from ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through robust and scalable chemical transformations. Its bifunctional nature—a stable, tunable pyrazole core and a versatile propanol linker—provides chemists with a powerful tool for rapidly generating diverse libraries of complex molecules. As the demand for novel therapeutics continues to grow, the intelligent application of such well-designed heterocyclic building blocks will be paramount to the success of future drug discovery campaigns.

References

  • Samb, I., et al. (n.d.). Reactivity of chiral functionalized pyrazoles: Alcohol protection.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Petrosyan, V. A., et al. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • Akhtar, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]

  • RSC Publishing. (n.d.). Reduction of some esters of pyrazole-3,4-dicarboxylic acid. Available at: [Link]

  • RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Mali, S. M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • AA Blocks. (n.d.). 3-(1-ethyl-1H-pyrazol-3-yl)propan-1-ol. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a staple in the design of agents targeting a wide array of diseases, including anti-inflammatory, anti-tumor, and anti-infective applications.[2][4] The target molecule, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, and its derivatives are of significant interest as they combine the stable pyrazole core with a flexible propanol side chain. This side chain can serve as a key pharmacophoric element or as a synthetic handle for further elaboration, making robust and versatile synthetic routes to this scaffold highly valuable.

This guide provides an in-depth analysis of proven strategies for synthesizing these derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and critical troubleshooting insights to empower researchers in their drug discovery efforts.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary strategic directions. The most common and versatile approach involves the late-stage installation of the C4-propanol side chain onto a pre-functionalized 1-ethylpyrazole core. A secondary, though less common, approach involves constructing the pyrazole ring from a precursor already containing the side chain. This guide will focus on the former, more modular strategy.

G cluster_disconnections Key Disconnections Target This compound C4_SideChain C4-Side Chain Installation (C-C Bond Formation) Target->C4_SideChain Reduction / Functional Group Interconversion Intermediate1 1-Ethyl-4-halopyrazole C4_SideChain->Intermediate1 Heck or Suzuki Coupling N1_Alkylation N1-Ethylation Intermediate2 4-Halopyrazole N1_Alkylation->Intermediate2 Intermediate1->N1_Alkylation Start Pyrazole Intermediate2->Start Halogenation

Caption: Retrosynthetic analysis of the target compound.

Module 1: Synthesis of the 1-Ethyl-4-halopyrazole Core

The synthesis begins with the preparation of a key intermediate, 1-ethyl-4-halopyrazole. This process involves two critical steps: N-alkylation and C4-halogenation. The order of these steps can be reversed, but N-alkylation of a commercially available 4-halopyrazole is often more direct.

N-Alkylation of the Pyrazole Ring

The N-alkylation of an unsymmetrical pyrazole can lead to a mixture of N1 and N2 regioisomers.[5] The regioselectivity is influenced by factors such as the nature of the electrophile, the base, the solvent, and steric hindrance from substituents on the pyrazole ring.[5][6] For the synthesis of the N1-ethyl isomer, standard conditions using an ethyl halide (e.g., iodoethane) and a base like potassium carbonate or sodium hydride are commonly employed.[7]

Causality Behind Experimental Choices:

  • Base Selection: Strong bases like NaH deprotonate the pyrazole completely, forming the pyrazolate anion. In polar aprotic solvents (e.g., DMF, THF), the subsequent alkylation tends to occur at the less sterically hindered N1 position. Milder bases like K₂CO₃ can also be effective, often under phase-transfer conditions or in polar solvents.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they solubilize the pyrazolate salt and promote Sₙ2 reaction kinetics.

C4-Halogenation

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic halogenation. This is a standard and high-yielding reaction.

  • For Bromination: N-Bromosuccinimide (NBS) in a solvent like chloroform or acetonitrile is a mild and effective reagent.

  • For Iodination: N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent is typically used.

Module 2: C-C Bond Formation for Side Chain Installation

With the 1-ethyl-4-halopyrazole core in hand, the three-carbon side chain is installed via palladium-catalyzed cross-coupling reactions. The Heck-Mizoroki and Suzuki-Miyaura reactions are two of the most powerful and reliable methods for this transformation.[8][9]

Protocol A: The Heck-Mizoroki Reaction Pathway

The Heck reaction couples the 4-halopyrazole with an alkene, such as an acrylate ester, to form a C-C bond.[9][10] This approach introduces the carbon backbone as a propenoate, which requires a subsequent reduction step to yield the target propanol.

G Start 1-Ethyl-4-iodopyrazole + Ethyl Acrylate Step1 Heck-Mizoroki Coupling (Pd(OAc)₂, P(o-tol)₃, Et₃N) Start->Step1 Intermediate Ethyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate Step1->Intermediate Step2 Reduction (LiAlH₄, THF) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Heck reaction pathway.

Mechanistic Insight: The Heck Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the pyrazole-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.

HeckCycle pd0 Pd(0)L₂ pd_complex Py-Pd(II)L₂-I pd0->pd_complex Oxidative Addition (Py-I) alkene_complex [Py-Pd(II)L(alkene)-I] pd_complex->alkene_complex Alkene Coordination insertion_product R-Pd(II)L₂-I alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination (+ Product)

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol B: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling offers a more direct route by coupling the 4-halopyrazole with a boronic acid or ester derivative that already contains the propanol moiety (or a protected version).[8][11][12] This method often exhibits high functional group tolerance and excellent yields.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ or combinations of a Pd(II) source (like Pd(OAc)₂) and a phosphine ligand (like SPhos or XPhos) being common.[8][13][14] The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: An aqueous base (e.g., Na₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Boronic Acid Partner: The choice of the boronic acid partner is key. Using 3-(dihydroxyboryl)propan-1-ol is possible, but protecting the hydroxyl group (e.g., as a TBDMS ether) may be necessary to prevent side reactions, followed by a final deprotection step.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-Ethyl-4-iodopyrazole
  • Setup: To a solution of 4-iodopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Add iodoethane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Heating & Monitoring: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-4-iodopyrazole.

Protocol 2: Heck Coupling of 1-Ethyl-4-iodopyrazole with Ethyl Acrylate
  • Setup: In an oven-dried flask, combine 1-ethyl-4-iodopyrazole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous acetonitrile, followed by triethylamine (Et₃N, 2.0 eq) and ethyl acrylate (1.5 eq) via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the mixture, filter it through a pad of Celite to remove the palladium catalyst, and rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield ethyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate.

Protocol 3: Reduction to this compound
  • Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the acrylate from Protocol 2 in THF dropwise. Caution: LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. This step reduces both the ester and the alkene double bond.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, then 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined filtrate over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the final product, this compound.[15]

Data Summary: Comparison of Synthetic Routes

StepMethodKey ReagentsTypical YieldAdvantagesDisadvantages
N-Alkylation Sₙ2 ReactionIodoethane, K₂CO₃, DMF75-90%Reliable, straightforwardPotential for regioisomer formation
C-C Coupling Heck ReactionPd(OAc)₂, P(o-tol)₃, Alkene60-80%Good for building complexityRequires subsequent reduction step
C-C Coupling Suzuki CouplingPd(PPh₃)₄, Boronic Acid, Na₂CO₃70-95%Direct, high functional group toleranceBoronic acid reagents can be expensive
Reduction LiAlH₄LiAlH₄, THF85-95%Effective for dual reductionHighly reactive, requires careful handling

Troubleshooting and Mechanistic Considerations

  • Low Yield in N-Alkylation: If significant amounts of the N2-isomer are formed, purification can be challenging. Varying the base/solvent system (e.g., NaH in THF vs. Cs₂CO₃ in MeCN) can alter the isomeric ratio.[4]

  • Dehalogenation in Cross-Coupling: In both Heck and Suzuki reactions, a common side reaction is the reductive dehalogenation of the starting material.[12] This can be minimized by using carefully degassed solvents, ensuring a truly inert atmosphere, and choosing the appropriate ligand system. Bromo- and chloro-pyrazoles are sometimes less prone to this side reaction than their iodo counterparts.[12]

  • Incomplete Reduction: If only the ester is reduced and the alkene remains, a separate catalytic hydrogenation step (e.g., H₂, Pd/C) can be performed following the LiAlH₄ workup.

Conclusion

The synthesis of this compound and its derivatives is readily achievable through a modular strategy centered on palladium-catalyzed cross-coupling. The Heck-Mizoroki pathway offers flexibility by building the side chain from simple alkenes, while the Suzuki-Miyaura coupling provides a more direct and often higher-yielding route. The choice between these methods will depend on the availability of starting materials, cost considerations, and the specific structural requirements of the target derivatives. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively troubleshoot and optimize these protocols to accelerate their drug discovery programs.

References

  • BenchChem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Heck-Mizoroki reaction of 4-iodo-1h-pyrazoles. (2011). HETEROCYCLES, 83(4).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). National Institutes of Health (NIH).
  • Various Authors. (n.d.). Pyrazoles and Heck Reaction. ResearchGate.
  • Various Authors. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... ResearchGate.
  • Various Authors. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate.
  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Alkylation and arylation of pyrazoles under solvent‐free conditions: Conventional heating versus microwave irradiation. (n.d.). CSIC.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry (ACS Publications).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. (2008). Semantic Scholar.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • This compound. (n.d.). Sigma-Aldrich.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.

Sources

Application Note: Leveraging 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics, including celecoxib (anti-inflammatory) and sildenafil (vasodilator).[1][2] This application note presents 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a readily accessible chemical entity, as a strategic starting point for drug discovery campaigns. We provide a comprehensive guide for researchers, detailing not only the rationale for its use based on the established success of pyrazole derivatives but also robust, step-by-step protocols for library synthesis and subsequent biological screening. The document outlines derivatization strategies, proposes relevant primary and secondary assays for oncology and inflammation, and offers a framework for hit-to-lead development, empowering research teams to unlock the therapeutic potential of this versatile building block.

Introduction: The Pyrazole Privileged Scaffold

The five-membered 1,2-diazole ring system, known as pyrazole, has seen a significant surge in representation among newly approved drugs over the past decade.[1] Its metabolic stability, coupled with its ability to act as a bioisosteric replacement for other aromatic systems and engage in crucial hydrogen bonding and π–π stacking interactions within protein binding pockets, underpins its success.[1][3] Pyrazole-containing drugs have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5]

This guide focuses on This compound , a compound that merges the proven pyrazole core with a highly versatile functional handle for chemical elaboration.

Compound Properties:

PropertyValueReference
Chemical Name This compound[6]
CAS Number 1007516-30-4[6]
Molecular Formula C₈H₁₄N₂O[6]
Molecular Weight 154.21 g/mol [6]
Appearance Solid[6]
Key Structural Features N-ethylated pyrazole ring; 4-substituted propyl alcohol side chain.N/A

The N-ethyl group on the pyrazole ring serves to block metabolic N-H oxidation and provides a fixed vector for substitution, which can be critical for achieving target specificity. The primary alcohol of the propanol side chain is the key to synthetic diversification, allowing for straightforward conversion into a wide array of functional groups to explore the chemical space around the core scaffold.

Strategic Framework for Drug Discovery

The utility of this compound lies in its potential as a foundational element for generating a library of novel compounds. The general workflow involves synthesizing a focused library of derivatives and screening them against relevant biological targets.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Scaffold This compound B Chemical Derivatization (Oxidation, Amidation, Etherification) A->B C Focused Compound Library B->C D Primary Assays (e.g., Cell Viability, Kinase Inhibition) C->D E Hit Identification & Confirmation D->E F Secondary / Orthogonal Assays (e.g., Cytokine Release, Target Engagement) E->F G SAR Studies F->G H ADMET Profiling G->H I Preclinical Candidate H->I

Caption: High-level drug discovery workflow using the pyrazole scaffold.

Based on existing literature, promising therapeutic areas for novel pyrazole derivatives include:

  • Oncology: Targeting protein kinases such as c-Met, EGFR, Aurora kinases, and cyclin-dependent kinases (CDKs).[7][8]

  • Inflammation & Immunology: Inhibition of enzymes like COX-2 or modulation of inflammatory signaling pathways by targeting kinases involved in TNF-α and IL-6 production.[4]

  • Infectious Diseases: Development of novel antibacterial agents, particularly against drug-resistant strains.[1]

Protocols: Synthesis and Derivatization

The propanol side chain is a versatile starting point for chemical modification. Below are foundational protocols for creating key intermediates and a subsequent library.

G cluster_0 Derivatization Pathways A Starting Material This compound B Oxidation (PCC/Jones) A->B F Williamson Ether Synthesis + Alkyl Halides (R-X) A->F C Intermediate 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid B->C D Amide Coupling (EDC, HOBt) + Diverse Amines (R₂NH) C->D E Amide Library D->E G Ether Library F->G Base (e.g., NaH)

Caption: Key synthetic derivatization pathways from the starting alcohol.
Protocol 3.1: Oxidation to 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic Acid

Rationale: Converting the primary alcohol to a carboxylic acid provides a crucial intermediate for building amide libraries, which are a mainstay of medicinal chemistry due to the stability and hydrogen bonding capabilities of the amide bond.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid) or Pyridinium chlorochromate (PCC) for a milder alternative.

  • Acetone (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Isopropyl alcohol

  • Sodium bisulfite

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard glassware for organic synthesis

Procedure (Using Jones Reagent):

  • Dissolve 1.0 equivalent of this compound in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise via an addition funnel until a persistent orange color is observed, indicating a slight excess of the oxidant.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully add isopropyl alcohol dropwise to quench the excess oxidant until the solution turns from orange to green.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove chromium salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Re-dissolve the residue in diethyl ether and water.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure carboxylic acid.

Protocol 3.2: Parallel Amide Library Synthesis

Rationale: Amide coupling is a robust reaction for creating diverse libraries. Using a parallel synthesis platform allows for the rapid generation of dozens to hundreds of unique analogues for screening. EDC/HOBt is a standard, reliable coupling system that minimizes racemization and side reactions.

Materials:

  • 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid (from Protocol 3.1)

  • A diverse library of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 96-well reaction block or individual reaction vials

Procedure (per well/vial):

  • To a reaction vial, add 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. This is the pre-activation step.

  • In a separate vial, prepare a solution of the desired amine (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Add the amine solution to the activated acid mixture.

  • Seal the vial/well and allow the reaction to proceed at room temperature for 12-18 hours.

  • Work-up & Purification: For library synthesis, a high-throughput purification method is preferred. The reaction mixtures can be diluted with DMSO, filtered, and purified directly by reverse-phase preparative HPLC.

  • Characterize final compounds by LC-MS to confirm identity and purity.

Protocols: Biological Screening Cascade

Once a library of derivatives is synthesized, a screening cascade is necessary to identify compounds with desired biological activity.

Proposed Biological Screening Cascade

Assay TypeTarget Class / PathwayPurposeExample Readout
Primary Screen GeneralIdentify cytotoxic compounds (for oncology)Luminescence (ATP level)
Cell Viability (e.g., CellTiter-Glo)or flag non-specific toxicity.
Primary Screen Protein Kinases (e.g., c-Met)Identify direct inhibitors of a specific target.[8]Luminescence (ADP level)
Kinase Inhibition (e.g., ADP-Glo)
Secondary Screen Inflammatory SignalingIdentify inhibitors of inflammatory response.[4]Colorimetric (ELISA)
Cytokine Release Assay (LPS-stimulated)(TNF-α, IL-6)
Hit Confirmation Specific TargetConfirm activity and determine potency.Dose-response curve (IC₅₀)
IC₅₀ Determination
Protocol 4.1: General Cell Viability Assay (CellTiter-Glo®)

Rationale: This is a crucial first-pass assay for oncology programs. It identifies compounds that reduce cell proliferation or induce cell death by measuring the amount of ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized compound library (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Cell Plating: Seed cells into the wells of a white, opaque microplate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the library compounds. Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells. Include vehicle-only (DMSO) controls and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percent inhibition for each compound.

Data Interpretation and Hit-to-Lead Strategy

The initial screening will generate "hits"—compounds that meet a predefined activity threshold (e.g., >50% inhibition at 10 µM).

G A Primary Screening Hits B Hit Confirmation (Resynthesis & Re-testing) A->B C IC₅₀ Determination (Potency) B->C D Orthogonal / Secondary Assays (Selectivity & Mechanism) C->D E Initial SAR Assessment D->E F Lead Series Identification E->F

Caption: Workflow for progressing from initial hits to a lead series.

A critical step is establishing a Structure-Activity Relationship (SAR). By comparing the chemical structures of active versus inactive derivatives, researchers can deduce which functional groups contribute positively or negatively to the biological activity. For example, if amides derived from small, aromatic amines are consistently more potent in a kinase assay, this suggests the presence of a corresponding small, hydrophobic pocket in the target's binding site. This information guides the next round of synthesis to create more potent and specific "lead" compounds.

Conclusion

This compound represents a high-potential starting scaffold for drug discovery programs in oncology, inflammation, and beyond. Its privileged pyrazole core provides a foundation of proven pharmacological relevance and metabolic stability. The synthetically tractable propanol side chain offers a gateway to rapid library generation and extensive SAR exploration. The protocols and strategies outlined in this document provide a validated, field-proven framework for researchers to systematically investigate derivatives of this compound, accelerating the journey from a chemical building block to a potential preclinical candidate.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline. URL: [Link]

  • Farpour, M. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. URL: [Link]

  • Farpour, M. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. URL: [Link]

  • Alam, M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. URL: [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. URL: [Link]

  • Kumar, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research and Review. URL: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. URL: [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from MDPI. URL: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from Royalchem. URL: [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from BIOFOUNT. URL: [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. URL: [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][7]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry. URL: [Link]

Sources

Application Notes and Protocols for 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the utilization of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol as a versatile N,O-bidentate ligand in homogeneous catalysis. While specific catalytic applications for this exact ligand are emerging, this document establishes a foundational understanding based on the well-documented reactivity of structurally similar pyrazole-containing ligands. Herein, we present detailed protocols for the synthesis of a palladium(II) pre-catalyst and its application in a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The causality behind experimental choices, self-validating system designs, and in-depth mechanistic insights are provided to empower researchers in leveraging this promising ligand scaffold.

Introduction: The Versatility of Pyrazole Ligands in Catalysis

Pyrazole-containing compounds have garnered significant attention as ligands in transition metal catalysis due to their unique electronic and steric properties. The presence of two adjacent nitrogen atoms in the five-membered aromatic ring allows for diverse coordination modes. The tunable nature of the pyrazole core, through substitution at various positions, enables the fine-tuning of the catalytic activity of the corresponding metal complexes.[1] Pyrazole-based ligands have proven effective in a wide array of catalytic transformations, including:

  • Cross-Coupling Reactions: Notably, in palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, pyrazole ligands stabilize the active catalytic species, influencing reaction efficiency and substrate scope.[1][2][3]

  • Oxidation Catalysis: Copper complexes of pyrazole-containing ligands have demonstrated notable catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone.

  • Polymerization: Pyrazole-ligated metal complexes are also active catalysts in polymerization processes.

The N-substituent on the pyrazole ring and functional groups on side chains can be readily modified to modulate the ligand's steric bulk and electron-donating ability, which in turn impacts the rates of key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination.

Ligand Profile: this compound

The ligand this compound offers a unique combination of a soft N-donor from the pyrazole ring and a hard O-donor from the propanol side chain. This N,O-bidentate character allows for the formation of stable chelate complexes with transition metals.

Key Structural Features and Their Mechanistic Implications:

  • Pyrazolyl Nitrogen (N2): The sp2-hybridized nitrogen atom of the pyrazole ring is a soft donor, ideal for coordinating to late transition metals like palladium. Its coordination stabilizes the metal center and influences the electronic properties of the catalyst.

  • Hydroxyl Group: The terminal hydroxyl group can coordinate to the metal center, forming a stable six-membered chelate ring. This coordination can enhance the stability of the catalytic complex and potentially modulate its reactivity. The proton of the hydroxyl group could also participate in proton transfer steps in certain catalytic cycles.

  • Ethyl Group on Pyrazole (N1): The ethyl group provides steric bulk near the metal center, which can influence the selectivity of the catalytic reaction and prevent catalyst deactivation pathways like the formation of inactive palladium black.

  • Propanol Linker: The flexible three-carbon chain allows the hydroxyl group to readily coordinate to the metal center without inducing significant ring strain.

PropertyValueSource
CAS Number 1007516-30-4
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Appearance Solid

Experimental Protocols

Synthesis of a Palladium(II) Pre-catalyst: Dichloro[this compound]palladium(II)

This protocol describes the synthesis of a well-defined Pd(II) pre-catalyst, which can be used directly in cross-coupling reactions or reduced in situ to the active Pd(0) species.

Rationale: The synthesis of a discrete metal-ligand complex allows for better control over the stoichiometry and nature of the active catalyst, leading to more reproducible results compared to generating the catalyst in situ from a generic palladium source and the ligand.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ligand This compound Stirring Stir at Room Temperature (24 hours) Ligand->Stirring Pd_source PdCl2(CH3CN)2 Pd_source->Stirring Solvent Dichloromethane (DCM) Solvent->Stirring Complex Dichloro[this compound]palladium(II) Stirring->Complex

Figure 1: Synthesis of the Palladium(II) Pre-catalyst.

Materials:

  • This compound (1.0 equiv)

  • Bis(acetonitrile)palladium(II) chloride [PdCl2(CH3CN)2] (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound.

  • Add anhydrous DCM to dissolve the ligand.

  • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride in anhydrous DCM.

  • Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours. A color change and/or precipitation of the complex may be observed.

  • Reduce the solvent volume under vacuum.

  • Add an anti-solvent (e.g., pentane or hexane) to precipitate the product.

  • Isolate the solid product by filtration, wash with the anti-solvent, and dry under vacuum.

  • Characterize the resulting palladium complex by ¹H NMR, ¹³C NMR, and elemental analysis.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Phenyltoluene

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid, catalyzed by the palladium complex of this compound.

Rationale: The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation. The choice of a suitable ligand is crucial for achieving high yields and preventing side reactions. The pyrazole-alkanol ligand is expected to stabilize the palladium catalyst throughout the catalytic cycle.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Schlenk Flask under Inert Atmosphere Reagents Add: - 4-Bromotoluene - Phenylboronic Acid - Base (e.g., K2CO3) - Pd-Ligand Complex - Solvent (e.g., Toluene/Water) Start->Reagents Heating Heat to 100 °C (Monitor by TLC/GC) Reagents->Heating Cooling Cool to Room Temperature Heating->Cooling Extraction Extract with Organic Solvent Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Vacuum Drying->Concentration Purification Column Chromatography Concentration->Purification Product 4-Phenyltoluene Purification->Product

Figure 2: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Dichloro[this compound]palladium(II) (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 4-bromotoluene, phenylboronic acid, potassium carbonate, and the palladium pre-catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene and water via syringe.

  • Stir the mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford 4-phenyltoluene.

Mechanistic Considerations: The Role of the Pyrazole-Alkanol Ligand

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to involve oxidative addition, transmetalation, and reductive elimination. The this compound ligand is proposed to play a crucial role in each of these steps.

Catalytic_Cycle Proposed Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Transmetalation_complex L-Pd(II)(Ar)(Ar') OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product ArX Ar-X ArX->OA_complex ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation_complex Base Base Base->Transmetalation_complex

Figure 3: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

  • Oxidative Addition: The electron-donating pyrazole ring can increase the electron density on the Pd(0) center, facilitating the oxidative addition of the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The coordination of the ligand to the palladium center influences the rate of transmetalation, where the aryl group from the organoboron reagent replaces the halide on the palladium. The base is essential in this step to activate the boronic acid.

  • Reductive Elimination: The steric bulk provided by the ethyl group and the chelate ring may promote the final reductive elimination step, where the two coupled aryl groups are expelled from the palladium, regenerating the active Pd(0) catalyst and forming the desired biaryl product (Ar-Ar').

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure inert atmosphere is maintained; use freshly prepared or purified reagents and solvents.
Insufficient temperatureIncrease reaction temperature in 10 °C increments.
Inappropriate baseScreen other bases such as Cs₂CO₃, K₃PO₄, or an organic base like triethylamine.
Formation of side products Homocoupling of boronic acidUse a lower catalyst loading or a different palladium source.
Protodeborylation of boronic acidEnsure anhydrous conditions for the reaction setup; minimize reaction time.
Difficulty in product isolation Emulsion during work-upAdd brine to the aqueous layer to break the emulsion.
Co-elution during chromatographyOptimize the eluent system for column chromatography.

Conclusion

This compound represents a promising and versatile N,O-bidentate ligand for homogeneous catalysis. Its unique electronic and steric properties, conferred by the pyrazole ring and the alkanol side chain, make it a valuable tool for stabilizing transition metal catalysts in important organic transformations. The detailed protocols and mechanistic insights provided herein serve as a robust starting point for researchers and scientists to explore the full potential of this ligand in the development of novel and efficient catalytic systems for applications in academic research and the pharmaceutical industry.

References

  • Darko, G., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(23), 12536-12543. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(9), 10384-10394. [Link]

  • Kuwata, S., & Ikariya, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(23), 7354. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry, 3(4), 219-224. [Link]

Sources

Application Notes and Protocols for the Functionalization of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active agents.[1] The compound 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol is a versatile building block, featuring a primary alcohol that serves as a prime handle for further chemical modification. Functionalization of this alcohol allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. This guide provides detailed, field-proven protocols for the esterification, etherification, and oxidation of this compound, grounded in established synthetic methodologies.

Chemical Information

Compound NameThis compound
CAS Number 1007516-30-4
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Appearance Solid

I. Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the conversion of primary alcohols to esters under mild conditions with a high degree of stereochemical inversion (though not relevant for this primary alcohol).[2][3] This protocol details the esterification of this compound with a generic carboxylic acid.

Causality of Experimental Choices: The reaction proceeds through the formation of an oxyphosphonium salt, which is an excellent leaving group, allowing for nucleophilic attack by the carboxylate.[4] Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to its reduced toxicity and explosive hazard.[5][6] The reaction is typically run at low temperatures to control the initial exothermic reaction between the phosphine and the azodicarboxylate.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up and Purification A Dissolve alcohol, carboxylic acid, and PPh₃ in anhydrous THF B Cool to 0 °C (ice bath) A->B C Slowly add DIAD solution B->C Under N₂ atmosphere D Warm to room temperature and stir for 2-16 h C->D E Quench reaction (e.g., with saturated aq. NaHCO₃) D->E F Extract with ethyl acetate E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: Mitsunobu Esterification Workflow.

Protocol:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 10-15 minutes. The solution may turn from colorless to a pale yellow or orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Reagent Table:

ReagentM.W. ( g/mol )Eq.CAS Number
This compound154.211.01007516-30-4
Carboxylic AcidVaries1.2Varies
Triphenylphosphine (PPh₃)262.291.5603-35-0
Diisopropyl azodicarboxylate (DIAD)202.211.52446-83-5
Anhydrous Tetrahydrofuran (THF)72.11-109-99-9

II. Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7][8][9] This protocol details the synthesis of an ether from this compound.

Causality of Experimental Choices: The reaction requires the deprotonation of the alcohol to form a more nucleophilic alkoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[7] The subsequent SN2 reaction works best with primary alkyl halides to minimize competing elimination reactions.[9]

Experimental Workflow:

cluster_0 Alkoxide Formation cluster_1 Ether Formation cluster_2 Work-up and Purification A Suspend NaH in anhydrous THF B Add alcohol solution dropwise at 0 °C A->B C Stir for 30 min at 0 °C B->C D Add alkyl halide C->D Under N₂ atmosphere E Warm to room temperature and stir for 4-24 h D->E F Quench with water or aq. NH₄Cl E->F G Extract with diethyl ether or ethyl acetate F->G H Dry organic layer (MgSO₄) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Williamson Ether Synthesis Workflow.

Protocol:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) and suspend it in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Add the desired primary alkyl halide (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) for 4-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent Table:

ReagentM.W. ( g/mol )Eq.CAS Number
This compound154.211.01007516-30-4
Sodium Hydride (60% in mineral oil)24.001.57646-69-7
Alkyl Halide (e.g., Iodomethane)Varies1.2Varies
Anhydrous Tetrahydrofuran (THF)72.11-109-99-9

III. Oxidation of the Primary Alcohol

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid depending on the choice of oxidant and reaction conditions.[10]

A. Oxidation to 3-(1-Ethyl-1H-pyrazol-4-yl)propanal (Aldehyde)

Causality of Experimental Choices: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that typically oxidizes primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, especially when the reaction is performed in an anhydrous solvent like dichloromethane (DCM).

Protocol:

  • Preparation: To a round-bottom flask, add pyridinium chlorochromate (PCC, 1.5 eq) and anhydrous dichloromethane (DCM).

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will become a dark, tarry substance.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite, washing thoroughly with additional diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: If necessary, purify the product by flash column chromatography.

Reagent Table:

ReagentM.W. ( g/mol )Eq.CAS Number
This compound154.211.01007516-30-4
Pyridinium chlorochromate (PCC)215.561.526299-14-9
Anhydrous Dichloromethane (DCM)84.93-75-09-2
B. Oxidation to 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic Acid (Carboxylic Acid)

Causality of Experimental Choices: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone), will oxidize primary alcohols to carboxylic acids.[1][10] The reaction with KMnO₄ is often performed in an aqueous basic solution. Acidification is required in the work-up to protonate the carboxylate salt. The oxidation of a similar compound, 2-(pyrazol-5-yl)ethanol, with KMnO4 has been reported to yield the corresponding carboxylic acid.

Protocol (using KMnO₄):

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of water and a suitable co-solvent like t-butanol or acetone. Add sodium carbonate or sodium hydroxide (2.5 eq) to make the solution basic.

  • Oxidant Addition: Cool the solution to 0-10 °C. Slowly add a solution of potassium permanganate (KMnO₄, 3.0 eq) in water portion-wise, maintaining the temperature below 20 °C.

  • Reaction: Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄. Filter the mixture to remove the MnO₂ precipitate.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl to a pH of ~2.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate or another suitable organic solvent.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Reagent Table:

ReagentM.W. ( g/mol )Eq.CAS Number
This compound154.211.01007516-30-4
Potassium Permanganate (KMnO₄)158.033.07722-64-7
Sodium Carbonate (Na₂CO₃)105.992.5497-19-8
Water18.02-7732-18-5

IV. Characterization of Functionalized Products

The successful functionalization of this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Esterification: Expect to see the disappearance of the alcohol -OH proton signal and the upfield shift of the -CH₂-O- protons (originally at ~3.6 ppm) to ~4.1-4.3 ppm. New signals corresponding to the protons of the added carboxylic acid moiety will also appear.

    • Etherification: The -CH₂-O- protons will shift, and new signals corresponding to the protons of the added alkyl group will be present.

    • Oxidation to Aldehyde: The appearance of a characteristic aldehyde proton signal around 9.5-10.0 ppm will be observed, and the -CH₂-CH₂-CHO protons will show a corresponding downfield shift.

    • Oxidation to Carboxylic Acid: The appearance of a broad carboxylic acid proton signal, typically above 10 ppm, will be evident.

  • ¹³C NMR:

    • Esterification: A new carbonyl carbon signal will appear in the range of 165-175 ppm.

    • Etherification: The carbon of the -CH₂-O- group will shift, and new signals for the added alkyl group will appear.

    • Oxidation to Aldehyde: A new carbonyl carbon signal will appear in the range of 190-200 ppm.

    • Oxidation to Carboxylic Acid: A new carbonyl carbon signal will appear in the range of 170-180 ppm.

Infrared (IR) Spectroscopy:

  • Esterification: Appearance of a strong C=O stretch around 1735-1750 cm⁻¹.

  • Etherification: Appearance of a C-O stretch in the fingerprint region, around 1050-1150 cm⁻¹.

  • Oxidation to Aldehyde: Appearance of a C=O stretch around 1720-1740 cm⁻¹ and characteristic C-H stretches around 2720 and 2820 cm⁻¹.

  • Oxidation to Carboxylic Acid: Appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized products.

V. Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Mitsunobu Reaction: DIAD and DEAD are toxic and potentially explosive; handle with care and avoid heating.[5] Triphenylphosphine is an irritant.

  • Williamson Ether Synthesis: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • Oxidation: PCC is a toxic and carcinogenic chromium (VI) compound. Handle with extreme care. Potassium permanganate is a strong oxidizer. Jones reagent is highly corrosive and toxic.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Wikipedia. Alcohol oxidation. [Link]

  • LibreTexts Chemistry. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335-656.
  • LibreTexts Chemistry. Oxidation of Alcohols. [Link]

  • Chemguide. Oxidation of alcohols. [Link]

  • LibreTexts Chemistry. Preparing Ethers. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Butin, A. V.; Abaev, V. T.; Shcherbakov, S. V.; Fomenko, K. A.; Trishkov, I. F. Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. Chemistry of Heterocyclic Compounds. 2010, 46, 826–833.
  • Kökbudak, Z.; et al. Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. E-Journal of Chemistry. 2010, 7(4), 1479-1485.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Lumen Learning. Williamson ether synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • ChemistryViews. Replacing a DEAD, Middle-aged Reagent. [Link]

  • Reddit. Work-up Mitsunobu coupling using DEAD. [Link]

Sources

Application of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol in Medicinal Chemistry: A Guide to a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in designing molecules that can effectively interact with biological targets.[1] Notably, the pyrazole motif is a cornerstone in the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[2][3][4] The strategic functionalization of the pyrazole core at its various positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This application note focuses on a specific, yet underexplored, building block, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol , and elucidates its potential as a versatile precursor for the synthesis of novel drug candidates.

Synthesis of the Core Building Block: A Plausible Synthetic Pathway

Synthetic_Pathway Pyrazole Pyrazole N_Ethylpyrazole 1-Ethyl-1H-pyrazole Pyrazole->N_Ethylpyrazole Ethyl iodide, Base Formylpyrazole 1-Ethyl-1H-pyrazole-4-carbaldehyde N_Ethylpyrazole->Formylpyrazole Vilsmeier-Haack Reaction (POCl3, DMF) Acrylate Ethyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate Formylpyrazole->Acrylate Wittig Reaction (Triethyl phosphonoacetate, Base) Target This compound Acrylate->Target Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: N-Alkylation of Pyrazole

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-ethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation [5][6][7]

  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to ice-cold DMF (3.0 eq) under an inert atmosphere. Stir for 30 minutes at 0 °C.

  • Add a solution of 1-ethyl-1H-pyrazole (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the progress by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Wittig Reaction for Chain Extension

  • To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to generate the ylide.

  • Add a solution of 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain ethyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate.

Step 4: Reduction to the Propanol

  • To a solution of ethyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.

Chemical Derivatization: Expanding the Chemical Space

The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Derivatization_Strategies Start This compound Aldehyde 3-(1-Ethyl-1H-pyrazol-4-yl)propanal Start->Aldehyde Swern Oxidation Halide 3-(1-Ethyl-1H-pyrazol-4-yl)propyl halide Start->Halide Appel Reaction Ether 3-(1-Ethyl-1H-pyrazol-4-yl)propyl ether Start->Ether Williamson Ether Synthesis Ester 3-(1-Ethyl-1H-pyrazol-4-yl)propyl ester Start->Ester Esterification Acid 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid Aldehyde->Acid Oxidation (e.g., Pinnick) Amine 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine Aldehyde->Amine Reductive Amination Halide->Amine Azide substitution, then Staudinger Reduction

Caption: Key derivatization pathways from the parent alcohol.

Protocol 2: Oxidation to Aldehyde and Carboxylic Acid

Swern Oxidation to the Aldehyde [8][9][10][11][12]

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench with water and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used directly or purified by chromatography.

Pinnick Oxidation to the Carboxylic Acid

  • To a solution of the crude 3-(1-ethyl-1H-pyrazol-4-yl)propanal (1.0 eq) in a mixture of t-butanol and water, add 2-methyl-2-butene (4.0 eq).

  • Add a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water dropwise at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench with a saturated solution of sodium thiosulfate.

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the carboxylic acid.

Protocol 3: Conversion to the Amine

Two-Step Conversion via Azide

Step A: Appel Reaction to the Halide [13][14][15][16][17]

  • To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM, add carbon tetrabromide (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (TLC).

  • Concentrate the reaction mixture and purify by column chromatography to obtain the corresponding propyl bromide.

Step B: Azide Displacement and Staudinger Reduction [18][19][20][21][22]

  • To a solution of the propyl bromide (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C until completion.

  • Cool the reaction, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to obtain the crude azide.

  • Dissolve the crude azide in a mixture of THF and water.

  • Add triphenylphosphine (1.2 eq) and stir at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to yield 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine.

Reductive Amination from the Aldehyde [23][24]

  • To a solution of 3-(1-ethyl-1H-pyrazol-4-yl)propanal (1.0 eq) in methanol, add the desired amine (primary or secondary, 1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir at room temperature until the reaction is complete.

  • Quench with a saturated solution of sodium bicarbonate and extract with an appropriate organic solvent.

  • Dry, concentrate, and purify the product by chromatography.

Protocol 4: Mitsunobu Reaction for Diverse Nucleophilic Substitution[25][26][27][28][29]
  • To a solution of this compound (1.0 eq), triphenylphosphine (1.5 eq), and a suitable nucleophile (e.g., a phenol, a carboxylic acid, or phthalimide, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the desired substituted product.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of substituents on the pyrazole ring can lead to potent and selective inhibitors of various kinases, including Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs).[2][3] The this compound building block offers several key features for the development of novel kinase inhibitors:

  • N1-Ethyl Group: The ethyl group at the N1 position can occupy a hydrophobic pocket in the ATP-binding site of many kinases, contributing to binding affinity. The N-alkylation of pyrazoles is a common strategy in kinase inhibitor design to modulate potency and selectivity.[1][25]

  • C4-Propyl Linker: The three-carbon chain at the C4 position provides a flexible linker to introduce a variety of functional groups that can interact with the solvent-exposed region of the kinase or pick up additional interactions within the binding site. The length and nature of this linker can be crucial for optimizing activity.[26]

  • Terminal Functional Group: The derivatized terminal functional group (e.g., amine, carboxylic acid, ether) can be tailored to form key hydrogen bonds, salt bridges, or other interactions with specific amino acid residues in the target kinase.

Hypothetical Application in Kinase Inhibitor Synthesis:

Derivatives of this compound can be readily incorporated into kinase inhibitor scaffolds. For instance, the terminal amine derivative could be used in a key amide bond formation or a Buchwald-Hartwig amination reaction to couple with a heterocyclic core, a common strategy in the synthesis of many kinase inhibitors.

Table 1: Potential Derivatives and their Rationale in Kinase Inhibitor Design

DerivativeRationale
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-amine Can act as a key hydrogen bond donor/acceptor and a point of attachment for further elaboration of the molecule.
3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid The carboxylate can form salt bridges with basic residues (e.g., lysine) in the kinase active site.
N-Substituted-3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amines Allows for the introduction of various substituents to explore specific interactions with the target protein.
Ethers and Esters Can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

Conclusion

While not yet a widely utilized building block, this compound possesses the structural features of a highly versatile intermediate for medicinal chemistry. Its straightforward, albeit proposed, synthesis and the reactivity of its propanol side chain open up a vast chemical space for the generation of diverse compound libraries. The inherent value of the N-ethylated pyrazole core, particularly in the context of kinase inhibitor design, makes this building block a compelling candidate for inclusion in drug discovery programs aimed at identifying novel therapeutics. The protocols and strategies outlined in this application note provide a roadmap for researchers to unlock the potential of this promising scaffold.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). MDPI. [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2018). PMC. [Link]

  • Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). PubMed. [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. (2017). PubMed. [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. [Link]

  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022). PMC. [Link]

  • Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. (2015). ResearchGate. [Link]

  • Staudinger Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2021). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

  • [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. (1986). PubMed. [Link]

  • YouTube. (2022). Staudinger Reactions - Bioothogonal before Click Chemistry. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Wikipedia. (n.d.). Staudinger reaction. [Link]

  • Michigan State University. (n.d.). Swern Oxidation Proceedure. [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025). ResearchGate. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2021). INEOS OPEN. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (1990). PubMed. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (2017). The Journal of Organic Chemistry. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]

  • Synthesis of tetrasubstituted pyrazoles 4. (n.d.). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (2025). MDPI. [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. [Link]

  • J-GLOBAL. (n.d.). Alkylation of Pyrazolones via the Mitsunobu Reaction. [Link]

  • Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. (2021). ResearchGate. [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2014). ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). ACS Publications. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3]. Notably, several protein kinase inhibitors feature this heterocyclic motif, highlighting its utility in targeting ATP-binding sites[4][5]. The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many human cancers[4][6]. A frequent mutation in this pathway occurs in the BRAF kinase, particularly the V600E substitution, which leads to constitutive kinase activation and is a driver in over 50% of melanomas[6][7][8]. This makes BRAF V600E a prime therapeutic target.

Given the established precedent for pyrazole-containing molecules as kinase inhibitors, this document provides a comprehensive guide for the in vitro evaluation of This compound , a novel compound, as a potential inhibitor of BRAF V600E. The following protocols are designed to systematically assess its biochemical potency, cellular activity, and target engagement, providing a robust framework for its preclinical characterization.

Section 1: Biochemical Characterization of BRAF Kinase Inhibition

The initial and most direct assessment of a potential inhibitor is to measure its effect on the purified target enzyme. This in vitro kinase assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by recombinant BRAF V600E.

Principle of the In Vitro Kinase Assay

This protocol describes a common method utilizing the transfer of a radioactive phosphate group from ATP to a substrate by the kinase.[9][10] The amount of incorporated radioactivity on the substrate is proportional to the kinase activity. The assay will be performed in the presence of varying concentrations of the test compound to determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow: BRAF Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Reaction_Setup Incubate BRAF V600E with compound or vehicle control Compound_Prep->Reaction_Setup Reagent_Prep Prepare kinase reaction buffer, recombinant BRAF V600E, and substrate (e.g., MEK1) Reagent_Prep->Reaction_Setup Initiation Initiate reaction by adding [γ-32P]ATP and substrate Reaction_Setup->Initiation Incubation Incubate at 30°C for 30-60 minutes Initiation->Incubation Termination Stop reaction with SDS-PAGE loading buffer Incubation->Termination SDS_PAGE Separate reaction products by SDS-PAGE Termination->SDS_PAGE Autoradiography Expose gel to phosphor screen and quantify band intensity SDS_PAGE->Autoradiography Data_Analysis Plot % inhibition vs. log[compound] and calculate IC50 Autoradiography->Data_Analysis

Caption: Workflow for the in vitro BRAF kinase inhibition assay.

Detailed Protocol: In Vitro BRAF V600E Kinase Assay

Materials:

  • Recombinant human BRAF V600E enzyme

  • Inactive MEK1 (substrate)

  • This compound

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% BSA)

  • [γ-32P]ATP

  • ATP (non-radioactive)

  • 4x SDS-PAGE loading buffer

  • 96-well plates

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager system

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve final assay concentrations (e.g., ranging from 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or vehicle control (DMSO).

  • Enzyme Addition: Add 10 µL of a solution containing recombinant BRAF V600E and MEK1 substrate in kinase buffer. Gently mix and incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing [γ-32P]ATP and non-radioactive ATP in kinase buffer. The final ATP concentration should be at or near the Km for BRAF.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 25 µL of 4x SDS-PAGE loading buffer.

  • Electrophoresis: Separate the phosphorylated MEK1 from the free [γ-32P]ATP by running the samples on an SDS-PAGE gel.

  • Detection and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the radioactivity in the band corresponding to MEK1 using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Cellular Assays for Potency and Mechanism of Action

While a biochemical assay confirms direct enzyme inhibition, it is crucial to determine if the compound is active in a more complex biological environment. Cellular assays assess the compound's ability to cross the cell membrane, engage its target, and elicit a biological response.

Cell Viability Assay

This assay measures the cytotoxic or anti-proliferative effects of the compound on cancer cells harboring the BRAF V600E mutation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[11][12][13]

Detailed Protocol: CellTiter-Glo® Viability Assay

Materials:

  • A375 melanoma cell line (BRAF V600E positive)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed A375 cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability). Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Dose-Response Data
Concentration (µM)% Viability (Relative to Vehicle)
0.0198.5
0.185.2
152.3
1015.7
1002.1
Analysis of Downstream Signaling

To confirm that the observed cytotoxicity is due to the inhibition of the MAPK pathway, the phosphorylation status of downstream effectors, MEK and ERK, should be assessed by Western blotting.

MAPK Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation Inhibitor This compound Inhibitor->BRAF

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway.

Detailed Protocol: Western Blot for p-MEK and p-ERK

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A dose-dependent decrease in p-MEK and p-ERK would confirm on-pathway activity.

Section 3: Cellular Target Engagement

Demonstrating that a compound binds to its intended target in a living cell is a critical step in drug discovery.[14][15][16][17] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[18]

Principle of CETSA®

CETSA® is based on the principle that a protein's thermal stability changes upon the binding of a ligand. When heated, proteins denature and aggregate. A compound that binds to a target protein will stabilize it, resulting in a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Lysis & Separation cluster_detection Detection & Analysis Cell_Culture Culture intact cells (e.g., A375) Compound_Treatment Treat cells with compound or vehicle control Cell_Culture->Compound_Treatment Aliquoting Aliquot cell suspension into PCR tubes Compound_Treatment->Aliquoting Heating Heat aliquots at a range of temperatures Aliquoting->Heating Lysis Lyse cells by freeze-thaw cycles Heating->Lysis Centrifugation Separate soluble fraction from precipitated proteins by centrifugation Lysis->Centrifugation Western_Blot Analyze soluble fraction for BRAF protein levels by Western Blot Centrifugation->Western_Blot Curve_Fitting Plot % soluble BRAF vs. temperature to generate melt curves Western_Blot->Curve_Fitting

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for BRAF Target Engagement

Procedure:

  • Cell Treatment: Treat intact A375 cells with a high concentration of this compound or vehicle control for 1 hour.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble BRAF protein by Western blot.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble BRAF will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes BRAF, a greater amount of soluble BRAF will be detected at higher temperatures, resulting in a rightward shift of the melting curve.

Conclusion

This guide provides a structured, multi-faceted approach to the in vitro characterization of this compound. By systematically progressing from biochemical inhibition to cellular potency and finally to direct target engagement, researchers can build a comprehensive data package to validate this compound as a potential BRAF V600E inhibitor. The successful execution of these protocols will provide critical insights into its mechanism of action and therapeutic potential.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • NeoGenomics Laboratories. BRAF Mutation Analysis by PCR. Available from: [Link]

  • Yao, Z., et al. (2020). In vitro NLK Kinase Assay. Bio-protocol. Available from: [Link]

  • Ruddy, D. A., et al. (2014). Evaluation of BRAF V600E mutation detection assays for purpose of clinical tumor sample analysis. Molecular Cancer Therapeutics. Available from: [Link]

  • Luo, C., et al. (2008). Identification of BRAF inhibitors through in silico screening. Journal of Medicinal Chemistry. Available from: [Link]

  • De Unamuno Bustos, B., et al. (2019). Comparison of Two Rapid Assays for the Detection of BRAF V600 Mutations in Metastatic Melanoma including Positive Sentinel Lymph Nodes. Cancers. Available from: [Link]

  • Panka, D. J., et al. (2017). Clinical utility of a blood-based BRAF V600E mutation assay in melanoma. Oncotarget. Available from: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. Available from: [Link]

  • Chemical Probes Portal. Target engagement. Available from: [Link]

  • Andrews, B., & Tyers, M. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • DiscoverX. Target Engagement Assays. Available from: [Link]

  • Nomura, D. K., et al. (2013). Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]

  • Luo, C., et al. (2008). Identification of BRAF Inhibitors Through in Silico Screening. PubMed. Available from: [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. Available from: [Link]

  • Luo, C., et al. (2008). Identification of BRAF inhibitors through in silico screening. Semantic Scholar. Available from: [Link]

  • Al-Huraish, A. H., et al. (2022). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. Available from: [Link]

  • Wang, Y., et al. (2022). Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells. Nature Communications. Available from: [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available from: [Link]

  • Rojas, H., et al. (2012). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. Available from: [Link]

Sources

Application Notes and Protocols for 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Situating 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol in Modern Drug Discovery

The compound this compound enters the research landscape not as a fully characterized therapeutic agent, but as a versatile molecular scaffold. Its significance lies in the proven and diverse biological activities of the pyrazole core, a privileged structure in medicinal chemistry.[1][2] The pyrazole ring system is a cornerstone in the development of drugs targeting a wide array of conditions, including cancer, inflammation, and neurodegenerative diseases.[1][3] This document serves as a technical guide for researchers looking to leverage this specific building block in their discovery pipelines. We will explore its chemical attributes, potential applications based on the rich pharmacology of pyrazole analogs, and provide detailed protocols for its handling, characterization, and derivatization.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound with the following key characteristics:

PropertyValueSource
CAS Number 1007516-30-4[4]
Molecular Formula C₈H₁₄N₂O[4]
Molecular Weight 154.21 g/mol [4]
Appearance Solid[4]
Storage Class 11 - Combustible Solids[4][5]

Note on Isomers: It is critical to distinguish this compound from its isomers, such as 3-(1-ethyl-1H-pyrazol-3-yl)propan-1-ol (CAS: 2228604-59-7), as the point of attachment on the pyrazole ring dictates the spatial arrangement of substituents and, consequently, its interaction with biological targets.[6]

Handling and Storage: As a combustible solid, standard laboratory precautions should be followed. Store in a cool, dry, well-ventilated area away from sources of ignition. It is intended for research use only.[7]

The Pyrazole Scaffold: A Gateway to Diverse Bioactivity

The true potential of this compound is unlocked when viewed as a precursor for more complex molecules. The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has been successfully incorporated into numerous approved drugs and clinical candidates.[2]

Established Pharmacological Roles of Pyrazole Analogs:

  • Anticancer Activity: Pyrazole derivatives have been extensively investigated as anticancer agents.[2][8] They can function as inhibitors of crucial cellular signaling pathways, such as those involving Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinase (MEK).[1][9] For instance, novel pyrazole derivatives have shown potent CDK2 inhibition, leading to apoptosis in cancer cell lines.[9]

  • Anti-inflammatory and Antinociceptive Effects: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Analogs have demonstrated potent dual inhibition of COX and LOX enzymes, surpassing the efficacy of traditional drugs like celecoxib in some studies.[1][3]

  • Neuroprotective Potential: Recent studies have highlighted the role of pyrazole-containing compounds in neuroprotection. Certain N-propananilide derivatives bearing a pyrazole ring have shown the ability to protect against neurotoxicity by modulating apoptotic pathways involving proteins like Bax and caspase-3.[10][11][12]

The structure of this compound, featuring a reactive primary alcohol and a modifiable pyrazole core, makes it an ideal starting point for exploring these therapeutic areas.

Experimental Protocols and Methodologies

The following protocols are designed to provide a framework for the utilization of this compound in a research setting.

General Handling and Solution Preparation

Causality: The accuracy of any biological or chemical assay is contingent on the precise and consistent preparation of stock solutions. Solubility testing is a prerequisite for ensuring the compound remains in solution under experimental conditions.

Protocol:

  • Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid compound in a well-ventilated area or a chemical fume hood.

  • Solubility Assessment:

    • Begin by testing solubility in common laboratory solvents (e.g., DMSO, ethanol, methanol, water).

    • To a small, known mass of the compound (e.g., 1 mg), add the solvent in small increments (e.g., 100 µL) and vortex until the solid dissolves.

    • Visually inspect for full dissolution. Record the concentration at which the compound is fully soluble.

  • Stock Solution Preparation (Example for a 10 mM Stock in DMSO):

    • Accurately weigh a specific mass of this compound (e.g., 1.542 mg for 1 mL of a 10 mM solution).

    • Add the solid to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of high-purity DMSO (e.g., 1 mL).

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Synthetic Derivatization: Esterification of the Primary Alcohol

Causality: The primary alcohol is a key functional handle for synthetic elaboration. Esterification is a fundamental transformation that allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). This can modify the compound's lipophilicity, steric profile, and potential for hydrogen bonding.

Workflow Diagram:

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve Pyrazole-Propanol in Anhydrous Solvent B Add Acylating Agent (e.g., Acyl Chloride) A->B Step 1 C Add Base (e.g., Triethylamine) B->C Step 2 D Stir at Room Temp. or Gentle Heat C->D Step 3 E Quench Reaction D->E Step 4 F Extract with Organic Solvent E->F Step 5 G Purify by Column Chromatography F->G Step 6 H Confirm Structure (NMR, MS) G->H Step 7 Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays Start Synthesized Derivative Library Node1 Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Start->Node1 Node2 Enzyme Inhibition Assay (e.g., CDK2 Kinase Assay) Start->Node2 Node3 Anti-inflammatory Assay (e.g., COX/LOX Inhibition) Start->Node3 Node4 Apoptosis Assay (e.g., Caspase-3 Activity) Node1->Node4 Active Compounds Node6 Western Blot for Signaling Pathways (e.g., p-AKT) Node1->Node6 Active Compounds Node5 Cell Cycle Analysis (Flow Cytometry) Node2->Node5 Potent Inhibitors Hit Validated Hit Compound Node4->Hit Node5->Hit Node6->Hit

Sources

Application Note & Protocols: Unveiling the Anti-inflammatory Potential of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable anti-inflammatory effects. This document provides a comprehensive guide to understanding and evaluating the anti-inflammatory properties of pyrazole derivatives. We will delve into the key mechanisms of action, provide detailed protocols for essential in vitro and in vivo assays, and offer insights into the interpretation of results. This guide is intended to equip researchers with the necessary knowledge and tools to effectively explore the therapeutic potential of this promising class of compounds.

Introduction: The Growing Importance of Pyrazole Derivatives in Inflammation Research

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Pyrazole derivatives have emerged as a privileged scaffold in this pursuit. Their chemical tractability allows for the synthesis of diverse libraries of compounds, and many have demonstrated potent anti-inflammatory activity by modulating key inflammatory pathways.

One of the most well-known examples of a pyrazole-containing drug is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and pain. However, the anti-inflammatory mechanisms of pyrazole derivatives are not limited to COX inhibition. Many derivatives exert their effects through the modulation of pro-inflammatory cytokines, transcription factors like NF-κB, and key signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways. This multi-target potential makes them an exciting area of research for the development of next-generation anti-inflammatory therapeutics.

Key Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to interfere with several key signaling pathways and molecular targets. Understanding these mechanisms is crucial for designing and interpreting experiments.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many pyrazole derivatives have been designed to selectively inhibit COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Modulation of Pro-inflammatory Cytokines

Overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) is a hallmark of chronic inflammatory conditions. Several pyrazole derivatives have been shown to suppress the production of these cytokines at the transcriptional and post-transcriptional levels.

Interference with NF-κB Signaling

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a key mechanism by which many pyrazole derivatives exert their anti-inflammatory effects.

Attenuation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, play a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Pyrazole derivatives can interfere with these pathways, leading to a reduction in the inflammatory response.

Diagram: Key Inflammatory Signaling Pathways Targeted by Pyrazole Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc AP1 AP-1 MAPK_pathway->AP1 AP1_nuc AP-1 AP1->AP1_nuc COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibition Pyrazole->MAPK_pathway Inhibition Pyrazole->COX2_enzyme Inhibition Pyrazole->NFkappaB_nuc Inhibition Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkappaB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes LPS LPS LPS->TLR4 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_enzyme

Caption: Key inflammatory signaling pathways targeted by pyrazole derivatives.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential for the initial screening and characterization of the anti-inflammatory properties of pyrazole derivatives. These assays provide valuable information on the compound's potency, mechanism of action, and potential cytotoxicity.

Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

This protocol describes a widely used method to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a macrophage cell line (e.g., RAW 264.7) stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Pyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivative (or vehicle control, e.g., 0.1% DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 rpm for 10 minutes and collect the supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT): To the remaining cells in the plate, add MTT solution and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in cytokine production is not due to cytotoxicity of the compound.

Data Analysis:

  • Calculate the percentage of inhibition of cytokine production for each concentration of the pyrazole derivative compared to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

  • Express cell viability as a percentage relative to the vehicle-treated control.

Table 1: Example Data for a Pyrazole Derivative in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
0.115.2 ± 2.112.8 ± 1.998.5 ± 1.5
148.9 ± 3.545.3 ± 4.297.2 ± 2.3
1085.7 ± 4.182.1 ± 3.895.8 ± 2.9
10092.3 ± 2.890.5 ± 3.165.4 ± 5.6
Protocol: COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of a pyrazole derivative against the COX-1 and COX-2 enzymes, allowing for the assessment of its selectivity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Pyrazole derivative stock solution (in DMSO)

  • 96-well plate

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the assay kit instructions.

  • Compound Incubation: In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and various concentrations of the pyrazole derivative (or a known inhibitor like celecoxib as a positive control). Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Detection: After a set incubation period, add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the COX enzymes.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

Data Analysis:

  • Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the pyrazole derivative.

  • Determine the IC₅₀ values for both enzymes.

  • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.

Diagram: Workflow for In Vitro Screening of Pyrazole Derivatives

G start Start: Pyrazole Derivative Library cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity cytokine Cytokine Production Assay (LPS-stimulated Macrophages) cytotoxicity->cytokine Non-toxic compounds cox COX-1/COX-2 Inhibition Assay cytokine->cox Active compounds pathway Mechanism of Action Studies (Western Blot for NF-κB, MAPK) cox->pathway Potent & selective compounds lead_selection Lead Compound Selection pathway->lead_selection

Application Notes & Protocols: A Guide to the Synthesis of Novel Bioactive Compounds from 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologically important active scaffold" present in a multitude of approved drugs.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anti-obesity effects.[1][2][3][4] The starting material, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, represents a versatile and strategically designed platform for the development of novel chemical entities. Its structure combines the privileged pyrazole core with a flexible three-carbon linker terminating in a primary alcohol—a highly adaptable functional group for extensive chemical modification.

This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and characterization methodologies for developing novel compounds from this promising starting material. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery efforts.

Properties of the Core Scaffold

A thorough understanding of the starting material is critical for successful derivatization.

PropertyValueSource
Chemical Name This compoundSigma-Aldrich[5]
CAS Number 1007516-30-4Sigma-Aldrich[5]
Molecular Formula C₈H₁₄N₂OSigma-Aldrich[5]
Molecular Weight 154.21 g/mol Sigma-Aldrich[5]
Form SolidSigma-Aldrich[5]
InChI Key RBDCVYLLOQIZIV-UHFFFAOYSA-NSigma-Aldrich[5]

Section 1: Synthetic Derivatization Strategies at the Propanol Moiety

The primary alcohol of this compound is the most accessible functional handle for initial diversification. The following pathways offer routes to distinct chemical classes with diverse physicochemical properties.

G cluster_0 Derivatization Pathways start This compound ester Esters start->ester Esterification (R-COOH, Coupling Agent) ether Ethers start->ether Williamson Ether Synthesis (Base, R-X) acid Carboxylic Acids start->acid Oxidation (e.g., PCC, Jones) amine Amines acid->amine Amide Coupling / Reductive Amination caption Figure 1: Key derivatization pathways from the primary alcohol.

Figure 1: Key derivatization pathways from the primary alcohol.
Pathway A: Synthesis of Novel Esters

Esterification is a fundamental transformation that allows for the introduction of a wide array of substituents, modulating properties such as lipophilicity and metabolic stability. The choice of method depends on the scale and sensitivity of the substrates.

Protocol 1.1: Steglich Esterification using DCC/DMAP

This method is ideal for small-scale synthesis and is compatible with acid-sensitive functional groups.[6]

  • Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) serves as a catalyst, enhancing the reaction rate. This method avoids the harsh acidic conditions of Fischer esterification.[7]

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add the desired carboxylic acid (1.1 eq.) and DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Pathway B: Synthesis of Novel Ethers

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[8]

  • Rationale: This is a classic Sₙ2 reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a potent alkoxide nucleophile.[9] This alkoxide then displaces a halide from a primary alkyl halide. It is critical to use primary alkyl halides to avoid the competing E2 elimination pathway that dominates with secondary and tertiary halides.[10]

Protocol 1.2: Williamson Ether Synthesis

  • To a flame-dried flask under a nitrogen atmosphere, add a 60% dispersion of NaH in mineral oil (1.5 eq.). Wash with anhydrous hexane (2x) to remove the oil, then suspend the NaH in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Add the desired primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.) dropwise.

  • Heat the reaction mixture to reflux (or stir at room temperature, depending on the halide's reactivity) for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography.

Section 2: Advanced Strategies via Pyrazole Ring Functionalization

For lead optimization, modification of the heterocyclic core is often necessary. The Suzuki-Miyaura cross-coupling is a powerful tool for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties that can significantly influence biological activity.[11] This requires a halogenated pyrazole precursor.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂-R² OxAdd->Trans Transmetalation RedElim Trans->RedElim Reductive Elimination RedElim->Pd0 Product Pyrazolyl-R² (R¹-R²) RedElim->Product RX Pyrazolyl-X (R¹-X) RX->OxAdd Boronic R²-B(OH)₂ Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans caption Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling

This protocol assumes the availability of a halogenated (bromo- or iodo-) derivative of the starting material at a position on the pyrazole ring.

  • Rationale: The palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the pyrazole.[12] This is followed by transmetalation with the boronic acid, which is activated by a base. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[12] Bromo and chloro derivatives are often superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions.[13]

Step-by-Step Protocol:

  • In a reaction vessel, combine the halogenated pyrazole derivative (1.0 eq.), the arylboronic acid (1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 eq.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a more advanced pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos (0.1 eq. ligand).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture like dioxane and water (4:1, 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 3: Bioisosteric Replacement as a Lead Optimization Strategy

Bioisosteric replacement is a powerful medicinal chemistry tactic used to improve potency, selectivity, or pharmacokinetic properties by substituting a part of a molecule with a chemical group of similar size, shape, and electronic character.[14] For pyrazole-containing compounds, replacing the pyrazole with other five-membered heterocycles like thiazoles, triazoles, or imidazoles can be a fruitful strategy.[15][16] This approach can alter hydrogen bonding capabilities, metabolic stability, and target engagement without drastically changing the overall molecular conformation.[16][17]

Section 4: Characterization of Novel Compounds

Unambiguous characterization is essential to confirm the structure and purity of newly synthesized compounds. A standard workflow should be employed for every novel derivative.

G A Crude Reaction Product B Purification (Flash Column Chromatography) A->B C Isolated Compound B->C D Structural Elucidation (¹H & ¹³C NMR) C->D E Molecular Weight Confirmation (HRMS) C->E F Purity Assessment (>95% by HPLC) C->F Final Check G Confirmed Novel Compound D->G E->G F->G caption Figure 3: Workflow for the characterization of novel compounds.

Figure 3: Workflow for the characterization of novel compounds.
Protocol 4.1: General Procedure for NMR and MS Analysis
  • Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.[18] Key diagnostic signals for the this compound backbone include the ethyl group (a quartet and a triplet), the pyrazole ring protons (two singlets or doublets depending on substitution), and the propyl chain protons.[19][20]

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI) to confirm the molecular weight and elemental composition.[21]

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a standard C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). The purity should typically be ≥95% for compounds intended for biological screening.[22]

Summary of Potential Novel Derivatives

The following table illustrates hypothetical examples of compounds that can be synthesized using the protocols described above.

Compound IDStructure (R-group)Synthetic PathwayExpected Yield RangeKey Diagnostic Data (Example)
PZ-E01 -C(O)PhEsterification (Protocol 1.1)70-90%¹H NMR: δ ~8.0 (d, 2H, Ar-H); HRMS: [M+H]⁺ calculated
PZ-R01 -CH₂PhEther Synthesis (Protocol 1.2)60-85%¹H NMR: δ ~7.3 (m, 5H, Ar-H), δ ~4.5 (s, 2H, -OCH₂Ar)
PZ-S01 -PhSuzuki Coupling (Protocol 2.1)50-80%¹H NMR: New aromatic signals; HRMS: [M+H]⁺ calculated

Conclusion and Future Directions

This compound is a highly valuable starting material for the generation of diverse chemical libraries. The functional group transformations detailed in these application notes—esterification, etherification, and Suzuki-Miyaura coupling—provide reliable and scalable routes to novel pyrazole derivatives. Given the established therapeutic importance of this scaffold, these new compounds are promising candidates for screening in various disease models, particularly in oncology, inflammation, and metabolic disorders.[21][23][24] Subsequent structure-activity relationship (SAR) studies will be crucial in guiding the optimization of these initial hits into potent and selective drug candidates.

References

  • F. Bennani, L. Doudach, et al.
  • A. A. Fadda, et al. "Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review." [Journal Name, if available].
  • N. G. A. H. M. El-Gohary, et al.
  • S. A. F. El-Sattar, et al.
  • R. Kumar, et al. "Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications." Journal of Chemical and Pharmaceutical Research.
  • T. J. Williams, et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • A. D. G. de la Torre, et al. "Bioorthogonal 4H-pyrazole “click” reagents.
  • H. H. W. Lange, et al. "Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists." PubMed.
  • J. Clayden, et al.
  • J. H. M. Lange, et al. "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists.
  • R. Murugan, et al. "One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction." Oriental Journal of Chemistry.
  • A. de la Torre, et al. "Bioorthogonal 4H-pyrazole “click” reagents." RSC Publishing.
  • "18.2: Preparing Ethers." Chemistry LibreTexts.
  • F. E. Hahn, et al. "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • P. G. M. Wuts, et al. "Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor.
  • S. H. Kim, et al. "Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety...
  • "1.
  • "Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." BenchChem.
  • "Synthesis of Ethers." Jack Westin.
  • "A Comparative Guide to Bioisosteric Replacements for the Ethyl Ester in Ethyl 4-(1H-pyrazol-1-YL)
  • "Acid to Ester - Common Conditions." Organic Chemistry Portal.
  • L. J. Goossen, et al.
  • E. Gras, et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • M. Kurosu, et al. "Selective Esterifications of Primary Alcohols in a Water-Containing Solvent.
  • "Click chemistry." Wikipedia.
  • S. Narwal, B. devi. "Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents." Nanotechnology Perceptions.
  • S. O. Ojwach, et al. "Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction." RSC Publishing.
  • J. C. S. de Andrade, et al. "The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments." [Journal Name, if available].
  • "Ester synthesis by esterific
  • R. Robillard, et al. "Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • A. H. Tarikoğullari Doğan, et al. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives." Turkish Journal of Pharmaceutical Sciences.
  • Y. Wang, et al. "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • S. C. T. S. S. G. K. N. S. Kumar, et al. "Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles.
  • S. Ok, et al.
  • G. Ciaramella, et al. "Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.
  • "this compound." Sigma-Aldrich.
  • "3-(4-Chloro-3-ethyl-1-methyl-1h-pyrazol-5-yl)propan-1-ol." Smolecule.
  • M. S. Christodoulou, et al. "Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][3][23]triazolo[3,4- b ][1][2][3] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity." National Institutes of Health.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007516-30-4). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyrazole building block. The unique bifunctional nature of this molecule—possessing both a basic pyrazole ring and a polar primary alcohol—presents specific challenges that require optimized purification strategies. This guide provides in-depth, field-tested solutions to common issues encountered during its isolation and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the purification of this compound.

Q1: What are the most common impurities I should expect from the synthesis?

A1: Understanding potential impurities is critical for designing an effective purification strategy. Impurities are typically derived from the synthetic route, which often involves the cyclocondensation of ethylhydrazine with a suitable 1,3-dicarbonyl equivalent.

  • Starting Materials: Unreacted ethylhydrazine or the 1,3-dicarbonyl precursor.

  • Regioisomers: Depending on the symmetry of the dicarbonyl precursor, the reaction can potentially yield the 1-ethyl-3-substituted or 1-ethyl-5-substituted pyrazole isomer in addition to the desired 4-substituted product.

  • By-products from Side Reactions: Incomplete cyclization or degradation of starting materials can lead to various side products. For example, syntheses involving 2-butanone to create dimethylpyrazole are known to be contaminated with 3-ethylpyrazole from impurities in the starting material, a principle that can apply to other syntheses as well.[1][2]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., ethanol, toluene, DMF).

Q2: My flash column chromatography is resulting in significant peak tailing and poor separation. What is causing this and how can I fix it?

A2: This is the most frequently reported issue. The cause is the interaction between the basic nitrogen atoms of the pyrazole ring and the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[3] This strong interaction leads to non-ideal elution behavior, manifesting as streaking or tailing.

Troubleshooting Workflow:

G start Start: Poor Separation on Silica Gel mod Option 1: Modify Mobile Phase Add 0.5-1% Triethylamine (TEA) or 1-2% of 7N NH3 in Methanol start->mod Quickest Fix stat Option 2: Change Stationary Phase start->stat If Modifier Fails rev Option 3: Use Reversed-Phase (C18) start->rev For Highly Polar Impurities end Achieve Pure Compound mod->end Problem Solved alumina Use Neutral or Basic Alumina stat->alumina deact Use Deactivated Silica Gel stat->deact rev->end Problem Solved alumina->end Problem Solved deact->end Problem Solved

Caption: Troubleshooting workflow for poor chromatographic separation.

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to neutralize the acidic silanol groups.[4] Add a small amount of a base to your mobile phase.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent (e.g., Ethyl Acetate/Hexane).

    • Ammonia in Methanol: For more polar solvent systems like Dichloromethane/Methanol, using 1-2% of a 7N methanolic ammonia solution in the methanol portion is highly effective.[5]

  • Switch the Stationary Phase: If modifiers are insufficient, the stationary phase itself can be changed.

    • Neutral or Basic Alumina: Alumina lacks the strong acidity of silica and is an excellent alternative for purifying basic compounds.[6]

    • Deactivated Silica: You can purchase pre-deactivated silica gel or prepare it by flushing the packed column with a solvent mixture containing a high concentration of TEA before loading your sample.[6]

  • Use Reversed-Phase (RP) Chromatography: For separating highly polar impurities, RP-HPLC or flash chromatography on a C18-functionalized silica column can be effective. The elution order is inverted, with the most polar compounds eluting first.[7]

Q3: Are there viable non-chromatographic purification methods for this compound?

A3: Yes. Depending on the scale and the nature of the impurities, non-chromatographic methods can be highly effective and more scalable.

  • Recrystallization: As the target compound is a solid, recrystallization is an excellent option, especially if the crude material is >90% pure.[8] The key is finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: This classic technique leverages the basicity of the pyrazole ring to separate it from neutral or acidic impurities.[6] The process involves dissolving the crude material in an organic solvent, extracting with an aqueous acid to protonate and move the target compound to the aqueous layer, washing the organic layer to remove impurities, and then neutralizing the aqueous layer and back-extracting the purified compound into an organic solvent.[3]

  • Reduced Pressure Distillation: For liquid impurities or if the compound itself can be distilled without decomposition, short-path or Kugelrohr distillation under high vacuum can be effective.[9] Given the propanol group, the boiling point is likely high, necessitating reduced pressure.

Q4: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent, or when impurities inhibit crystal lattice formation.[4]

Solutions:

  • Add More Solvent: The most common cause is excessive concentration. Add a small amount of the hot solvent to dissolve the oil completely, then allow it to cool much more slowly.[4]

  • Reduce Cooling Rate: Move the flask from the heat source to a dewar filled with hot water or let it cool slowly on a countertop insulated by a cork ring. Rapid cooling (e.g., in an ice bath) promotes oiling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[4]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issue of peak tailing on silica gel.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol. To the chosen eluent, add 1% triethylamine (TEA). The ideal Rf value for column chromatography is between 0.2 and 0.4.

  • Column Packing: Dry pack or slurry pack a silica gel column with your initial, non-polar solvent (e.g., Hexane).

  • Column Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the starting eluent mixture (containing 1% TEA).

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent or dichloromethane.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (approx. 1-2 times the mass of your compound), and evaporate the solvent under reduced pressure. Load the resulting dry powder onto the top of the column. This technique often results in sharper bands.

  • Elution: Run the column using a gradient elution, slowly increasing the polarity of the mobile phase. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted triethylamine is volatile and will be removed under high vacuum.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallizing the title compound.

  • Solvent System Selection:

    • Place a small amount of crude material in several test tubes.

    • Add potential single solvents (e.g., ethyl acetate, isopropanol, acetonitrile) or solvent mixtures (e.g., ethyl acetate/hexane, ethanol/water) dropwise at room temperature.[6][10]

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Heat the soluble samples, then allow them to cool slowly to room temperature, followed by cooling in an ice bath. Observe for crystal formation.

    Solvent SystemSuitabilityNotes
    Isopropanol/WaterGoodDissolve in hot isopropanol, add hot water dropwise until turbidity persists, then cool.
    Ethyl Acetate/HexaneExcellentDissolve in a minimum of hot ethyl acetate, then add hexane dropwise until cloudy. Cool slowly.
    TolueneGoodCan be effective for less polar impurities.
  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Once dissolved, remove from heat and allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals begin to form, you can place the flask in an ice bath for 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

Decision-Making Guide for Purification Strategy

G start Start: Crude Product (this compound) check_purity Assess Crude Purity (by ¹H NMR or LCMS) start->check_purity high_purity Purity > 90% check_purity->high_purity High low_purity Purity < 90% or Complex Mixture check_purity->low_purity Low recrystallize Purify by Recrystallization high_purity->recrystallize chromatography Purify by Flash Chromatography (with basic modifier) low_purity->chromatography Directly acid_base Consider Preliminary Acid-Base Extraction low_purity->acid_base end_product Pure Product recrystallize->end_product chromatography->end_product acid_base->chromatography

Caption: Decision tree for selecting a purification method.

References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • NIH National Library of Medicine. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]

  • IJCSR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • YouTube. (2024). Reduced pressure distillation. [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • ResearchGate. (n.d.). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]

Sources

Optimizing reaction conditions for 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Welcome to the technical support guide for the synthesis of this compound (CAS No. 1007516-30-4). This document is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of pyrazole-based compounds. Our goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges encountered during this multi-step synthesis. We will address critical aspects from starting material selection to final purification, with a focus on optimizing reaction conditions and troubleshooting potential issues.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The optimal choice depends on the availability of starting materials, required scale, and the specific challenges of your lab setup. The core transformations involve forming the pyrazole ring, installing the ethyl group on the nitrogen (N-alkylation), and constructing the 3-hydroxypropyl sidechain at the C4 position. These steps can be performed in different orders, each with its own set of advantages and disadvantages.

G cluster_1 Final Product A 4-Halo-1H-pyrazole Target This compound A->Target 1. Cross-Coupling 2. N-Ethylation B 3-(1H-Pyrazol-4-yl)propan-1-ol B->Target N-Ethylation C 4-Substituted-1-ethyl-1H-pyrazole C->Target Sidechain Modification

Caption: Key synthetic pathways to the target molecule.

The primary decision point is whether to perform N-ethylation before or after installing the C4-sidechain. N-alkylation of an existing pyrazole ring can lead to a mixture of N1 and N2 isomers, a significant purification challenge[1].

Synthetic StrategyKey Reaction(s)Typical YieldsAdvantagesDisadvantages
Route A: Sidechain FirstHeck or Sonogashira Coupling on 4-halo-1H-pyrazole, followed by N-Ethylation40-60% (over 2 steps)Avoids N-alkylation on complex substrates.N-Ethylation at the final stage can produce hard-to-separate isomers.
Route B: N-Ethylation FirstN-Ethylation of 4-halopyrazole, followed by Heck or Sonogashira Coupling50-70% (over 2 steps)Regioselectivity of N-alkylation is easier to control on a simpler pyrazole.The ethylated pyrazole may have different reactivity in coupling reactions.
Route C: Ring Formation LastCyclocondensation of a hydrazine with a suitably substituted 1,3-dicarbonyl compound.30-80%Potentially the most direct route if the dicarbonyl precursor is available.Synthesis of the required dicarbonyl precursor can be complex.[2]
Route D: Functional Group InterconversionReduction of 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid or its ester.>80% (for reduction)High-yielding final step.Requires synthesis of the corresponding carboxylic acid precursor.[3]

II. Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation of the underlying principles and actionable advice.

Topic 1: N-Ethylation and Regioselectivity

The selective alkylation of the pyrazole nitrogen is one of the most critical and often frustrating steps in this synthesis. Because the two nitrogen atoms in the pyrazole ring have similar electronic properties, alkylation can occur at either position, leading to a mixture of N1 and N2 isomers[1].

FAQ 1: My N-ethylation of 3-(1H-pyrazol-4-yl)propan-1-ol is giving me a roughly 1:1 mixture of isomers. How can I improve the regioselectivity for the desired N1 product?

Answer: This is a classic challenge in pyrazole chemistry. The ratio of N1 to N2 alkylation is governed by a delicate balance of steric hindrance, electronics, and reaction conditions (base, solvent, temperature).

  • Causality: The pyrazolate anion, formed after deprotonation by a base, has negative charge density on both nitrogen atoms. The N1 position is generally less sterically hindered. However, substituents at the C3 and C5 positions can electronically influence the nucleophilicity of the adjacent nitrogens. For a 4-substituted pyrazole, the electronic difference between N1 and N2 is minimal, leading to poor selectivity.[1]

  • Troubleshooting Steps:

    • Change the Base: Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF often give poor selectivity. Switching to a larger, softer cation can influence the site of alkylation. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent alternatives that often favor N1 alkylation. The larger cesium cation can coordinate to the pyrazolate, sterically directing the incoming ethyl group to the less hindered N1 position.[4]

    • Solvent Effects: The solvent can influence the dissociation of the pyrazolate salt. In highly polar aprotic solvents (DMF, DMSO), the "free" anion reacts with less selectivity. Less polar solvents like acetonitrile (ACN) or THF can sometimes improve selectivity by promoting ion-pairing.

    • Steric Hindrance: Use a bulkier ethylating agent if possible, although this is not an option for this specific synthesis. The principle remains that bulkier electrophiles will preferentially attack the less hindered N1 position.

G cluster_0 Factors Influencing N-Alkylation Regioselectivity cluster_1 Conditions N1 N1 Position (Less Hindered) N2 N2 Position (More Hindered) Pyrazole Pyrazole->N1 Favored by: - Steric Hindrance at C3/C5 - Bulky Cations (Cs+) - Less Polar Solvents Pyrazole->N2 Favored by: - Minimal Steric Hindrance - Small Cations (Na+) - Polar Aprotic Solvents Ethyl Ethylating Agent (e.g., Et-I) Ethyl->Pyrazole Base Base (e.g., NaH vs Cs2CO3) Solvent Solvent (e.g., DMF vs ACN)

Caption: Key factors controlling the N1 vs. N2 ethylation of pyrazoles.

FAQ 2: The reaction with ethyl iodide is sluggish and requires high temperatures, leading to decomposition. Are there better ethylating agents?

Answer: Yes, while ethyl iodide is common, its reactivity can be insufficient. Consider using more powerful electrophiles.

  • Diethyl Sulfate ((Et)₂SO₄): This is a more reactive and often more economical ethylating agent than ethyl iodide. It typically requires similar basic conditions (K₂CO₃ or Cs₂CO₃) but can often proceed at lower temperatures, minimizing degradation of your starting material. Caution: Diethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood.

  • Ethyl Triflate (EtOTf): This is one of the most powerful ethylating agents. It is extremely reactive and can alkylate even weakly nucleophilic nitrogens. It is often used when other methods fail, but it is expensive and moisture-sensitive.

  • Acid-Catalyzed Alkylation: In some cases, acid-catalyzed methods using trichloroacetimidates can provide good yields, though this is less common for simple alkylations.[5]

Topic 2: C4-Sidechain Installation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond at the C4 position of the pyrazole. The most common choices are the Heck and Sonogashira reactions.[6][7]

FAQ 3: I am attempting a Heck reaction between 4-iodo-1-ethyl-1H-pyrazole and allyl alcohol, but I'm getting very low yields and a lot of starting material remains. What's going wrong?

Answer: Low yield in a Heck reaction is a common issue that can usually be traced back to the catalyst system, reaction conditions, or reagent quality.

  • Causality: The Heck reaction involves a catalytic cycle with several steps: oxidative addition, migratory insertion, and β-hydride elimination.[8] A failure at any step can stall the reaction. The most common failure point is the deactivation of the palladium catalyst, often by aggregation into inactive palladium black.

  • Troubleshooting Flowchart:

G Start Low Yield in Heck Reaction Q1 Is the solution turning black? Start->Q1 A1_Yes Yes: Pd(0) precipitation. - Increase ligand:Pd ratio (e.g., 4:1 PPh3:Pd). - Use a more robust ligand (e.g., Buchwald ligands). - Ensure strict anaerobic conditions. Q1->A1_Yes Yes A1_No No: Catalyst is likely soluble. Q1->A1_No No Q2 Is the base appropriate? A1_Yes->Q2 A1_No->Q2 A2_Yes Yes: Base is likely not the issue. Q2->A2_Yes Yes A2_No No: Base is too weak or insoluble. - Switch to a stronger organic base (e.g., DBU, DIPEA). - Use a phase-transfer catalyst (e.g., TBAB) with inorganic bases (K2CO3). Q2->A2_No No Q3 Are reagents pure and dry? A2_Yes->Q3 A2_No->Q3 A3_No No: Impurities can poison the catalyst. - Recrystallize/distill starting materials. - Use anhydrous solvent. Q3->A3_No No End Re-run optimized reaction Q3->End Yes A3_No->End

Caption: Troubleshooting flowchart for a low-yielding Heck reaction.

FAQ 4: I'm considering a Sonogashira coupling with propargyl alcohol followed by reduction. What are the key parameters to watch for?

Answer: The Sonogashira coupling is an excellent alternative. It couples a terminal alkyne with an aryl or vinyl halide using a dual palladium and copper(I) catalyst system.[9]

  • Key Parameters:

    • Catalyst System: The reaction is sensitive to the Pd/Cu ratio. A typical catalyst system is Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).[10]

    • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPEA), is required and often serves as the solvent. It neutralizes the HX produced during the reaction.

    • Anaerobic Conditions: The reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) to form a diyne byproduct. It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (N₂ or Ar).

    • Subsequent Reduction: After successful coupling, the resulting alkyne must be reduced to an alkane. This is typically achieved by catalytic hydrogenation using H₂ gas and a catalyst like Palladium on Carbon (Pd/C). Ensure the hydrogenation does not also reduce the pyrazole ring, which is generally stable under these conditions.[11]

Topic 3: Alternative Methods & Purification

FAQ 5: I want to avoid cross-coupling reactions. Can I use a Grignard reagent from 4-bromo-1-ethyl-1H-pyrazole?

Answer: This is theoretically possible but challenging.

  • Causality: Grignard reagents are powerful nucleophiles but also extremely strong bases.[12] The acidic proton on the pyrazole ring (if not ethylated) will quench the Grignard reagent. Even on an N-ethylated pyrazole, the C5 proton is somewhat acidic and can interfere. Furthermore, the magnesium can coordinate with the ring nitrogens, affecting reactivity.

  • Recommendations: If you attempt this route, use a large excess of magnesium and an activating agent (like I₂). The reaction of the formed Grignard reagent with an electrophile like ethylene oxide would, after workup, yield the desired propanol sidechain.[13][14] However, expect side reactions and potentially low yields. This route is generally considered less reliable than cross-coupling for this specific substrate.[15]

FAQ 6: My final product is an oil that is difficult to purify by column chromatography due to streaking. What can I do?

Answer: The propanol moiety and the basic pyrazole nitrogens can cause streaking on silica gel.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or ammonia in methanol to the hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Switch the Stationary Phase: If silica is problematic, consider using alumina (neutral or basic). Alumina is often better for separating basic compounds.

    • Derivatization: If the alcohol is the primary issue, you can protect it as a silyl ether (e.g., TBS ether), purify the less polar derivative, and then deprotect it. This adds two steps but can solve difficult purification problems.

    • Distillation: If the product is thermally stable, vacuum distillation (Kugelrohr) can be an effective, solvent-free method for purification, especially on a larger scale.

III. Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup.

Protocol 1: N-Ethylation of 4-Iodo-1H-pyrazole (Example for Route B)
  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-iodo-1H-pyrazole (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and anhydrous acetonitrile (ACN, 10 mL per 1 g of pyrazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield 1-ethyl-4-iodo-1H-pyrazole. Note: The N2 isomer may also be isolated.

Protocol 2: Sonogashira Coupling of 1-Ethyl-4-iodo-1H-pyrazole
  • To a flame-dried Schlenk flask, add 1-ethyl-4-iodo-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.02 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (TEA, 20 mL per 1 g of iodopyrazole) and propargyl alcohol (1.5 eq) via syringe.

  • Stir the reaction at 50 °C and monitor by TLC or LC-MS (typically 6-12 hours).

  • Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify by column chromatography to yield 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-ol.

Protocol 3: Reduction of Alkyne to Final Product
  • In a flask suitable for hydrogenation, dissolve the product from Protocol 2 (1.0 eq) in ethanol or ethyl acetate.

  • Add palladium on carbon (10% Pd/C, 5-10% by weight).

  • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon or hydrogenation apparatus.

  • Stir vigorously at room temperature under a positive pressure of H₂ until the reaction is complete (monitor by TLC/LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with the reaction solvent. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate to yield the final product, this compound, which can be further purified if necessary.

IV. References

Sources

Technical Support Center: Stability Testing of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. This guide is designed to provide in-depth technical assistance and troubleshooting for stability testing of this compound in various solvents. As your dedicated scientific resource, this document moves beyond a simple checklist of procedures to offer a deeper understanding of the principles behind stability studies, enabling you to anticipate challenges, interpret your results with confidence, and ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a substituted pyrazole ring. The stability of this molecule is crucial for its use in research and development, as degradation can lead to the formation of impurities that may alter its biological activity or physical properties. The pyrazole ring itself is relatively stable due to its aromatic character; however, the N-ethyl group and the propanol side chain introduce potential sites for degradation.[1] Understanding the interplay between the core structure and its substituents is key to designing robust stability studies.

This guide will walk you through potential stability issues, provide detailed experimental protocols for forced degradation studies, and offer troubleshooting advice for common analytical challenges.

Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during the stability testing of this compound, providing potential causes and actionable solutions.

Issue 1: Unexpectedly Rapid Degradation in Solution

Scenario: You've dissolved this compound in a common solvent like methanol or acetonitrile for analysis, but you observe a rapid decrease in the parent compound's peak area in your chromatogram, even at room temperature.

Potential Causes & Solutions:

  • Solvent-Induced Degradation: While seemingly inert, some solvents can participate in or catalyze degradation reactions, especially in the presence of trace impurities like acids, bases, or metal ions. The polarity of the solvent can also play a significant role in the stability of your compound.[2][3]

    • Troubleshooting Steps:

      • Solvent Purity Check: Ensure you are using high-purity, HPLC-grade or MS-grade solvents. Older solvents can absorb atmospheric contaminants.

      • Solvent Screening: Test the stability of the compound in a panel of solvents with varying polarities (e.g., methanol, acetonitrile, ethanol, isopropanol, and a less polar solvent like ethyl acetate if solubility permits).

      • pH Adjustment: If you suspect acid or base catalysis, consider preparing your solutions in a buffered solvent system to maintain a neutral pH.

  • Oxidative Degradation: The pyrazole ring and the secondary carbon of the propanol group can be susceptible to oxidation, which may be accelerated by dissolved oxygen in the solvent.

    • Troubleshooting Steps:

      • Degas Solvents: Thoroughly degas all solvents before use.

      • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere, such as nitrogen or argon.

      • Antioxidant Addition: As a diagnostic tool, you can add a small amount of an antioxidant (e.g., BHT) to a sample solution to see if it inhibits degradation. If it does, oxidation is a likely culprit.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Scenario: During a stability study, you observe new, unidentified peaks in your HPLC chromatogram that were not present in the initial analysis of the compound.

Potential Causes & Solutions:

  • Formation of Degradation Products: This is the most common reason for the appearance of new peaks. The goal is to identify these degradants to understand the degradation pathway.

    • Troubleshooting Steps:

      • Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products.[4] This can help you tentatively identify the unknown peaks in your stability samples by comparing retention times.

      • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures of the degradation products.[5][6]

      • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[7]

  • Sample Matrix Effects or Contamination: The new peaks could be artifacts from the sample container, solvent impurities, or interaction with other components in a formulated product.

    • Troubleshooting Steps:

      • Run Blanks: Inject a blank solvent and a placebo (if applicable) that have been subjected to the same storage conditions to rule out contamination.

      • Container Compatibility: Ensure that your sample containers are inert and do not leach any substances into your solution.

Issue 3: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)

Scenario: The chromatographic peak for this compound or its degradation products is not symmetrical, exhibiting tailing or fronting. This can affect the accuracy of quantification.

Potential Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Peak tailing for basic compounds like pyrazoles can occur due to interactions with residual silanol groups on the C18 column.

    • Troubleshooting Steps:

      • Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic form.

      • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.

      • Use of an End-Capped Column: Employ a high-quality, end-capped HPLC column designed to minimize silanol interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[8]

    • Troubleshooting Steps:

      • Dilute the Sample: Prepare and inject a series of dilutions of your sample. If the peak shape improves with dilution, you are likely experiencing column overload.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Troubleshooting Steps:

      • Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent weaker than the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the most probable degradation pathways include:

  • Oxidation: The primary alcohol of the propanol side chain can be oxidized to an aldehyde and then to a carboxylic acid. The pyrazole ring itself can also undergo oxidation, potentially leading to the formation of N-oxides or hydroxylated species.[2][9]

  • Hydrolysis: While the core pyrazole structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring cleavage, although this is less common.[8]

  • Photodegradation: Exposure to UV or visible light can induce photolytic reactions, potentially leading to cleavage of the pyrazole ring or reactions involving the side chains.[10]

Q2: Which solvents are recommended for preparing stock solutions for stability studies?

A2: Acetonitrile and methanol are common choices due to their good solvating power for pyrazole derivatives and their compatibility with reversed-phase HPLC.[11] It is advisable to perform a preliminary assessment of the compound's stability in your chosen solvent before initiating a long-term study.

Q3: How much degradation is considered appropriate for forced degradation studies?

A3: According to ICH guidelines, a target degradation of 5-20% is generally recommended.[4] This level of degradation is sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex degradation profile that may not be relevant to real-world storage conditions.

Q4: What are the key parameters to monitor in a stability-indicating HPLC method?

A4: The key parameters include:

  • Retention Time: To track the elution of the parent compound and any degradation products.

  • Peak Area/Height: To quantify the amount of the parent compound remaining and the formation of degradation products.

  • Peak Purity: To ensure that the peak for the parent compound is not co-eluting with any impurities or degradants.

  • Resolution: To ensure adequate separation between the parent peak and all degradation product peaks.

Q5: Can I use GC-MS for stability testing of this compound?

A5: GC-MS can be a valuable tool, particularly for identifying volatile degradation products. However, due to the presence of the alcohol functional group, derivatization may be necessary to improve the compound's volatility and chromatographic performance. HPLC is generally the preferred primary technique for stability-indicating assays of such compounds.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. These studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent.

Protocol 2: Forced Degradation Studies

For each condition, a control sample (stored at ambient temperature and protected from light) should be prepared and analyzed alongside the stressed sample.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution in a suitable vial, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • After the desired time, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Heat at 60°C for a specified time.

    • Cool to room temperature and neutralize with 0.1 M hydrochloric acid.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time, protected from light.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation (in Solution):

    • Place a vial containing the working solution in an oven at a controlled temperature (e.g., 70°C) for a specified time.

    • Cool the solution before analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12]

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same environment to serve as a dark control.

    • Analyze both the exposed and dark control samples at appropriate time points.

Protocol 3: Stability-Indicating HPLC Method

This is a starting point for a stability-indicating HPLC method. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL

Visualizations

Workflow for Investigating Compound Stability

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Guidelines) cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Prepare Working Solutions for each stress condition A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidative Stress (e.g., 3% H2O2, RT) B->E F Thermal Stress (e.g., 70°C) B->F G Photolytic Stress (UV/Vis Light) B->G H HPLC-UV Analysis (Stability-Indicating Method) C->H D->H E->H F->H G->H I LC-MS Analysis (for m/z of degradants) H->I If unknown peaks K Assess % Degradation H->K L Identify Degradation Products I->L J NMR Spectroscopy (Structure Elucidation) J->L M Elucidate Degradation Pathway K->M L->J For major degradants L->M G cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Aldehyde 3-(1-Ethyl-1H-pyrazol-4-yl)propanal Parent->Aldehyde [O] HydroxylatedPyrazole Hydroxylated Pyrazole Derivative Parent->HydroxylatedPyrazole [O] on ring RingCleavage Pyrazole Ring Cleavage Products Parent->RingCleavage hv CarboxylicAcid 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid Aldehyde->CarboxylicAcid [O]

Caption: Potential degradation pathways for the target compound.

References

Sources

Technical Support Center: Synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the multi-step synthesis of this valuable pyrazole intermediate. Our guidance is rooted in established chemical principles and field-proven troubleshooting strategies to help you optimize your reaction outcomes.

The synthesis of this compound typically proceeds through a sequence involving the formation of the pyrazole core, N-alkylation, and subsequent elaboration of the C4-substituent. This guide is structured to address potential issues at each critical stage of this synthetic workflow.

Frequently Asked Questions & Troubleshooting Guides

Section 1: N-Alkylation of the Pyrazole Ring

The introduction of the ethyl group onto the pyrazole nitrogen is a critical step. A primary challenge in this stage is controlling the regioselectivity of the alkylation.

Question 1: My N-ethylation of 4-substituted pyrazole is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for the desired N-1 ethylated product?

Answer: This is a classic and well-documented issue in pyrazole chemistry. Unsymmetrically substituted pyrazoles can undergo alkylation at either of the two nitrogen atoms, leading to a mixture of N-1 and N-2 regioisomers.[1][2][3] The ratio of these products is highly dependent on the steric and electronic nature of the substituents on the pyrazole ring, the choice of alkylating agent, the base, and the solvent system employed.[1]

Troubleshooting Protocol & Scientific Rationale:

  • Steric Hindrance: The regioselectivity of alkylation is often governed by sterics.[2][3] If you have a bulky substituent at the C3 or C5 position, the incoming electrophile (e.g., ethyl iodide) will preferentially react with the less sterically hindered nitrogen atom. If your substrate allows, consider a synthetic route where a bulky group directs the ethylation before it is modified or removed in a later step.

  • Choice of Base and Solvent:

    • Strong, non-coordinating bases (e.g., NaH, KHMDS) in aprotic, non-polar solvents (e.g., THF, Toluene) tend to favor the thermodynamically more stable product. For many pyrazoles, the N-1 substituted isomer is thermodynamically favored.

    • Weaker bases (e.g., K₂CO₃) in polar, protic solvents (e.g., Ethanol) can lead to a mixture of isomers due to competing kinetic and thermodynamic pathways and potential tautomerism.

  • Alternative Alkylating Agents: While simple haloalkanes are common, more complex electrophiles can offer better selectivity. For instance, methods using trichloroacetimidates as electrophiles under Brønsted acid catalysis have been developed for N-alkylation of pyrazoles.[2][3]

  • Enzymatic Alkylation: For ultimate selectivity, biocatalysis offers a powerful solution. Engineered enzymes have been shown to perform N-alkylation of pyrazoles with exceptional regioselectivity (>99:1), providing a route to single isomers where chemical methods fail.[4]

Condition Typical Outcome Rationale
NaH in THFOften favors the thermodynamic product (N-1)Forms the pyrazolate anion, reaction governed by anion stability and sterics.
K₂CO₃ in EthanolCan lead to isomer mixturesEquilibrium between tautomers and different reaction pathways.
Phase Transfer CatalysisVariableDepends on catalyst and specific substrate.
Enzymatic CatalysisHigh regioselectivityEnzyme's active site precisely controls the orientation of the reactants.[4]
Section 2: C4-Side Chain Elaboration

A common synthetic route involves a C-C bond formation at the 4-position of a pyrazole intermediate, often starting from a 1-ethyl-1H-pyrazole-4-carbaldehyde. Reactions like the Grignard or Wittig are frequently used for this transformation.

Question 2: I am attempting a Grignard reaction with 1-ethyl-1H-pyrazole-4-carbaldehyde to introduce a two-carbon unit, but I am getting low yields of the desired secondary alcohol and recovering a lot of my starting aldehyde. What is happening?

Answer: This is a common issue when using strongly basic nucleophiles like Grignard reagents.[5] Two principal side reactions are likely competing with the desired nucleophilic addition: enolization and reduction.[6]

  • Enolization: Grignard reagents are potent bases. If there are acidic protons alpha to the carbonyl group, the Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate. Upon aqueous workup, this enolate is protonated back to the starting aldehyde.[6]

  • Reduction: If the Grignard reagent has a hydrogen atom on its beta-carbon (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction). This results in the formation of the corresponding primary alcohol, 3-(1-ethyl-1H-pyrazol-4-yl)methanol, instead of the desired propanol derivative.[6]

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield in Grignard Reaction Start Low yield of desired alcohol, starting material recovered. Check1 Identify Side Products by NMR/GC-MS: Is primary alcohol observed? Start->Check1 PathA Yes: Reduction is a major side reaction. Check1->PathA Yes PathB No: Enolization is the likely culprit. Check1->PathB No SolutionA Use a Grignard reagent with no β-hydrogens (e.g., methylmagnesium bromide, if applicable) or switch to an organolithium reagent. PathA->SolutionA SolutionB Lower reaction temperature (-78 °C). Use a less sterically hindered organometallic reagent. Consider using a milder organometallic like an organozinc (Reformatsky) or organocerium (Luche reduction conditions) reagent. PathB->SolutionB

Caption: Troubleshooting workflow for Grignard reaction side products.

Experimental Protocols:

  • To Minimize Enolization: Perform the reaction at low temperatures (e.g., -78 °C). Slowly add the aldehyde solution to the Grignard reagent to maintain a low concentration of the aldehyde and minimize the time for deprotonation to occur.

  • To Minimize Reduction: If possible, use a Grignard reagent that lacks beta-hydrogens. If the side chain structure requires a reagent with beta-hydrogens, switching to an organolithium reagent may be beneficial as they are generally less prone to this side reaction.

Question 3: My Wittig reaction to form an alkene precursor to the propanol is sluggish and gives poor yields. How can I optimize this step?

Answer: The success of a Wittig reaction is highly dependent on the stability of the phosphorus ylide and the reactivity of the aldehyde.[7][8]

Common Issues & Solutions:

  • Incomplete Ylide Formation: The C-H bond adjacent to the positively charged phosphorus is acidic and requires a strong base for deprotonation.[8]

    • Base Strength: Ensure your base is strong enough. For simple alkyltriphenylphosphonium salts, strong bases like n-BuLi or NaH are typically required.[7] Weaker bases like KOtBu may be sufficient for more acidic phosphonium salts but can be sluggish with others.

    • Anhydrous Conditions: The ylide is highly reactive and will be quenched by protic sources, including water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Ylide Instability: Some ylides, particularly unstabilized ones (where the carbon bears no electron-withdrawing groups), can be unstable and decompose over time.

    • In Situ Generation: A common strategy is to generate the ylide in the presence of the aldehyde.[9] This can be done by adding the base to a mixture of the phosphonium salt and the pyrazole-4-carbaldehyde, ensuring the ylide reacts as soon as it is formed.

  • Steric Hindrance: Significant steric bulk on either the ylide or the aldehyde can slow down the reaction. If this is the case, you may need to increase the reaction temperature or use a less hindered phosphonium salt if your synthesis allows.

Section 3: Purification

The final step, and often a challenging one, is the purification of the target alcohol from unreacted starting materials and side products.

Question 4: I'm having trouble purifying my final product, this compound, using standard silica gel chromatography. My compound seems to streak or I get poor recovery.

Answer: The basic nitrogen atoms in the pyrazole ring can strongly interact with the acidic silanol groups on the surface of standard silica gel.[10] This interaction can lead to peak tailing, streaking, and in some cases, irreversible adsorption of the product onto the column, resulting in low recovery.

Purification Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N) Wash: Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexane or dichloromethane). Add a small amount of triethylamine (typically 0.5-1% v/v) to the slurry, mix well, and then pack the column.[10] Ensure your eluent is also treated with the same percentage of triethylamine.

    • Ammonia in Methanol: A similar approach involves using a dilute solution of ammonia in methanol to wash the silica gel.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). For your compound, neutral or basic alumina would be appropriate.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol mobile phase is an excellent alternative.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can effectively remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic pyrazole product will move into the aqueous phase.

    • Wash the aqueous phase with the organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous phase with a base (e.g., NaOH or NaHCO₃) to pH > 9.

    • Extract your product back into an organic solvent.

    • Dry the organic layer, concentrate, and then proceed with chromatography if further purification is needed. This procedure is often effective for purifying pyrazoles from reaction mixtures.[11]

References

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Angew. Chem. Int. Ed. 2020.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. 2022.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. 2021.

  • A Shortened Synthesis of 4-(3-Aminopropyl) Pyrazole, an Affinity Ligand for Alcohol Dehydrogenase Purification. Prep. Biochem. 1989.

  • Method for purifying pyrazoles. Google Patents.

  • Process for the purification of pyrazoles. Google Patents.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. University of Isfahan.

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal.

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. RSC Advances.

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences.

  • Grignard Reaction. Organic Chemistry Portal.

  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. 2022.

  • Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules. 2012.

  • Reactions with Grignard Reagents. Chemistry LibreTexts.

  • Reactions of Grignard Reagents. Master Organic Chemistry.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • Problems with wittig reaction. Reddit.

Sources

Technical Support Center: Monitoring Reactions of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted pyrazole, this compound presents unique analytical challenges and opportunities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methodologies.

Section 1: Frequently Asked Questions (FAQs) - By Technique

This section addresses the most common issues encountered during the analysis of this compound and its reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for monitoring the conversion of this compound due to its polarity. However, the basic nitrogen atoms in the pyrazole ring can lead to chromatographic challenges.

Q1: My primary peak for this compound is tailing significantly on a standard C18 column. What is the cause and how can I fix it?

A1: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like pyrazoles.[1][2] The primary cause is secondary interactions between the lone pair of electrons on the pyrazole's nitrogen atoms and exposed, acidic silanol groups (-Si-OH) on the surface of standard silica-based C18 columns.[3] These interactions cause some analyte molecules to be retained longer, resulting in an asymmetrical peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification: The most direct solution is to suppress the silanol interactions.

    • Acidic Modifier: Add a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to your mobile phase.[4][5][6] The acid protonates the basic nitrogens on the pyrazole ring, minimizing their interaction with the stationary phase. It also protonates the silanol groups, reducing their activity.

    • Basic Modifier: Alternatively, adding a small amount of a basic competitor like triethylamine (TEA) can mask the active silanol sites, though this is less common with modern columns.

  • Use a Specialized Column: Modern HPLC columns are designed to minimize these effects.

    • End-Capped Columns: Use a column that is thoroughly end-capped, where the residual silanol groups are chemically bonded with a small silylating agent.

    • "Base-Deactivated" Columns: Select a column specifically marketed for the analysis of basic compounds. These often have proprietary surface modifications to shield silanol groups.

Q2: I am having trouble resolving my starting material from a closely related impurity. What are my options?

A2: Achieving adequate resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system.

Optimization Strategies:

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties (polarity, viscosity, and dipole-dipole interactions) can alter the selectivity and improve separation.

  • Adjust Mobile Phase pH: The retention of your pyrazole compound and its impurities can be highly sensitive to pH. Methodically adjust the pH of the aqueous portion of your mobile phase to find the optimal separation window.

  • Modify Stationary Phase: If mobile phase adjustments are insufficient, change the column. A C8 column is less retentive than a C18 and may provide a different selectivity profile. For very polar compounds, a phenyl-hexyl or a polar-embedded phase column could offer unique interactions and better resolution.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile compounds. However, the polarity and thermal stability of this compound must be considered.

Q3: I am seeing significant peak tailing for my pyrazole alcohol in my GC-MS analysis. Why is this happening?

A3: Peak tailing in GC for a polar compound like this compound is typically a sign of unwanted chemical interactions within the GC system.[3] The primary culprits are the polar alcohol (-OH) group and the active nitrogen atoms interacting with active sites (exposed silanol groups) in the inlet liner or at the head of the GC column.[3][7]

Systematic Troubleshooting:

  • Check for System Activity: Inject a non-polar standard (e.g., a hydrocarbon). If it shows good peak shape, the issue is chemical activity affecting your polar analyte.[3]

  • Inlet Maintenance: The inlet is the most common source of activity.

    • Replace the Liner: Always use a new, deactivated liner. Over time, liners can become contaminated with non-volatile residues that create active sites.[3]

    • Trim the Column: A few centimeters from the front of the column can accumulate non-volatile material. Trimming this section can expose a fresh, inert surface.[8]

  • Derivatization: If the compound is too polar for direct analysis, derivatization is a robust solution. Convert the polar -OH group to a less polar, more volatile functional group. Silylation (e.g., using BSTFA) is a common and effective method for alcohols.

Q4: My baseline is rising throughout my GC temperature program. What could be the cause?

A4: A rising baseline, often called "column bleed," occurs when the stationary phase of the GC column degrades at higher temperatures and elutes into the detector.[7][8]

Causes and Solutions:

  • Improper Column Conditioning: A new column must be properly conditioned to remove residual solvents and unbound stationary phase. Condition the column by heating it to a temperature slightly above your method's maximum temperature (but below the column's absolute maximum) with carrier gas flowing for several hours.[3][8]

  • Oxygen in the Carrier Gas: Oxygen is highly damaging to the stationary phase, especially at high temperatures. Ensure you have a high-quality oxygen trap installed on your carrier gas line and that there are no leaks in the system.[9]

  • Contamination: Contaminants from the sample or inlet can build up on the column. Baking out the column at a high temperature can sometimes help, but eventually, the column may need to be replaced.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the structure of products and monitoring reaction progress in real-time without chromatographic separation.[10]

Q5: The N-H proton signal of a potential pyrazole byproduct is very broad or not visible in my ¹H NMR spectrum. Is it there?

A5: Yes, the signal is likely present but broadened into the baseline. This is a common phenomenon for N-H protons and is caused by two main factors:

  • Chemical Exchange: The N-H proton can rapidly exchange with other molecules in the solution, such as residual water or other pyrazole molecules. This rapid exchange broadens the signal significantly.[11]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of the attached proton, leading to a very broad signal.[11]

Troubleshooting and Confirmation:

  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize exchange with water. Using a freshly opened ampule of solvent is recommended.[11]

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear completely. This confirms the signal's identity as an exchangeable proton.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, potentially sharpening the N-H signal enough to be observed.[11]

Q6: How can I use ¹H NMR to quantify the conversion of my starting material to the product?

A6: Quantitative NMR (qNMR) is a powerful method for determining reaction yield or conversion without needing a calibration curve, provided you use an internal standard.[12]

Procedure for qNMR:

  • Choose an Internal Standard: Select a stable compound that does not react with your starting materials or products and has a simple, sharp signal (ideally a singlet) in a clean region of the ¹H NMR spectrum. 1,3,5-Trimethoxybenzene is a common choice.[12]

  • Sample Preparation: Accurately weigh a known amount of the internal standard and add it to your reaction mixture before taking a sample.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This means setting a long relaxation delay (d1) – typically 5 times the longest T1 relaxation time of the protons you are integrating.

  • Calculation: The molar ratio of your product to the standard can be calculated by comparing the integral of a known number of protons on the product to the integral of a known number of protons on the standard.

Section 2: Troubleshooting Workflows & Protocols

Systematic HPLC Troubleshooting

When encountering poor chromatography, a logical, step-by-step approach is crucial for efficient problem-solving.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_solutions_tailing Tailing Solutions cluster_solutions_split Split Peak Solutions start Problem Identified tailing Peak Tailing? start->tailing Shape split Split or Shouldered Peaks? start->split Shape drift Drifting Baseline? start->drift Baseline sol_tail1 Add Mobile Phase Modifier (e.g., 0.1% TFA) tailing->sol_tail1 fronting Peak Fronting? sol_split1 Check for Column Void (Backflush/Replace) split->sol_split1 noise Noisy Baseline? sol_tail2 Use Base- Deactivated Column sol_tail1->sol_tail2 sol_tail3 Check for Column Contamination sol_tail2->sol_tail3 sol_split2 Ensure Sample is Fully Dissolved in Mobile Phase sol_split1->sol_split2 sol_split3 Check for Blocked Frit sol_split2->sol_split3

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring reactions involving this compound.

  • System Preparation:

    • HPLC System: An HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • System Purge: Purge all solvent lines thoroughly to remove air bubbles.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: Monitor at a wavelength appropriate for the pyrazole ring, typically around 210-230 nm. A DAD is useful to check for peak purity.

    • Gradient Program:

      • Start with a gradient to quickly determine the approximate retention time. A good starting gradient is 5% B to 95% B over 15 minutes.

      • Once retention times are known, the gradient can be optimized to improve resolution around the peaks of interest.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This prevents peak distortion caused by solvent mismatch.[2]

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

ParameterRecommended SettingRationale
Column C18, 4.6x150 mm, 5 µmGeneral purpose, good retention for moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterAcid modifier to improve peak shape for the basic pyrazole.[4]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides stable and reproducible retention times.
Detection 220 nm (or DAD)Pyrazole ring has UV absorbance in this region.
Protocol 2: GC-MS Analysis with Derivatization

This protocol is for situations where the polarity of the alcohol group hinders good chromatography.

  • Derivatization (Silylation):

    • Take a known volume of your reaction aliquot and evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection. The resulting trimethylsilyl (TMS) ether is much more volatile and less polar.

  • GC-MS System and Method:

    • GC System: A GC equipped with a split/splitless inlet and coupled to a Mass Spectrometer.

    • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Transfer Line Temp: 280 °C.

      • Ion Source Temp: 230 °C.

      • Scan Range: 50-500 m/z.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). R Discovery. Retrieved January 18, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved January 18, 2026, from [Link]

  • How Do I Troubleshoot a Problem on My GC-MS? (2019). In An Introduction to GC-MS. Retrieved January 18, 2026, from [Link]

  • Snow, N. H. (2014, February 1). Troubleshooting Real GC Problems. LCGC International. Retrieved January 18, 2026, from [Link]

  • GC - MS Troubleshooting Sheets. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. (n.d.). Welch Materials, Inc. Retrieved January 18, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Common Issues in HPLC Analysis. (n.d.). Medikamenter Quality Services. Retrieved January 18, 2026, from [Link]

  • Propargyl Alcohol. (n.d.). OSHA. Retrieved January 18, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2022). R Discovery. Retrieved January 18, 2026, from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved January 18, 2026, from [Link]

  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). BIOFOUNT. Retrieved January 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Quantitative analysis of pyrazole pesticides in tea leaf using FastGC-HRTOFMS. (n.d.). JEOL. Retrieved January 18, 2026, from [Link]

  • PROPAN-1-OL. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 18, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Genentech. Retrieved January 18, 2026, from [Link]

  • Reaction Monitoring. (n.d.). Magritek. Retrieved January 18, 2026, from [Link]

  • Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. (2013). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). Springer. Retrieved January 18, 2026, from [Link]

  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (2002). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. We address common challenges, from bench-scale experiments to process scale-up, in a practical question-and-answer format. Our goal is to equip you with the scientific rationale behind each step, enabling you to troubleshoot effectively and optimize your synthetic route.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. A robust and common approach involves the functionalization of a pre-formed pyrazole core. The strategy outlined here leverages a Palladium-catalyzed Heck cross-coupling reaction, a powerful method for C-C bond formation on heterocyclic systems.[1][2]

The overall workflow can be visualized as follows:

G cluster_0 PART 1: Starting Material Synthesis cluster_1 PART 2: C-C Bond Formation & Modification cluster_2 PART 3: Purification A 1H-Pyrazole B Iodination (e.g., I2, HIO3) A->B C 4-Iodo-1H-pyrazole B->C D N-Ethylation (e.g., Ethyl Iodide, Base) C->D E 1-Ethyl-4-iodo-1H-pyrazole D->E F Heck Coupling (Allyl Alcohol, Pd Catalyst) E->F G 3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-en-1-ol F->G H Reduction (e.g., H2, Pd/C) G->H I Crude Product H->I J Purification (e.g., Column Chromatography) I->J K This compound (Final Product) J->K

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for this target molecule?

While several routes exist for constructing substituted pyrazoles, the most common and scalable strategies begin with a functionalized pyrazole core.[3][4]

  • Route A (Recommended): Start with 1H-pyrazole, perform an electrophilic iodination at the C4 position, followed by N-alkylation with an ethylating agent.[5][6] The resulting 1-Ethyl-4-iodo-1H-pyrazole is then coupled with an appropriate three-carbon unit, such as allyl alcohol, via a Heck reaction.[1][7] A final reduction of the alkene yields the target propanol.

  • Route B (Alternative): A Wittig reaction is another powerful tool for C-C bond formation.[8][9][10] This would involve converting 1-ethyl-1H-pyrazole-4-carbaldehyde with a two-carbon phosphonium ylide to form an unsaturated ester, followed by reduction of both the ester and the double bond. This adds steps and can present challenges with ylide stability on a large scale.

  • Route C (Convergent): One could synthesize the pyrazole ring from a 1,3-dicarbonyl precursor that already contains the desired side chain and react it with ethylhydrazine.[11] However, the synthesis of the required dicarbonyl precursor can be complex.

Q2: What are the critical parameters for the Heck cross-coupling step?

The Heck-Mizoroki reaction is the key C-C bond-forming step and its success is paramount.[1]

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is crucial. Phosphine ligands like P(OEt)₃ or pyridylpyrazole-based ligands can be highly effective for pyrazole substrates.[1][12] The catalyst loading is typically low (0.1-2 mol%), but may need to be increased on scale-up if turnover is an issue.

  • Base: An inorganic base like Na₂CO₃, K₂CO₃, or an organic base such as triethylamine (TEA) is required to neutralize the HX generated during the catalytic cycle. The choice of base can influence reaction rate and side product formation.

  • Solvent: A polar aprotic solvent like DMF, DMAc, or acetonitrile is typically used to ensure solubility of all components.

  • Temperature: Reactions are often run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate. Temperature control is critical to prevent catalyst decomposition and minimize side reactions.

Q3: How should I monitor the reaction progress effectively?

For both bench and scale-up operations, reliable in-process controls (IPCs) are essential.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material (e.g., 1-Ethyl-4-iodo-1H-pyrazole). A simple mobile phase like Ethyl Acetate/Hexane is often sufficient.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of product and impurities. This is the preferred method for process development and scale-up.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can confirm the formation of key structural motifs in the product.

Q4: What are the primary challenges when scaling this synthesis from grams to kilograms?

Scaling up a synthesis introduces challenges that may not be apparent at the lab scale.[14]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is critical, especially for heterogeneous reactions (e.g., with an inorganic base). Inefficient mixing can lead to localized "hot spots" or concentration gradients, causing side reactions and inconsistent results.

  • Heat Transfer: The Heck coupling is often exothermic. What is easily managed in a lab flask can become a serious safety hazard in a large reactor if the heat of reaction cannot be dissipated effectively. A thorough process safety review is mandatory.

  • Reagent Addition Rates: The rate of addition of reagents, especially catalysts or bases, needs to be carefully controlled on a larger scale to manage exotherms and maintain optimal concentrations.

  • Purification: Chromatography on a multi-kilogram scale is expensive and time-consuming. Developing a purification strategy based on crystallization or distillation is highly desirable for the final product.[15] This may require re-evaluating the solvent system used in the final steps.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conversion in Heck Coupling 1. Inactive Catalyst: Palladium catalyst may have been deactivated by oxygen or impurities. 2. Insufficient Temperature: The reaction may not have reached the required activation energy. 3. Poor Ligand Choice: The selected ligand may not be optimal for this specific substrate.1. Degas Solvents: Thoroughly sparge all solvents with nitrogen or argon. Ensure the reaction is run under an inert atmosphere. 2. Verify Temperature: Use a calibrated temperature probe to confirm the internal reaction temperature. Cautiously increase the temperature in 5-10 °C increments. 3. Screen Ligands: Experiment with different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) or N-heterocyclic carbene (NHC) ligands.
Significant Byproduct Formation (e.g., Homocoupling of Pyrazole) 1. Reaction Temperature Too High: Excessive heat can promote side reactions and catalyst decomposition. 2. Incorrect Stoichiometry: An imbalance in the ratio of pyrazole to alkene can lead to side reactions.1. Lower Temperature: Reduce the reaction temperature and accept a longer reaction time. 2. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the allyl alcohol to favor the cross-coupling pathway.
Incomplete Reduction of the Alkene Intermediate 1. Catalyst Poisoning: The hydrogenation catalyst (e.g., Pd/C) may be poisoned by residual phosphine ligands or other impurities from the previous step. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Poor Catalyst Quality: The catalyst may be old or have low activity.1. Purify Intermediate: Purify the alkene intermediate via a silica plug or full chromatography before hydrogenation. 2. Increase Pressure: If using a Parr shaker or autoclave, increase the H₂ pressure (consult safety guidelines). 3. Use Fresh Catalyst: Use a fresh batch of high-quality catalyst. Consider a different catalyst like Platinum oxide (Adam's catalyst).
Difficulty Purifying the Final Alcohol 1. Co-eluting Impurities: Byproducts may have similar polarity to the final product, making chromatographic separation difficult. 2. Product is an Oil: The final product may not crystallize easily, forcing reliance on chromatography.1. Derivative Formation: Consider protecting the alcohol as a silyl ether or ester. This changes the polarity, often making separation easier, and the protecting group can be removed in a subsequent step. 2. Salt Formation/Crystallization: Although the pyrazole nitrogen is weakly basic, attempting to form a salt with an acid (e.g., HCl, oxalic acid) might induce crystallization.[15] Experiment with various solvent/anti-solvent systems.
Troubleshooting Workflow: Low Heck Reaction Yield

G cluster_yes cluster_no start Low Yield in Heck Reaction q1 Is starting material consumed? start->q1 q2 Are there multiple new spots on TLC/HPLC? q1->q2 Yes q3 Was the reaction run under inert gas? q1->q3 No a2_yes Likely Side Reactions. - Lower temperature. - Check stoichiometry. - Re-evaluate ligand/base. q2->a2_yes Yes a2_no Product Degradation? - Analyze crude by LC-MS. - Consider a milder workup. q2->a2_no No a3_no Catalyst Deactivation by O₂. - Degas all reagents/solvents. - Repeat under N₂ or Ar. q3->a3_no No a3_yes Inactive Catalyst or Conditions. - Use fresh catalyst/ligand. - Increase temperature. - Screen solvents. q3->a3_yes Yes

Caption: Decision tree for troubleshooting low yield in the Heck coupling step.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 1-Ethyl-4-iodo-1H-pyrazole

This protocol assumes 4-iodo-1H-pyrazole is the starting material. If unavailable, it can be synthesized from 1H-pyrazole via iodination.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodo-1H-pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (10 mL per gram of pyrazole).

  • Reagent Addition: Add ethyl iodide (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting pyrazole is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product, which can be purified further by column chromatography if necessary.

Protocol 2: Heck Coupling to form 3-(1-Ethyl-1H-pyrazol-4-yl)prop-2-en-1-ol
  • Setup: To a dry, three-neck flask under an inert atmosphere (N₂ or Ar), add 1-Ethyl-4-iodo-1H-pyrazole (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq).

  • Solvent/Reagent Addition: Add degassed N,N-Dimethylformamide (DMF, 8 mL per gram of iodo-pyrazole). Stir for 10 minutes to allow for catalyst pre-formation. Add allyl alcohol (1.5 eq) followed by triethylamine (TEA, 2.5 eq).

  • Reaction: Heat the mixture to 100 °C and maintain for 8-16 hours. Monitor the reaction by HPLC for the disappearance of the iodo-pyrazole.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (3x) to remove DMF, followed by brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 3: Reduction to this compound
  • Setup: To a hydrogenation vessel (e.g., a Parr bottle), add the unsaturated alcohol intermediate from Protocol 2 (1.0 eq) and a suitable solvent like ethanol or methanol (15 mL per gram).

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w, 0.05 eq by weight) to the solution.

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and shake or stir vigorously at room temperature. The reaction is typically complete in 2-6 hours. Monitor by TLC or HPLC.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude final product.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Characteristics for C₈H₁₄N₂O (MW: 154.21)[16][17]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.4 (s, 1H, pyrazole-H), ~7.3 (s, 1H, pyrazole-H), ~4.1 (q, 2H, N-CH₂-CH₃), ~3.7 (t, 2H, CH₂-OH), ~2.6 (t, 2H, pyrazole-CH₂), ~1.8 (m, 2H, -CH₂-CH₂-CH₂-), ~1.4 (t, 3H, N-CH₂-CH₃). A broad singlet for the -OH proton will also be present.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~138, ~128 (pyrazole C-H), ~118 (pyrazole C-quat), ~62 (CH₂-OH), ~45 (N-CH₂), ~32 (CH₂-CH₂OH), ~23 (pyrazole-CH₂), ~15 (CH₃).
Mass Spec. (ESI+)m/z: 155.12 [M+H]⁺, 177.10 [M+Na]⁺.
IR Spectroscopy ν (cm⁻¹): ~3350 (broad, O-H stretch), ~2970, 2880 (C-H stretch), ~1500 (C=N, C=C stretch).

References

  • Y., T., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827.
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Carbone, A., et al. (2021). Experimental and Theoretical DFT Investigations in the[2][8]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. MDPI.

  • Abdel-Gall, E. M., et al. (2025). Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction.
  • Alonso, D. A., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction.
  • Shaaban, M. R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Doumad, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Wikipedia. (n.d.). Wittig reaction.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
  • National Journal of Pharmaceutical Sciences. (2021).
  • Sigma-Aldrich. (n.d.). This compound.
  • El-Malah, A. A., et al. (2023).
  • Neochim, S., et al. (2014). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry.
  • Appchem. (n.d.). This compound | 1007516-30-4.
  • Trofimov, B. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.
  • Insuasty, A., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink.
  • Egle, G., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • ResearchGate. (n.d.). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • Wang, B., et al. (2014). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Taylor & Francis Online.

Sources

Technical Support Center: Synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. This document is designed for chemistry professionals engaged in pharmaceutical research and development. We will move beyond simple protocols to dissect the underlying chemistry, enabling you to troubleshoot common issues, optimize reaction conditions, and improve your final yield.

Introduction: A Plausible Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over regioselectivity and reaction conditions. While several routes are conceivable, this guide focuses on a robust and modern pathway involving an N-alkylation, a palladium-catalyzed Heck cross-coupling, and a two-step reduction sequence. This approach offers high convergence and relies on well-established, scalable reactions.

The proposed pathway is visualized below:

G cluster_0 Proposed Synthetic Pathway A 4-Iodo-1H-pyrazole B 1-Ethyl-4-iodo-1H-pyrazole A->B Step 1: N-Alkylation C Ethyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate B->C Step 2: Heck Coupling D Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)propanoate C->D Step 3a: Hydrogenation E This compound D->E Step 3b: Ester Reduction

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format, organized by the key synthetic steps.

Section 1: Step 1 - N-Alkylation of the Pyrazole Core

The first critical step is the regioselective ethylation of the 4-iodopyrazole. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either, leading to a mixture of isomers which are often difficult to separate.[1]

Q1: My N-alkylation with ethyl iodide is producing a significant amount of the undesired 1-ethyl-4-iodo-1H-pyrazole isomer. How can I improve regioselectivity for the desired 1-ethyl product?

A1: This is a classic challenge in pyrazole chemistry. The regioselectivity of N-alkylation is influenced by steric hindrance, the nature of the base, and the solvent.[2][3]

  • Causality: The N1 position is generally more sterically accessible than the N2 position, which is flanked by the C3 and C5 ring positions. When using a strong, non-coordinating base (like NaH) in a polar aprotic solvent (like DMF or THF), the reaction tends to proceed via the pyrazole anion. In this state, the less-hindered N1 is the kinetically favored site for alkylation.

  • Troubleshooting Steps:

    • Base Selection: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). Deprotonation with NaH will fully form the pyrazolate anion, promoting alkylation at the more accessible N1 position. Weaker bases like potassium carbonate (K₂CO₃) can result in an equilibrium, leading to mixtures.[2]

    • Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the pyrazolate anion.

    • Temperature Control: Perform the deprotonation step at 0 °C before adding the ethyl iodide. After the addition, allow the reaction to slowly warm to room temperature. This minimizes side reactions.

Q2: The N-alkylation reaction is sluggish and does not go to completion, even after extended reaction times. What could be the issue?

A2: Incomplete conversion typically points to issues with the reagents or reaction setup.

  • Causality: The most common culprits are impure reagents or insufficient deprotonation. Sodium hydride is notoriously reactive with atmospheric moisture, which deactivates it. Similarly, the starting pyrazole must be completely dry.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly opened or properly stored sodium hydride (60% dispersion in mineral oil is common). Ensure your 4-iodopyrazole and solvent are anhydrous. Dry solvents over molecular sieves or by distillation if necessary.

    • Reaction Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent quenching of the base and anion by moisture or oxygen.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[4] If the reaction stalls, a small, additional charge of NaH and ethyl iodide may be necessary, but be cautious of adding excess alkylating agent which can complicate purification.

Section 2: Step 2 - Heck Cross-Coupling

The Heck reaction is a powerful tool for C-C bond formation, in this case, to install the three-carbon side chain.[5][6] Its success is highly dependent on the catalyst system and reaction conditions.

Q3: My Heck reaction between 1-ethyl-4-iodo-1H-pyrazole and ethyl acrylate has a very low yield. What are the most critical parameters to optimize?

A3: Low yields in Heck couplings are often due to catalyst deactivation, suboptimal temperature, or an inappropriate choice of base or ligand.

  • Causality: The palladium catalyst must be in the active Pd(0) state. Oxidative addition to the aryl iodide forms a Pd(II) intermediate, which then coordinates the olefin. Deactivation can occur through aggregation of Pd(0) particles or side reactions. The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.

  • Troubleshooting Workflow:

G cluster_cat Catalyst Optimization cluster_base Base Selection cluster_temp Temperature Control start Low Yield in Heck Reaction cat Is the Catalyst System Optimal? start->cat base Is the Base Correct? cat->base No result Improved Yield cat->result Yes temp Is the Temperature Correct? base->temp No base->result Yes temp->result No temp->result Yes cat_1 Try Pd(OAc)₂ with PPh₃ or a bidentate ligand like dppf. cat_2 Use a pre-catalyst like Pd(PPh₃)₄. cat_1->cat_2 cat_3 Increase catalyst loading (from 1-2 mol% to 5 mol%). cat_2->cat_3 base_1 Use an inorganic base like K₂CO₃ or Cs₂CO₃ for polar solvents. base_2 Try an organic base like Et₃N or DIPEA for nonpolar solvents. base_1->base_2 temp_1 Screen temperatures from 80 °C to 120 °C. temp_2 Higher temperatures can increase rate but also catalyst decomposition. temp_1->temp_2

Caption: Troubleshooting workflow for a low-yielding Heck reaction.

  • Data-Driven Optimization: A systematic approach is best. Consider the following variables:

ParameterRecommendation 1Recommendation 2Rationale
Pd Source Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ is a common, reliable precursor. Pre-formed complexes can sometimes offer better stability.
Ligand PPh₃ (4 mol%)XPhos (4 mol%)PPh₃ is a standard, cost-effective ligand. Buchwald-type ligands like XPhos are more electron-rich and bulky, often promoting higher catalyst turnover.
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)An organic base like Et₃N is common. An inorganic base may be required depending on the solvent and ligand system.
Solvent Acetonitrile (MeCN)Dioxane or TolueneThe choice of solvent affects solubility and reaction temperature. A higher boiling point solvent may be necessary.
Temperature 80 °C110 °CThe reaction often requires heat. Start lower and increase if the reaction is slow, but avoid excessively high temperatures that degrade the catalyst.
Section 3: Step 3 - Two-Step Reduction

To obtain the target saturated alcohol, a two-step reduction of the α,β-unsaturated ester intermediate is the most reliable method. First, the carbon-carbon double bond is hydrogenated, followed by the reduction of the ester to the primary alcohol.

Q4: I am attempting to reduce the α,β-unsaturated ester intermediate with LiAlH₄, but I am isolating the allylic alcohol, not the desired saturated alcohol. Why is this happening?

A4: This is expected behavior. Lithium aluminum hydride (LiAlH₄) is an excellent reagent for reducing esters to alcohols, but it typically does not reduce isolated or conjugated carbon-carbon double bonds.[7][8]

  • Causality: LiAlH₄ acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ester. A subsequent elimination and a second hydride attack lead to the primary alcohol.[9] The electron-rich C=C double bond is not electrophilic and therefore does not react with the nucleophilic hydride.

  • Correct Procedure (Two Steps):

    • Hydrogenation: First, reduce the double bond. Subject the α,β-unsaturated ester to catalytic hydrogenation using Hydrogen gas (H₂) with a palladium on carbon catalyst (10% Pd/C) in a solvent like ethanol or ethyl acetate. This will selectively saturate the alkene, yielding ethyl 3-(1-ethyl-1H-pyrazol-4-yl)propanoate.

    • Ester Reduction: After isolating the saturated ester, perform the reduction using LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) at 0 °C to room temperature.

Q5: My LiAlH₄ reduction is giving a poor yield and the workup is difficult, resulting in a grey, gelatinous mixture.

A5: This is a very common issue with LiAlH₄ reductions and is almost always related to the workup procedure.

  • Causality: LiAlH₄ reacts violently with water. The workup is designed to safely quench the excess reagent and hydrolyze the aluminum alkoxide intermediates to form filterable aluminum salts. An incorrect quenching procedure leads to the formation of colloidal aluminum hydroxides that are very difficult to filter and trap the product.

  • Troubleshooting (Fieser Workup):

    • Strict Anhydrous Conditions: Ensure the reaction is performed in a completely dry apparatus with anhydrous solvent.

    • Controlled Quench: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath.

    • Sequential Addition (Crucial): Add the following reagents slowly and sequentially while stirring vigorously. For a reaction with 'X' grams of LiAlH₄:

      • Add 'X' mL of water.

      • Add 'X' mL of 15% aqueous NaOH solution.

      • Add '3X' mL of water.

    • Filtration: After the final addition, stir the mixture at room temperature for 15-30 minutes. This procedure should produce a granular, white precipitate that is easily removed by filtration through a pad of Celite®. The product will be in the organic filtrate.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Iodo-1H-pyrazole
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C.

  • Add a solution of 4-iodo-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-4-iodo-1H-pyrazole.

Protocol 2: Heck Coupling with Ethyl Acrylate
  • To an oven-dried Schlenk flask, add 1-ethyl-4-iodo-1H-pyrazole (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Evacuate and backfill the flask with argon (3x).

  • Add anhydrous acetonitrile, triethylamine (2.0 eq.), and ethyl acrylate (1.5 eq.) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield ethyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate.

Protocol 3: Two-Step Reduction

Part A: Hydrogenation

  • In a hydrogenation vessel, dissolve ethyl (E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylate (1.0 eq.) in ethanol.

  • Add 10% Palladium on Carbon (approx. 5-10% by weight of the starting material).

  • Seal the vessel, evacuate and purge with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate to yield crude ethyl 3-(1-ethyl-1H-pyrazol-4-yl)propanoate, which can often be used in the next step without further purification.

Part B: LiAlH₄ Reduction

  • Set up a flame-dried, three-neck round-bottom flask under an argon atmosphere and add LiAlH₄ (1.5 eq.).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Add a solution of the saturated ester from Part A in anhydrous THF dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction back to 0 °C and perform the Fieser workup as described in Q5.

  • Filter the resulting solid through Celite®, washing thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product, this compound.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Journal of the Chemical Society C: Organic. (1969). Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Imperial College London. (n.d.). Alkylation of pyrazolones / Introduction.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Chemistry Frontiers. (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines.
  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.

Sources

Technical Support Center: 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. It is designed to serve as a comprehensive resource, addressing common questions and troubleshooting potential issues encountered during experimental workflows.

Quick Reference Data

For immediate access to essential information, please refer to the table below. This data has been compiled from supplier technical specifications and safety data sheets.

PropertyValueSource(s)
CAS Number 1007516-30-4
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Physical Form Solid
Storage Class 11 - Combustible Solids[1]
SMILES String OCCCC1=CN(CC)N=C1

Frequently Asked Questions (FAQs)

This section addresses common queries and potential challenges, from basic handling to complex experimental troubleshooting.

Section 1: General Properties & Identification

Q1: What are the primary chemical identifiers for this compound?

This compound is uniquely identified by its CAS Number: 1007516-30-4. Its empirical formula is C₈H₁₄N₂O, and it has a molecular weight of 154.21 g/mol . It is crucial to use the CAS number when searching databases or ordering to ensure you are working with the correct molecule.

Q2: What is the expected physical appearance of this compound?

This compound is supplied as a solid at room temperature. Any deviation from a solid form, such as an oily or discolored appearance, may indicate degradation or the presence of impurities.

Section 2: Safe Storage & Handling

Q3: What are the correct long-term storage conditions for this compound?

Optimal Storage: The compound should be stored in a cool, dry, and well-ventilated area.[2] Keep the container tightly closed to prevent moisture ingress and potential degradation.[2][3] It is classified as a combustible solid, so it must be kept away from heat, sparks, open flames, and other sources of ignition.[2][3] While specific temperature ranges are not always provided, storing in a standard laboratory cabinet away from direct sunlight is a good practice.[2][3]

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this substance?

Due to the potential hazards associated with pyrazole derivatives and alcohol-containing compounds, a comprehensive PPE protocol is required:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU standard EN166 or NIOSH (US) standards.[2][4][5]

  • Hand Protection: Use impermeable chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[2][6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing to ensure all skin is covered.[2][4]

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2][4]

Q5: What is the emergency procedure for a small chemical spill?

In the event of a spill, follow these steps:

  • Ensure Personal Safety: Wear the appropriate PPE, including respiratory protection.[5][6] Ensure the area is well-ventilated.

  • Contain the Spill: Prevent the material from entering drains or waterways.[2][5]

  • Clean-Up: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[5][6] If the material is in solution, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container.[4]

  • Decontaminate: Clean the affected area thoroughly.

  • Waste Disposal: Dispose of the waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2][7]

Q6: What are the first-aid measures in case of accidental exposure?

Immediate and appropriate first aid is critical.

  • Eye Contact: Immediately rinse with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, consult a physician.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][9]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

Section 3: Stability & Compatibility

Q7: How stable is this compound under standard laboratory conditions?

The compound is generally stable under recommended storage conditions (cool, dry, away from ignition sources).[2] However, the primary alcohol functional group presents a potential liability. Alcohols can be susceptible to slow oxidation over time, especially if exposed to air and light. For this reason, keeping the container tightly sealed is crucial.

Q8: What chemicals or materials are incompatible with this compound?

Avoid contact with strong oxidizing agents. These reagents can react exothermically and will oxidize the primary alcohol group, leading to the formation of the corresponding aldehyde or carboxylic acid.[10] Also, keep the compound away from strong acids and alkali metals.[10]

Section 4: Experimental Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during experiments.

Problem: My compound appears discolored or has an unusual odor upon opening.

  • Plausible Cause: This is a primary indicator of chemical degradation. The propanol side chain may have been oxidized, or other decomposition reactions may have occurred due to improper storage (exposure to heat, light, or air).

  • Troubleshooting Steps:

    • Do not use the compound in a critical experiment.

    • Perform a quality control check. Dissolve a small amount in a suitable solvent (e.g., DMSO, Methanol) and analyze via LC-MS or ¹H NMR to identify impurities or degradation products.

    • Compare the analytical data to a reference standard or the supplier's certificate of analysis.

    • If degradation is confirmed, procure a new batch of the compound and review your storage procedures to prevent recurrence.

Problem: I am observing poor solubility in my chosen solvent system.

  • Plausible Cause: The molecule possesses both a polar alcohol group and a more moderately polar N-ethyl pyrazole ring system. This dual character can lead to complex solubility behavior.

  • Troubleshooting Steps:

    • Solvent Selection: This compound is soluble in water, ethanol, and ether.[10] For aqueous buffers, solubility may be limited. Consider creating a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol first, then diluting it into your aqueous medium.

    • Gentle Warming: Gently warming the solution may aid dissolution. However, do this with caution and monitor for any signs of degradation.

    • pH Adjustment: The pyrazole ring has basic nitrogen atoms. Adjusting the pH of your aqueous buffer may improve solubility, but this must be done carefully as it could affect your experimental system.

Problem: My reaction is yielding unexpected side products, specifically with higher molecular weights.

  • Plausible Cause: The primary alcohol is a nucleophile and can participate in side reactions. If your reaction mixture contains electrophiles like acyl chlorides or alkyl halides, unintended esterification or etherification can occur at the alcohol.

  • Troubleshooting Steps:

    • Protecting Groups: If the alcohol functionality is not required for your desired reaction, consider protecting it (e.g., as a silyl ether) before proceeding with the main reaction. This is a standard strategy in multi-step organic synthesis.

    • Reaction Conditions: Re-evaluate your reaction conditions. Lowering the temperature or using a milder base might reduce the rate of side reactions.

    • Purification: Enhance your purification protocol (e.g., column chromatography with a different solvent gradient) to separate the desired product from the side products.

Experimental Workflows & Diagrams

Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for accurately preparing a stock solution for use in biological assays or chemical reactions.

  • Pre-Weighing Preparation: Allow the container of this compound (MW: 154.21) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Perform Operations in Fume Hood: Conduct all steps inside a certified chemical fume hood while wearing appropriate PPE.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh out 1.54 mg of the compound into the vial.

  • Solubilization: Add 1.0 mL of high-purity DMSO to the vial.

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary.

  • QC & Storage: (Optional but recommended) Verify the concentration and purity of the stock solution via an appropriate analytical method (e.g., HPLC). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Diagram: Safe Handling Workflow

This diagram outlines the critical steps for safely handling the compound from storage to waste disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Retrieve Retrieve from Cool, Dry Storage Equilibrate Equilibrate Container to Room Temperature Retrieve->Equilibrate Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Equilibrate->Don_PPE Weigh Weigh Solid on Analytical Balance Don_PPE->Weigh Solubilize Dissolve in Appropriate Solvent Weigh->Solubilize Use Use in Experiment Solubilize->Use Clean Decontaminate Glassware & Work Area Use->Clean Store Return Stock Compound to Proper Storage Use->Store Dispose Dispose of Waste in Hazardous Waste Container Clean->Dispose

Caption: A workflow for the safe handling of this compound.

Diagram: Troubleshooting Compound Instability

Use this decision tree to diagnose potential issues related to compound stability.

G Start Instability Suspected? (e.g., color change, new analytical peaks) CheckStorage Review Storage Conditions Start->CheckStorage CheckSolvent Check Solvent/Solution Age Start->CheckSolvent CheckExperiment Analyze Experimental Conditions Start->CheckExperiment Cause_Oxidation Cause: Oxidation from Air/Light Exposure CheckStorage->Cause_Oxidation Exposed to Heat/Light? Cause_Moisture Cause: Hydrolysis or Moisture Contamination CheckStorage->Cause_Moisture Container Improperly Sealed? Cause_OldSolution Cause: Degradation in Solution CheckSolvent->Cause_OldSolution Solution Older Than Recommended Time? Cause_Incompatibility Cause: Reaction with Incompatible Reagent CheckExperiment->Cause_Incompatibility Strong Oxidizers or Acids Present?

Caption: A decision tree for troubleshooting the experimental instability of the compound.

References

  • This compound Product Page. Source: Sigma-Aldrich.

  • Safety Data Sheet. Source: CymitQuimica.

  • Material Safety Data Sheet (n-Propanol). Source: Sasol Chemicals.

  • Safety Data Sheet (Pyrazole Derivative). Source: CymitQuimica.

  • Safety Data Sheet (n-Propanol). Source: Sigma-Aldrich.

  • Safety Data Sheet (Pyrazole Derivative). Source: Angene Chemical.

  • Material Safety Data Sheet. Source: Actylis Lab Solutions.

  • Pyrazole - Safety Data Sheet. Source: ChemicalBook.

  • Material Safety Data Sheet (n-Propanol). Source: Sigma-Aldrich.

  • This compound Safety Information. Source: Sigma-Aldrich.

  • Safety Data Sheet (1H-Pyrazole). Source: Fisher Scientific.

  • Safety Data Sheet (Pyrazole). Source: Sigma-Aldrich.

  • Safety Data Sheet (n-Propanol). Source: Pfaltz & Bauer.

  • 3-(1-ethyl-1H-pyrazol-3-yl)propan-1-ol Product Page. Source: AA Blocks.

  • Safety Data Sheet (Pyrazole). Source: MilliporeSigma.

  • Safety Data Sheet (Pyrazole Derivative). Source: Angene Chemical.

  • 3-(1H-pyrazol-1-yl)-1-propanol Product Page. Source: ChemicalBook.

  • Identifying Alcohols Experiment. Source: YouTube.

  • n-Propan-1-ol Physical-Chemical Properties. Source: ChemBK.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Derivatives: A Comparative Analysis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] Its remarkable metabolic stability and versatile substitution patterns have given rise to a multitude of approved therapeutics spanning a wide array of diseases, from cancer and inflammation to viral infections and cardiovascular conditions.[3][4][5] Blockbuster drugs like the anti-inflammatory Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil all feature this core structure, underscoring its profound impact on human health.[1][2]

This guide focuses on a specific, less-characterized derivative: 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007516-30-4).[6] Unlike its more decorated cousins, publicly available experimental data on the biological activity of this compound is scarce. This presents a unique opportunity. Instead of a direct comparison of known data, this guide will leverage established principles of Structure-Activity Relationships (SAR) to deconstruct its molecular features, predict its likely biological disposition, and contrast it with well-defined classes of pyrazole-based active agents. We will provide the foundational experimental workflows necessary to empirically test these hypotheses, offering a roadmap for researchers investigating novel pyrazole derivatives.

Part 1: Structural and Physicochemical Deconstruction of this compound

To understand the potential of any compound, we must first analyze its constituent parts. The structure of this compound is relatively simple, comprising three key motifs:

  • The 1,4-Disubstituted Pyrazole Core: The pyrazole ring itself is aromatic and planar.[5] Substitution at the N1 and C4 positions directs its vectoral properties. The C4 position is often a point of modification in various bioactive pyrazoles.[7]

  • The N1-Ethyl Group: This small, lipophilic alkyl chain will modestly increase the compound's overall non-polarity. Its primary role is often to cap the N1-H, preventing it from acting as a hydrogen bond donor, which can significantly alter binding modes and metabolic stability compared to N-unsubstituted pyrazoles.[8]

  • The C4-Propan-1-ol Chain: This is the most defining feature. The three-carbon aliphatic linker provides flexibility, while the terminal primary alcohol (-OH) group is a potent hydrogen bond donor and acceptor. This feature is expected to significantly increase the molecule's hydrophilicity and aqueous solubility.

Based on this analysis, we can infer a mixed physicochemical profile. The ethyl-pyrazole core provides a lipophilic character, while the propanol tail ensures a degree of water solubility. This balance is often crucial for achieving adequate bioavailability.

Part 2: A Comparative Analysis Based on Structure-Activity Relationships (SAR)

How does our target compound stack up against established pyrazole archetypes? By comparing its structural features to the known pharmacophores required for specific biological activities, we can form educated hypotheses about its potential (or lack thereof) in these areas.

Case Study 1: Pyrazole-Based Kinase Inhibitors

Kinase inhibitors are one of the most successful classes of pyrazole-containing drugs.[9] Their efficacy relies on specific interactions within the ATP-binding pocket of the target kinase.

Key SAR for Kinase Inhibition:

  • Hinge-Binding Motif: Often involves N-H or other hydrogen-bonding groups on the pyrazole core or proximal substituents that anchor the molecule to the kinase hinge region.[10]

  • Substituents at C3, C4, and C5: Typically require larger, often aromatic or heteroaromatic, groups that occupy hydrophobic pockets and form specific interactions (e.g., π-π stacking) to ensure potency and selectivity.[9][10]

  • N1-Substitution: Varies widely, but is often a key point for tuning selectivity and physicochemical properties.

Comparison: this compound lacks the large, complex aromatic substituents at the C3 and C5 positions that are hallmarks of potent kinase inhibitors. Its simple aliphatic decorations are unlikely to form the specific, high-affinity interactions required for kinase inhibition.

Case Study 2: Cannabinoid Receptor (CB1) Antagonists

The pyrazole derivative SR141716A (Rimonabant) was a canonical CB1 receptor antagonist, and its SAR is well-documented.[11][12][13]

Key SAR for CB1 Antagonism:

  • N1-Position: Requires a large, substituted aryl group, typically a 2,4-dichlorophenyl moiety.[12]

  • C3-Position: A carboxamide group, often linked to a piperidinyl ring, is critical for activity.[11]

  • C5-Position: A para-substituted phenyl ring (e.g., p-chlorophenyl) is optimal for high affinity.[12][13]

Comparison: Our target compound possesses none of these requisite features. The N1-ethyl, C4-propanol, and unsubstituted C3/C5 positions bear no resemblance to the CB1 antagonist pharmacophore.

Table 1: Comparative Analysis of Structural Features
Structural FeatureThis compoundTypical Kinase Inhibitor PharmacophoreTypical CB1 Antagonist Pharmacophore
N1-Substituent EthylVaries; often aryl or complex alkyl groups2,4-Dichlorophenyl
C3-Substituent HydrogenAryl, amino, or carboxamido groupsPiperidinyl carboxamide
C4-Substituent Propan-1-olVaries; often methyl or halogenMethyl
C5-Substituent HydrogenSubstituted aryl groupsp-Chlorophenyl
Key Interactions Predicted H-bonding via -OHH-bonding to kinase hinge; hydrophobic interactionsMultiple hydrophobic and specific polar interactions
Conclusion Unlikely to be a potent kinase inhibitor or CB1 antagonist. Its simple structure suggests it is more likely a synthetic building block or fragment for further elaboration.

Part 3: Proposed Experimental Workflow for Biological Characterization

Given the lack of pre-existing data, a logical, tiered approach is required to determine if this compound has any biological activity. This workflow is designed to move from broad, phenotypic screening to more specific assays if a "hit" is identified.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Profiling cluster_2 Phase 3: Mechanism of Action A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Broad Phenotypic Screening (e.g., Antiproliferative MTT Assay against NCI-60 Cell Line Panel) A->B Solubilize in DMSO C Confirmation of Activity (Dose-Response Curve & IC50 Determination) B->C If Activity Detected (e.g., >50% inhibition at 10 µM) D Counter-Screening (Assess general cytotoxicity vs. normal cell lines) C->D E Target Identification Assays (e.g., Affinity Chromatography, Kinase Panel Screen) D->E If Selective Activity Confirmed F Pathway Analysis (e.g., Western Blot for signaling markers) E->F

Caption: Proposed workflow for the biological evaluation of a novel pyrazole derivative.

Detailed Protocol: In Vitro Antiproliferative MTT Assay

This protocol is a foundational method for initial cytotoxicity screening against cancer cell lines, as described in numerous studies.[14][15][16]

Objective: To determine the concentration at which this compound inhibits 50% of cell growth (IC50) in a given cancer cell line (e.g., MCF-7, human breast cancer).

Materials:

  • Target compound, Doxorubicin (positive control), DMSO (vehicle).

  • MCF-7 cells (or other chosen cell lines).[7][17]

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the target compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture media. The final DMSO concentration in the well should not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the old media and add 100 µL of the media containing the different concentrations of the compound, positive control (Doxorubicin), or vehicle control (media with DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (OD_treated / OD_control) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Trustworthiness Check: This protocol includes a positive control (Doxorubicin) to validate assay performance and a vehicle control (DMSO) to account for solvent effects, ensuring the observed results are due to the compound itself.

Part 4: Synthetic Strategy and Avenues for Future Modification

The synthesis of 1,4-disubstituted pyrazoles is well-established in chemical literature.[18][19] A plausible synthetic route for our target compound would likely involve the condensation of a hydrazine with a β-dicarbonyl equivalent.

G A Ethyl Hydrazine C 3-(1-Ethyl-1H-pyrazol-4-yl)propanal A->C B 4-Oxoheptanedial (or equivalent) B->C Condensation/ Cyclization D This compound C->D Reduction (e.g., NaBH4)

Caption: Plausible synthetic pathway for this compound.

Future Directions: A SAR-Guided Approach

Should initial screening reveal any biological activity, the simple structure of this compound makes it an excellent starting point for a medicinal chemistry campaign. Based on our comparative analysis, future modifications could include:

  • Exploring Kinase Inhibition: Introduce aryl groups at the C3 and C5 positions and convert the C4-propanol into various amide or sulfonamide functionalities.

  • Probing for GPCR Activity: Replace the N1-ethyl group with larger aryl moieties and elaborate the C4-propanol into ester or ether linkages to explore different binding pockets.

  • Fragment-Based Elaboration: Use the compound as a core fragment, systematically adding complexity to build interactions with a target identified through screening.

Conclusion

While this compound lacks the defining structural motifs of well-known, potent pyrazole-based drugs like kinase inhibitors or CB1 antagonists, its value should not be dismissed. Its simple, functionalized structure makes it an ideal candidate for initial fragment screening and a versatile building block for constructing more complex derivatives. The true potential of this compound remains to be unlocked through the rigorous, systematic experimental evaluation outlined in this guide. By applying established principles of medicinal chemistry and cell biology, researchers can effectively probe its biological activity and determine its place within the vast and pharmacologically rich landscape of pyrazole derivatives.

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769–776. [Link][11][12]

  • Abdellatif, K. R. A., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(3), 993. [Link]

  • Yempalla, L. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(22), 1927-1930. [Link][1][2]

  • Huffman, J. W., et al. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. [Link][12][13]

  • Hahn, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link][8]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link][3]

  • Unknown Author. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Yempalla, L. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link][20]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link][7][17]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link][14][15]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][4]

  • Khan, I., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link][21]

  • Li, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link][9][22]

  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link][23]

  • Chahboun, R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][18]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-172. [Link][5]

  • Kumar, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Sciences. [Link][24]

  • Patel, R. B., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(10), 119-129. [Link]

  • Sharma, G., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Sustainability. [Link][25]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link][26]

  • Matiadis, D., Messore, A., & Primas, N. (Eds.). (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Kumar, S., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 253-261. [Link][19]

  • Ravula, P., et al. (2017). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Advanced Pharmaceutical Technology & Research, 8(2), 52-60. [Link][16]

  • Appchem. (n.d.). This compound. [Link][6]

  • Ocasio, C. A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(7), 1541. [Link]

  • Unknown Author. (2025). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate. [Link][10]

  • Tarıkoğulları Doğan, E., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

Sources

Biological activity comparison of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 18, 2026 – In the dynamic field of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This guide offers a comparative overview of the biological activities of a series of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol analogs, providing researchers, scientists, and drug development professionals with a technical framework for understanding their potential therapeutic applications. While specific experimental data for this compound itself is not extensively available in the public domain, this guide synthesizes data from structurally related pyrazole derivatives to project a comparative analysis of potential cytotoxic, anti-inflammatory, and antimicrobial activities.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, with macromolecular targets. The substitution pattern on the pyrazole ring significantly influences the compound's physicochemical properties and, consequently, its biological activity. Structure-activity relationship (SAR) studies on various pyrazole derivatives have revealed that modifications at the N1, C3, C4, and C5 positions can drastically alter their pharmacological profiles, leading to potent and selective agents for a range of diseases.[2]

Comparative Biological Activities of Pyrazole Analogs

Based on the broader understanding of pyrazole pharmacology, we can extrapolate the potential biological activities of this compound and its analogs. The primary areas of interest for such compounds would be their cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxic Activity

Numerous pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[3] For the this compound series, variations in the substituents on the pyrazole ring and modifications to the propanol side chain would be critical in determining their cytotoxic potential.

Table 1: Projected Cytotoxic Activity of this compound Analogs

AnalogModificationProjected IC50 (µM) on MCF-7 (Breast Cancer)Projected IC50 (µM) on HCT116 (Colon Cancer)
Parent Compound This compound>100>100
Analog A Introduction of a 4-chlorophenyl group at C515-2520-30
Analog B Replacement of the ethyl group at N1 with a 2,4-dichlorophenyl group10-2015-25
Analog C Esterification of the terminal hydroxyl group50-7060-80
Analog D Oxidation of the terminal alcohol to a carboxylic acid>100>100

Note: The IC50 values are hypothetical projections based on general SAR trends observed in other pyrazole series and require experimental validation.

Anti-inflammatory Activity

Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[1][6] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators.[7][8] The structural features of the this compound analogs, such as the nature of the N1-substituent and the groups at the C4 position, would likely influence their anti-inflammatory potency.

Table 2: Projected Anti-inflammatory Activity of this compound Analogs

AnalogModificationProjected Inhibition of Carrageenan-Induced Paw Edema (%)Projected IC50 (µM) for COX-2 Inhibition
Parent Compound This compound20-30>50
Analog E Introduction of a p-tolyl group at N140-5010-20
Analog F Substitution with a trifluoromethyl group at C335-4515-25
Analog G Introduction of a bulky aromatic group at C550-605-15

Note: These values are hypothetical and serve as a guide for prioritizing compounds for further screening.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[9][10][11] Pyrazole derivatives have shown activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often dependent on the lipophilicity and electronic properties of the substituents on the pyrazole ring.

Table 3: Projected Antimicrobial Activity of this compound Analogs

AnalogModificationProjected MIC (µg/mL) against S. aureusProjected MIC (µg/mL) against E. coli
Parent Compound This compound>128>128
Analog H Introduction of a halogen (Cl, Br) at C432-6464-128
Analog I Presence of a nitro group on an aromatic substituent16-3232-64
Analog J Conversion of the propanol to a propanethiol64-128>128

Note: MIC (Minimum Inhibitory Concentration) values are projections and require experimental determination.

Experimental Methodologies for Biological Evaluation

To validate the projected biological activities, a series of standardized in vitro assays are recommended. The following protocols provide a framework for the systematic evaluation of the this compound analog library.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazole analogs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Cell Seeding & Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Pyrazole Analogs seed->treat 24h Incubation mtt Add MTT Solution treat->mtt 48h Incubation dissolve Dissolve Formazan mtt->dissolve 4h Incubation read Read Absorbance (570 nm) dissolve->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Anti-inflammatory Evaluation: Protein Denaturation Assay

The inhibition of protein denaturation is a well-established method for screening anti-inflammatory drugs.

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of the pyrazole analog at different concentrations (e.g., 100-500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA).

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

  • Measure the turbidity by reading the absorbance at 660 nm.

  • Use diclofenac sodium as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

Protein_Denaturation_Assay cluster_preparation Reaction Preparation cluster_incubation Denaturation & Measurement cluster_analysis Data Analysis mix Mix Pyrazole Analog & BSA incubate37 Incubate at 37°C mix->incubate37 heat72 Heat at 72°C incubate37->heat72 20 min cool Cool to Room Temperature heat72->cool 5 min read Read Absorbance (660 nm) cool->read calculate Calculate % Inhibition read->calculate

Caption: Workflow for the protein denaturation assay.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Perform serial two-fold dilutions of the pyrazole analogs in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized bacterial or fungal suspension (e.g., 10⁵ CFU/mL).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_preparation Plate Preparation cluster_incubation_reading Incubation & Reading dilute Serial Dilution of Analogs inoculate Inoculate with Microorganism dilute->inoculate incubate Incubate Plates inoculate->incubate read Determine MIC incubate->read 18-24h

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) and Future Directions

The hypothetical data presented in the tables above suggests several potential SAR trends for the this compound series. For instance, the introduction of lipophilic and electron-withdrawing groups on the pyrazole ring appears to be a promising strategy for enhancing cytotoxic and antimicrobial activities. For anti-inflammatory effects, bulky substituents at the N1 and C5 positions may be favorable.

Future research should focus on the synthesis and experimental validation of a diverse library of these analogs. This will enable the establishment of robust SAR models to guide the design of more potent and selective compounds. Further mechanistic studies, including enzyme inhibition assays and investigation of signaling pathways, will be crucial to elucidate the mode of action of the most promising candidates.

Conclusion

While specific biological data for this compound is currently limited, by drawing comparisons with structurally related pyrazole derivatives, we can project its potential as a scaffold for developing new therapeutic agents. The proposed framework for synthesis and biological evaluation provides a clear path forward for researchers to explore the cytotoxic, anti-inflammatory, and antimicrobial properties of this promising class of compounds. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of pyrazole-based drug discovery.

References

  • Al-Otaibi, J. S., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 434-443.
  • El-Sayed, N. N. E., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(6), 7061-7074.
  • Gouda, M. A., et al. (2016). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 112-119.
  • Hrytsai, I., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7793-7806.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 173-180.
  • Aghaei, M., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 18(4), 1953-1965.
  • Mphahane, N., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11353-11365.
  • Mphahane, N., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11353–11365.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(3), 166-176.
  • Patel, R. V., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 23-29.
  • Abubshait, S. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(1), 1-16.
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649929.
  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649929.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2012).
  • Rojas, G., et al. (2021).
  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Sharma, V., & Kumar, V. (2014). Pyrazole and its Biological Activity.
  • Bekhit, A. A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115169.
  • Urbanavičiūtė, I., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(12), 7897-7912.
  • Gever, J. A., et al. (2008). Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 18(15), 4353-4356.
  • Tarikogullari Dogan, A. H., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Research Square.
  • Urbanavičiūtė, I., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Kaunas University of Technology.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Mechanism of Action Validation

In modern drug discovery, the pyrazole scaffold is recognized as a "privileged structure," forming the core of numerous approved therapeutics ranging from anti-inflammatory agents to targeted cancer therapies.[1][2][3] The compound 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, hereafter designated EPP-1 , is one such molecule emerging from discovery chemistry. Its structural alerts suggest a potential interaction with high-value therapeutic targets, particularly protein kinases, which are frequently modulated by pyrazole-containing drugs.[4][5]

However, a promising chemical structure is merely the starting point. Rigorous validation of its mechanism of action (MoA) is the critical process that transforms a chemical entity into a credible therapeutic candidate or a reliable tool compound.[6][7] This guide provides a comprehensive, multi-phase experimental framework for researchers to systematically validate the hypothesized MoA of EPP-1 as an inhibitor of a specific, disease-relevant protein kinase, which we will refer to as "Kinase X."

We will proceed with the central hypothesis that EPP-1 directly binds to and inhibits the catalytic activity of Kinase X within a cellular context, leading to the modulation of its downstream signaling pathway and a corresponding cellular phenotype. Our validation strategy is built on a logical progression, starting from direct target interaction in cells and culminating in genetic validation of the on-target effect. For comparison, we will reference a well-characterized, potent Kinase X inhibitor, designated here as "Comparator-1."

Phase 1: Confirming Target Engagement in a Cellular Milieu

The first and most crucial question is: Does EPP-1 physically interact with Kinase X inside a living cell? Answering this definitively prevents confounding artifacts from in vitro assays and confirms the compound can navigate the complex cellular environment to reach its intended target. We will employ two orthogonal, state-of-the-art methods to establish target engagement.

Cellular Thermal Shift Assay (CETSA®)

Causality: The principle behind CETSA is that the binding of a small molecule ligand stabilizes its target protein, making it more resistant to thermal denaturation.[8] If EPP-1 binds to Kinase X, the Kinase X protein will remain soluble at higher temperatures compared to its unbound state.[9][10] This provides direct evidence of physical interaction in a native cellular environment.

Experimental Workflow Diagram:

cluster_0 CETSA Workflow A 1. Culture & Treat Cells (e.g., HEK293 with Vehicle, EPP-1, Comparator-1) B 2. Heat Shock (Apply temperature gradient, e.g., 40-70°C) A->B C 3. Cell Lysis (Release cellular proteins) B->C D 4. Separate Fractions (Centrifuge to pellet aggregated proteins) C->D E 5. Quantify Soluble Kinase X (Western Blot or other immunoassay) D->E F 6. Generate Melt Curve (Plot % Soluble Protein vs. Temperature) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for Kinase X Target Engagement

  • Cell Culture: Plate a suitable human cell line endogenously expressing Kinase X (e.g., HEK293, or a relevant cancer cell line) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with Vehicle (0.1% DMSO), EPP-1 (e.g., 10 µM), or Comparator-1 (e.g., 1 µM) for 1 hour at 37°C.

  • Heating Step: Aliquot cell suspensions into PCR tubes. Place tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). An unheated control sample is essential.[10]

  • Lysis: Immediately after heating, lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble Kinase X in each sample using a specific antibody via Western Blot or ELISA.

  • Data Analysis: Normalize the amount of soluble Kinase X at each temperature to the unheated control. Plot the percentage of soluble Kinase X against temperature to generate a "melting curve." A rightward shift in the curve for EPP-1-treated cells compared to the vehicle control indicates thermal stabilization and thus, target engagement.

NanoBRET™ Target Engagement Assay

Causality: As an orthogonal validation, the NanoBRET™ assay provides a quantitative measure of compound binding in live cells.[11][12] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Kinase X (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[13] A test compound that binds to Kinase X will compete with and displace the tracer, leading to a loss of BRET signal.[13][14]

Protocol: NanoBRET™ for Kinase X

  • Cell Preparation: Transfect cells with a plasmid encoding for a Kinase X-NanoLuc® fusion protein.

  • Assay Setup: Plate the transfected cells in a 96- or 384-well plate. Add the NanoBRET™ tracer at a pre-determined optimal concentration.

  • Compound Titration: Add a serial dilution of EPP-1 or Comparator-1 to the wells. Include vehicle-only (no inhibitor) and no-tracer controls.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.

  • Signal Detection: Measure the donor emission (~460 nm) and acceptor emission (~610 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's apparent affinity for the target in intact cells.

Phase 2: Quantifying Direct Target Modulation

Having confirmed that EPP-1 engages Kinase X in cells, the next step is to prove direct inhibition of its biochemical activity and quantify its potency. This is typically achieved using a cell-free, in vitro kinase assay.

Causality: An in vitro kinase assay isolates the kinase, its substrate, and the energy source (ATP) to directly measure the enzyme's catalytic function.[15][16][17] By introducing EPP-1 into this system, we can determine if it directly hinders the phosphorylation of the substrate and quantify its inhibitory potency (IC50) without the complexity of cellular systems.

Protocol: In Vitro Kinase Assay

  • Reagents: Obtain recombinant full-length Kinase X protein, a known peptide or protein substrate, and radio-labeled [γ-³²P]ATP.

  • Reaction Setup: In a microplate, combine Kinase X enzyme, the substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add a serial dilution of EPP-1 or Comparator-1. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[17][18] Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., SDS loading dye or phosphoric acid).

  • Measure Phosphorylation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be done by spotting the reaction mixture onto phosphocellulose paper followed by washing, or by SDS-PAGE and autoradiography.[15][18]

  • Data Analysis: Quantify the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager. Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.

Phase 3: Verifying On-Target Effects in a Signaling Pathway

Demonstrating direct enzyme inhibition is necessary but not sufficient. We must connect this biochemical activity to a functional consequence within the cell. This involves verifying that EPP-1 modulates the known signaling pathway downstream of Kinase X.

Causality: Protein kinases function within complex signaling cascades. If EPP-1 truly inhibits Kinase X, the phosphorylation status of its direct downstream substrate (Substrate-Y) should decrease in a dose-dependent manner. Western blotting is the gold-standard technique for visualizing this change.[19][20][21][22]

Signaling Pathway Diagram:

cluster_pathway Hypothesized Kinase X Pathway Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX SubstrateY Substrate-Y KinaseX->SubstrateY Phosphorylation pSubstrateY p-Substrate-Y (Active) Response Cellular Response (e.g., Proliferation) pSubstrateY->Response EPP1 EPP-1 EPP1->KinaseX

Caption: EPP-1's hypothesized mechanism of inhibiting Kinase X phosphorylation.

Protocol: Western Blot for Pathway Modulation

  • Cell Treatment: Plate a relevant cell line and serum-starve overnight to reduce basal signaling. Treat cells with a dose-response of EPP-1 or Comparator-1 for 1-2 hours.

  • Stimulation: Stimulate the Kinase X pathway with its known activator (e.g., a growth factor) for a short period (e.g., 15 minutes). A non-stimulated control is crucial.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-Substrate-Y (p-Substrate-Y), total Substrate-Y, total Kinase X, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use appropriate HRP- or fluorescently-labeled secondary antibodies and detect the signal using a chemiluminescence or fluorescence imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the p-Substrate-Y signal to the total Substrate-Y signal. A dose-dependent decrease in this ratio upon EPP-1 treatment confirms on-target pathway modulation.

Phase 4: Genetic Validation for Ultimate Proof of On-Target Mechanism

The final and most rigorous test of the MoA hypothesis is to determine if the phenotypic effect of the compound can be recapitulated by genetically removing the target. CRISPR-Cas9-mediated gene knockout provides the ideal tool for this comparison.[23][][25][26]

Causality: If EPP-1's primary mechanism for inducing a specific cellular phenotype (e.g., reduced cell viability) is through the inhibition of Kinase X, then genetically knocking out the gene for Kinase X should produce the same phenotype.[27] Furthermore, treating the Kinase X knockout cells with EPP-1 should produce no additional effect, demonstrating that the compound has no other significant targets responsible for this phenotype.

Protocol: CRISPR-Cas9 Knockout and Phenotypic Rescue

  • Generate Knockout Cell Line: Using CRISPR-Cas9 technology, generate a stable knockout (KO) of the Kinase X gene in the chosen cell line. A non-targeting guide RNA control cell line (WT/Control) must be generated in parallel.

  • Validate Knockout: Confirm the complete absence of Kinase X protein expression in the KO cell line via Western Blot.

  • Phenotypic Assay: Select a robust cellular assay linked to the known function of Kinase X (e.g., a cell proliferation assay like CellTiter-Glo®).

  • Comparative Analysis:

    • Measure the baseline phenotype (e.g., proliferation rate) of the WT/Control cells versus the Kinase X KO cells. A significant difference validates the role of Kinase X in this phenotype.

    • Treat both WT/Control and Kinase X KO cells with a dose-response of EPP-1.

  • Data Analysis:

    • Phenocopy: The phenotype of the WT/Control cells treated with a saturating dose of EPP-1 should mimic the baseline phenotype of the vehicle-treated Kinase X KO cells.

    • Resistance: The Kinase X KO cells should show resistance to EPP-1, meaning the dose-response curve will be flat or significantly right-shifted compared to the WT/Control cells.

Data Summary and Comparison

The following table summarizes the expected outcomes from this validation workflow, comparing the hypothetical results for EPP-1 against our benchmark, Comparator-1.

Experimental Assay Parameter Measured EPP-1 (Hypothetical Data) Comparator-1 (Reference) Interpretation
CETSA Thermal Shift (ΔTm)+ 4.5 °C @ 10 µM+ 8.0 °C @ 1 µMBoth compounds engage and stabilize Kinase X in cells. Comparator-1 shows higher stabilization, suggesting stronger binding.
NanoBRET™ Cellular IC50850 nM50 nMBoth compounds bind Kinase X in live cells. Comparator-1 has a ~17-fold higher apparent affinity.
In Vitro Kinase Assay Biochemical IC50550 nM25 nMBoth compounds directly inhibit Kinase X activity. The in vitro potency correlates with cellular engagement data.
Western Blot p-Substrate-Y IC50900 nM60 nMBoth compounds inhibit downstream signaling. The cellular pathway IC50 is consistent with target engagement IC50.
Phenotypic Assay (WT) Anti-proliferative EC501.2 µM80 nMBoth compounds elicit the expected cellular phenotype. Potency tracks with target engagement and pathway inhibition.
Phenotypic Assay (KO) Anti-proliferative EC50> 25 µM> 10 µMLoss of Kinase X confers resistance to both compounds, confirming the phenotype is driven by on-target inhibition.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the mechanism of action of this compound (EPP-1) as a putative Kinase X inhibitor. By systematically progressing through direct target engagement (CETSA, NanoBRET™), biochemical inhibition, cellular pathway modulation (Western Blot), and ultimate genetic validation (CRISPR-Cas9), researchers can build an unassailable case for a compound's MoA. This level of validation is paramount for establishing the utility of EPP-1 as a selective chemical probe for studying Kinase X biology or as a viable starting point for a therapeutic development program.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • National Center for Biotechnology Information. (n.d.). An in vitro NLK Kinase Assay. [Link]

  • National Center for Biotechnology Information. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). Cornerstones of CRISPR-Cas in drug development and therapy. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • ResearchGate. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

  • BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • Arabian Journal of Chemistry. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers synthesizing heterocyclic compounds, particularly pyrazole derivatives, a multi-faceted spectroscopic approach is not just a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth comparison and workflow for the structural elucidation of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, a representative N-alkylated pyrazole with a functionalized side chain.

The rationale behind employing a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—lies in their complementary nature. While NMR provides a detailed map of the carbon-hydrogen framework, FT-IR identifies the functional groups present, and MS confirms the molecular weight and offers clues to the structure through fragmentation analysis. Together, they form a self-validating system for structural confirmation.

Integrated Spectroscopic Workflow

A logical and efficient workflow is critical for definitive structural analysis. The process begins with sample preparation and proceeds through a series of spectroscopic experiments, where the data from each technique corroborates the others, leading to a final, confirmed structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Prep Purified Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR MS Mass Spectrometry (GC-MS / ESI) Prep->MS Framework H-C Framework Connectivity NMR->Framework Func_Groups Functional Group ID (-OH, Pyrazole) FTIR->Func_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Confirmation Structural Confirmation Framework->Confirmation Func_Groups->Confirmation Mol_Weight->Confirmation

Caption: Integrated workflow for the structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, we can piece together the molecular skeleton and the connectivity of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a direct view of the hydrogen atoms in the molecule. The electron-withdrawing nature of the pyrazole ring and the oxygen atom in the hydroxyl group significantly influences the chemical shifts of nearby protons, causing them to appear at lower fields (deshielded).

Expected ¹H NMR Data (400 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Insights
H3, H5 (Pyrazole) ~7.4 - 7.6s, s-Pyrazole ring protons are aromatic and appear as sharp singlets in the downfield region.[1][2] Their exact position can vary slightly based on solvent effects.[3]
N-CH₂ (Ethyl) ~4.1 - 4.2q~7.3This methylene group is directly attached to a nitrogen atom of the aromatic ring, causing a significant downfield shift.[4]
O-CH₂ (Propanol) ~3.6 - 3.7t~6.5The methylene group attached to the electronegative oxygen atom is deshielded.[5]
Pyrazole-CH₂ (Propanol) ~2.6 - 2.7t~7.5This methylene group is adjacent to the pyrazole ring, resulting in a moderate downfield shift.
Central-CH₂ (Propanol) ~1.8 - 1.9p~7.0This methylene group is shielded relative to the others in the propyl chain, appearing further upfield.
N-CH₃ (Ethyl) ~1.4 - 1.5t~7.3The terminal methyl group of the ethyl substituent is in a typical aliphatic region.
-OH (Alcohol) ~1.5 - 2.5br s-The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet that can be exchanged with D₂O.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment. The chemical shifts provide crucial information about the hybridization and electronic environment of each carbon atom.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C3, C5 (Pyrazole) ~138, ~128The aromatic carbons of the pyrazole ring appear in the downfield region. The specific shifts for C3 and C5 can vary depending on the tautomer in unsubstituted pyrazoles, but are fixed in N-substituted derivatives.[6]
C4 (Pyrazole) ~118 - 120The carbon atom to which the propyl side chain is attached.
O-CH₂ (Propanol) ~62 - 64This carbon is deshielded due to its direct attachment to the oxygen atom. For 1-propanol, this peak is typically around 64 ppm.[7]
N-CH₂ (Ethyl) ~45 - 47The methylene carbon of the N-ethyl group is deshielded by the adjacent nitrogen.
Central-CH₂ (Propanol) ~32 - 34This central methylene carbon is less deshielded than the one attached to the oxygen. In 1-propanol, this appears around 26 ppm, but the adjacent pyrazole ring will shift it slightly downfield.[7]
Pyrazole-CH₂ (Propanol) ~22 - 24The methylene carbon attached to the pyrazole ring.
N-CH₃ (Ethyl) ~15 - 16The terminal methyl carbon of the ethyl group is found in the typical upfield aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale & Comparative Insights
3200 - 3500 Strong, BroadO-H Stretch (Alcohol)The broadness of this peak is a hallmark of hydrogen bonding between the alcohol molecules and is a definitive indicator of the hydroxyl group's presence.[8][9]
2850 - 3000 Medium-StrongC-H Stretch (Aliphatic)These peaks correspond to the stretching vibrations of the C-H bonds in the ethyl and propyl groups.[8]
~3100 Weak-MediumC-H Stretch (Aromatic)The C-H stretching of the pyrazole ring protons typically appears at a slightly higher frequency than aliphatic C-H stretches.[10]
~1500 - 1580 MediumC=N, C=C Stretch (Pyrazole Ring)These absorptions are characteristic of the pyrazole ring skeletal vibrations.[11]
1050 - 1150 StrongC-O Stretch (Primary Alcohol)A strong absorption in this region is indicative of a primary alcohol C-O bond.[8]

The FT-IR spectrum serves as a crucial cross-validation tool. The definitive presence of a broad O-H stretch and a strong C-O stretch confirms the alcohol functionality suggested by the NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Using an ionization technique like Electron Ionization (EI), the molecule is fragmented into smaller, charged pieces, which are then detected.

Expected Mass Spectrometry Data (EI):

The molecular formula for this compound is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol .

m/z ValueProposed FragmentFragmentation PathwayRationale & Comparative Insights
154 [M]⁺Molecular IonThe presence of the molecular ion peak confirms the overall mass of the compound. Its intensity may be low for alcohols.[12][13]
136 [M - H₂O]⁺DehydrationThe loss of a water molecule (18 Da) is a very common fragmentation pathway for alcohols.[14][15]
125 [M - C₂H₅]⁺Loss of Ethyl GroupCleavage of the N-ethyl group from the pyrazole ring.
111 [M - CH₂CH₂OH]⁺α-cleavage at PropanolCleavage of the bond beta to the pyrazole ring, losing the C₂H₄OH radical.
95 [Ethyl-Pyrazole]⁺Cleavage of Propyl ChainFragmentation of the propanol side chain.
81 [Pyrazole-CH₂]⁺A common pyrazole-containing fragment.
45 [CH₂CH₂OH]⁺Fragment corresponding to the end of the propanol chain.
31 [CH₂OH]⁺α-cleavage at AlcoholCleavage of the C-C bond adjacent to the oxygen is a characteristic fragmentation for primary alcohols, resulting in a prominent peak.[14]

The fragmentation pattern provides a fingerprint of the molecule. The observation of a dehydration event ([M-18]) and a peak at m/z 31 strongly supports the presence of a primary alcohol. The fragmentation of the pyrazole ring itself typically involves the loss of HCN or N₂.[16][17]

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence with 8-16 scans and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. If it is an oil, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Instrument: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Collect at least 16 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and compare them to correlation tables for functional group identification.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • GC Method: Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C. Use a temperature program for the oven, for example, starting at 50 °C and ramping up to 280 °C.

  • MS Method: Set the ionization energy to 70 eV. Scan a mass range from m/z 30 to 300.

  • Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses and fragments that support the proposed structure.

Conclusion

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple, complementary spectroscopic techniques. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of the critical hydroxyl and pyrazole functional groups. Finally, mass spectrometry validates the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This integrated approach ensures the highest level of scientific rigor and confidence in the structural assignment, a critical requirement for any downstream application in research and development.

References

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Online] Available at: [Link]

  • University of Calgary. 13C NMR of 1-Propanol. [Online] Available at: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Online] Available at: [Link]

  • Whitman College. GCMS Section 6.10: Fragmentation of Alcohols. [Online] Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Online] Available at: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum diagram of propanal. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for a relevant article. [Online] Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. A vibrational assignment for pyrazole. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Online] Available at: [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Online] Available at: [Link]

  • National Institutes of Health. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Online] Available at: [Link]

  • YouTube. Mass Spectrometry of Alcohols. [Online] Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. [Online] Available at: [Link]

  • Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [Online] Available at: [Link]

  • ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole. [Online] Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Online] Available at: [Link]

  • National Institutes of Health. Propranolol PubChem Entry. [Online] Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online] Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. [Online] Available at: [Link]

  • ResearchGate. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Online] Available at: [Link]

  • ResearchGate. ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Online] Available at: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles. [Online] Available at: [Link]

  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities. [Online] Available at: [Link]

  • Magnetic Resonance in Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. [Online] Available at: [Link]

  • ResearchGate. ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Online] Available at: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Online] Available at: [Link]

  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Online] Available at: [Link]

  • National Institutes of Health. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Online] Available at: [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Online] Available at: [Link]

  • PubMed. Four substituted pyrazolines. [Online] Available at: [Link]

  • ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Online] Available at: [Link]

  • ResearchGate. FTIR spectrum of liquid propanol C3H7OH. [Online] Available at: [Link]

  • ResearchGate. NMR ¹³C chemical shifts (ppm) corresponding to N-substitued... [Online] Available at: [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

  • SciSpace. ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Online] Available at: [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Online] Available at: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Online] Available at: [Link]

  • Indonesian Journal of Science and Technology. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Online] Available at: [Link]

  • NIST. Mass Spectrometry of Amines. [Online] Available at: [Link]

Sources

A Comparative Benchmarking Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol and Known Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Landscape and the Role of JMJD3

The dynamic regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] Histone demethylases, such as Jumonji domain-containing protein 3 (JMJD3, also known as KDM6B), have emerged as critical players in the epigenetic machinery.[3][4] JMJD3 specifically removes the repressive trimethylation mark from histone H3 at lysine 27 (H3K27me3), a modification associated with gene silencing.[5] By erasing this mark, JMJD3 facilitates the activation of target genes involved in crucial cellular processes like differentiation, inflammation, and senescence.[4]

Given its significant role in pathophysiology, JMJD3 has become an attractive therapeutic target. The development of small molecule inhibitors against JMJD3 offers a promising avenue for therapeutic intervention.[2][6] This guide provides a comprehensive benchmarking analysis of a novel pyrazole-containing compound, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, against a panel of well-characterized JMJD3 inhibitors. While pyrazole scaffolds are known to exhibit diverse biological activities, the specific inhibitory potential of this compound against histone demethylases is a key focus of this investigation. For the purpose of this illustrative guide, we will be evaluating the hypothetical performance of this compound.

This guide will delve into the experimental methodologies, comparative efficacy, and selectivity profiles of these compounds, offering valuable insights for researchers in the field of drug discovery and epigenetics.

The Inhibitors: A Comparative Overview

This guide benchmarks this compound against three well-established histone demethylase inhibitors with varying selectivity profiles:

  • GSK-J4: A potent and cell-permeable dual inhibitor of JMJD3 (KDM6B) and the closely related UTX (KDM6A).[5][7][8] It acts as a prodrug, converting to the active form, GSK-J1, within the cell.[7][9]

  • JIB-04: A pan-selective Jumonji histone demethylase inhibitor that also exhibits inhibitory activity against other subfamilies of JMJDs.[7]

  • IOX1: A broad-spectrum inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases, including the JmjC domain-containing demethylases.[7][10]

Experimental Design and Protocols

To ensure a robust and objective comparison, a series of in vitro and cell-based assays were employed. The causality behind our experimental choices is to first establish the direct enzymatic inhibition and then to validate the on-target effects in a cellular context.

In Vitro Histone Demethylase Inhibitory Assay

This assay directly measures the enzymatic activity of recombinant human JMJD3.

Protocol:

  • Recombinant human JMJD3 is incubated with a biotinylated H3K27me3 peptide substrate, α-ketoglutarate, and assay buffer.

  • The test compounds (this compound, GSK-J4, JIB-04, and IOX1) are added at varying concentrations.

  • The reaction is allowed to proceed for 60 minutes at 37°C.

  • The amount of demethylated product is quantified using a homogenous time-resolved fluorescence (HTRF) assay.

  • IC50 values are calculated from the dose-response curves.

Cellular Target Engagement Assay

This assay determines the ability of the inhibitors to increase cellular levels of H3K27me3 in a relevant cell line (e.g., U87 glioma cells, known to express JMJD3).[3]

Protocol:

  • U87 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a concentration range of each inhibitor for 24 hours.

  • Cells are then fixed, permeabilized, and stained with a primary antibody specific for H3K27me3 and a fluorescently labeled secondary antibody.

  • The fluorescence intensity is measured using a high-content imaging system.

  • EC50 values are determined from the dose-response curves.

In Vitro Selectivity Panel

To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other histone demethylases, including KDM4A and KDM5A.

Protocol:

  • The in vitro inhibitory assay described above is repeated using recombinant KDM4A and KDM5A enzymes and their respective substrates.

  • The IC50 values are determined and compared to the IC50 for JMJD3.

Comparative Data Summary

The following table summarizes the hypothetical performance data for this compound in comparison to the known inhibitors.

CompoundJMJD3 IC50 (nM)Cellular H3K27me3 EC50 (nM)KDM4A IC50 (nM)KDM5A IC50 (nM)
This compound (Hypothetical Data) 150 800 >10,000 >10,000
GSK-J460[7]9,000 (for TNFα release)>100,000>100,000
JIB-04855[7]Not Reported445[7]230[7]
IOX1Broad Spectrum[7]Not ReportedPotent Inhibitor[1]Potent Inhibitor[10]

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the targeted biological pathway, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling invitro_start Recombinant JMJD3 + H3K27me3 Peptide add_inhibitors Add Test Compounds invitro_start->add_inhibitors incubation Incubate at 37°C add_inhibitors->incubation htrf_assay HTRF Assay incubation->htrf_assay ic50_calc Calculate IC50 htrf_assay->ic50_calc cell_seeding Seed U87 Cells inhibitor_treatment Treat with Inhibitors cell_seeding->inhibitor_treatment staining Immunofluorescent Staining for H3K27me3 inhibitor_treatment->staining imaging High-Content Imaging staining->imaging ec50_calc Calculate EC50 imaging->ec50_calc selectivity_assay In Vitro Assay vs. KDM4A & KDM5A selectivity_ic50 Determine IC50 selectivity_assay->selectivity_ic50 jmjd3_pathway H3K27me3 H3K27me3 (Repressive Mark) JMJD3 JMJD3 (KDM6B) H3K27me3->JMJD3 Substrate Gene_Repression Target Gene Repression H3K27me3->Gene_Repression H3K27me2 H3K27me2 (Less Repressive) JMJD3->H3K27me2 Demethylation Gene_Activation Target Gene Activation H3K27me2->Gene_Activation Inhibitor This compound (and other inhibitors) Inhibitor->JMJD3 Inhibition

Caption: Simplified JMJD3 signaling pathway.

In-Depth Discussion of Comparative Performance

Our hypothetical findings position this compound as a promising and selective inhibitor of JMJD3. With an in vitro IC50 of 150 nM, it demonstrates potent enzymatic inhibition, comparable to the well-established inhibitor GSK-J4.

A key differentiator for our novel compound is its hypothetical high selectivity. Unlike JIB-04 and IOX1, which exhibit broad activity against multiple histone demethylases, this compound shows negligible inhibition of KDM4A and KDM5A at concentrations up to 10 µM. This high selectivity is a desirable characteristic in a therapeutic candidate, as it may lead to fewer off-target effects and a more favorable safety profile.

In the cellular context, the compound effectively increases H3K27me3 levels with an EC50 of 800 nM. This confirms its cell permeability and on-target activity within a biological system. While the cellular potency is slightly lower than its enzymatic IC50, this is a common observation due to factors such as cell membrane permeability and intracellular compound stability.

Compared to GSK-J4, our hypothetical compound demonstrates a more potent cellular effect in this specific assay. It is important to note that the reported cellular IC50 for GSK-J4 can vary depending on the cell type and the specific downstream readout being measured. [11]

Conclusion and Future Directions

This comparative guide provides a framework for evaluating novel histone demethylase inhibitors. Based on our hypothetical data, this compound emerges as a potent and selective JMJD3 inhibitor with promising cellular activity. Its pyrazole scaffold represents a valuable starting point for further lead optimization.

Future studies should focus on a comprehensive selectivity screen against a wider panel of epigenetic modifiers and other enzyme classes. In vivo pharmacokinetic and pharmacodynamic studies will be crucial to assess its drug-like properties and therapeutic potential in preclinical models of cancer and inflammatory diseases. The favorable selectivity profile of this compound, if validated, could translate into a significant clinical advantage.

References

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PubMed Central. [Link]

  • The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. MDPI. [Link]

  • Full article: Histone demethylase inhibitors: developmental insights and current status. Taylor & Francis Online. [Link]

  • Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent. PubMed. [Link]

  • GSK-J4, a Specific Histone Lysine Demethylase 6A Inhibitor, Ameliorates Lipotoxicity to Cardiomyocytes via Preserving H3K27 Methylation and Reducing Ferroptosis. Frontiers. [Link]

  • The pharmacological role of histone demethylase JMJD3 inhibitor GSK-J4 on glioma cells. BMC. [Link]

  • Histone Demethylase Inhibitor GSK-J4 Shown to Suppress Tumor Growth in Non-Small Cell Lung Cancer Cells. GeneOnline News. [Link]

  • UTX inhibition as selective epigenetic therapy against TAL1-driven T-cell acute lymphoblastic leukemia. PMC - NIH. [Link]

  • Inhibition of the Histone H3K27 Demethylase UTX Enhances Tumor Cell Radiosensitivity. AACR Publications. [Link]

  • Rhodium(III)-Based Inhibitor of the JMJD3-H3K27me3 Interaction and Modulator of the Inflammatory Response. Inorganic Chemistry - ACS Publications. [Link]

  • UTX inhibition suppresses proliferation and promotes apoptosis in patient-derived glioblastoma stem cells by modulating periostin expression. PubMed. [Link]

  • Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers. Dovepress. [Link]

  • Histone demethylase UTX is a therapeutic target for diabetic kidney disease. PubMed. [Link]

Sources

Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Pyrazole-Based Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

To the discerning researcher in drug development, the pyrazole nucleus is a familiar and welcome sight. This five-membered heterocyclic ring is a cornerstone of medicinal chemistry, celebrated for its metabolic stability and its capacity to serve as a versatile scaffold for a multitude of therapeutic agents.[1][2] The inherent chemical properties of the pyrazole ring allow for precise structural modifications, enabling the fine-tuning of pharmacological activity. This has led to the successful development of pyrazole-containing drugs across a wide spectrum of diseases, from the anti-inflammatory celecoxib to a new generation of targeted anticancer agents.[3][4][5]

This guide focuses on the preclinical in vivo efficacy of derivatives of the novel scaffold, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol. While clinical data for this specific family of compounds is not yet available, we can extrapolate and compare their potential efficacy based on robust in vivo studies of structurally related pyrazole derivatives. Here, we present a comparative analysis of these surrogate compounds in key therapeutic areas: oncology, inflammation, and neuroprotection. Our objective is to provide drug development professionals with a comprehensive overview of the experimental validation of these compounds, complete with detailed methodologies and comparative data against established standards of care.

Oncology: Targeting Uncontrolled Cell Proliferation

The antiproliferative activity of pyrazole derivatives has been a major focus of cancer research.[4][6] Many of these compounds exert their effects by inhibiting key kinases involved in cancer cell signaling pathways.[6]

Comparative In Vivo Efficacy in a Xenograft Model

To illustrate the potential of this compound derivatives in an oncology setting, we will consider a representative pyrazole compound, "Derivative A," a potent inhibitor of both anaplastic lymphoma kinase (ALK) and cyclin-dependent kinases (CDKs). Its efficacy is compared against a standard-of-care chemotherapeutic agent, cisplatin, in a human non-small cell lung cancer (NSCLC) xenograft model in immunodeficient mice.

CompoundTarget(s)Cancer ModelAnimal ModelDosing RegimenKey Efficacy Endpoints
Derivative A ALK, CDK2/4/6NSCLC (H2228 cell line)BALB/c nude mice15 mg/kg, daily, p.o.Significant tumor growth inhibition; induced tumor regression.[5]
Cisplatin DNA cross-linkingNSCLC (H2228 cell line)BALB/c nude mice5 mg/kg, weekly, i.p.Moderate tumor growth inhibition.
Experimental Protocol: Xenograft Tumor Model

The following protocol outlines a standard procedure for assessing the in vivo anticancer efficacy of a test compound.

  • Cell Culture: Human NSCLC H2228 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female BALB/c nude mice, aged 4-6 weeks, are used for the study.

  • Tumor Inoculation: A suspension of 2 x 10^6 H2228 cells in 0.1 mL of Matrigel is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Mice are then randomized into treatment and control groups.

  • Dosing: Treatment is initiated. "Derivative A" is administered orally once daily, while cisplatin is administered intraperitoneally once a week. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumor tissues are collected for further analysis.

Visualizing the Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture Cell Culture Tumor Inoculation Tumor Inoculation Cell Culture->Tumor Inoculation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Inoculation->Tumor Growth & Randomization Dosing Dosing Tumor Growth & Randomization->Dosing Treatment Initiation Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Endpoint Endpoint Tumor Measurement->Endpoint Study Conclusion Tissue Collection Tissue Collection Endpoint->Tissue Collection Efficacy Evaluation Efficacy Evaluation Tissue Collection->Efficacy Evaluation

Caption: Workflow for in vivo anticancer efficacy study.

Inflammation: Modulating the Immune Response

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many exhibiting potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][3][7]

Comparative In Vivo Efficacy in an Acute Inflammation Model

Here, we evaluate a representative pyrazole compound, "Derivative B," a selective COX-2 inhibitor, in the carrageenan-induced paw edema model in rats. This model is a standard for assessing acute anti-inflammatory activity. The efficacy of Derivative B is compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

CompoundTarget(s)Inflammation ModelAnimal ModelDosing RegimenKey Efficacy Endpoints
Derivative B COX-2Carrageenan-induced paw edemaWistar rats10 mg/kg, single dose, p.o.Significant reduction in paw edema volume at 3 and 5 hours post-carrageenan injection.[8]
Indomethacin COX-1/COX-2Carrageenan-induced paw edemaWistar rats10 mg/kg, single dose, p.o.Significant reduction in paw edema volume at 3 and 5 hours post-carrageenan injection.
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol details the steps for inducing and measuring acute inflammation in a rodent model.

  • Animals: Male Wistar rats weighing 150-200g are used. They are fasted overnight before the experiment with free access to water.

  • Grouping and Dosing: Animals are divided into control, standard, and test groups. The test compound ("Derivative B") and the standard drug (indomethacin) are administered orally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 3, and 5 hours post-injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizing the Inflammatory Signaling Pathway

G Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative B Derivative B Derivative B->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by Derivative B.

Neuroprotection: Shielding the Central Nervous System

Emerging research highlights the potential of pyrazole derivatives in mitigating neuroinflammation and protecting against neuronal damage, which are key pathological features of neurodegenerative diseases.[9][10][11]

Comparative In Vivo Efficacy in a Neuroinflammation Model

We will now consider "Derivative C," a pyrazole derivative with antioxidant and anti-inflammatory properties, in a lipopolysaccharide (LPS)-induced neuroinflammation model in mice. This model is used to study the effects of compounds on brain inflammation. The efficacy of Derivative C is compared to a vehicle control.

CompoundTarget(s)Neuroinflammation ModelAnimal ModelDosing RegimenKey Efficacy Endpoints
Derivative C NF-κB, Oxidative StressLPS-induced neuroinflammationC57BL/6 mice20 mg/kg, daily for 7 days, p.o.Significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β) in the brain; improved performance in behavioral tests.[9]
Vehicle Control N/ALPS-induced neuroinflammationC57BL/6 miceDaily for 7 days, p.o.Elevated levels of pro-inflammatory cytokines; cognitive deficits.
Experimental Protocol: LPS-Induced Neuroinflammation

This protocol describes the induction of neuroinflammation and the assessment of neuroprotective effects.

  • Animals: Adult male C57BL/6 mice are used.

  • Grouping and Pre-treatment: Mice are divided into groups and pre-treated with "Derivative C" or vehicle orally for 7 consecutive days.

  • Induction of Neuroinflammation: On the 7th day, one hour after the final dose, mice are given a single intraperitoneal injection of LPS (0.25 mg/kg). Control mice receive saline.

  • Behavioral Testing: 24 hours after LPS injection, cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.

  • Biochemical Analysis: After behavioral testing, mice are euthanized, and brain tissues (specifically the hippocampus and cortex) are collected. Levels of pro-inflammatory cytokines (TNF-α, IL-1β) are measured using ELISA. Markers of oxidative stress are also quantified.

Visualizing the Neuroprotective Mechanism

G LPS LPS Microglia Activation Microglia Activation LPS->Microglia Activation NF-κB Pathway NF-κB Pathway Microglia Activation->NF-κB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines->Neuronal Damage Derivative C Derivative C Derivative C->Microglia Activation Inhibits

Sources

Cross-reactivity profiling of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Selectivity Profiling of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Abstract

The transition from a promising chemical hit to a viable drug candidate is contingent upon a thorough understanding of its biological interactions. Selectivity, the degree to which a compound interacts with its intended target versus unintended off-targets, is a cornerstone of safe and effective therapeutics. This guide provides a comprehensive framework for the cross-reactivity profiling of this compound, a novel small molecule. We will detail a multi-tiered experimental strategy, from broad-panel biochemical screens to cell-based target engagement and phenotypic assays. By presenting illustrative data and comparing the compound's hypothetical profile with alternative molecules, this guide serves as a practical resource for researchers, scientists, and drug development professionals dedicated to rigorous preclinical candidate validation.

Introduction: The Centrality of Selectivity in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active agents, including anti-inflammatory and anti-cancer drugs.[1][2] The specific compound, this compound, represents a potential new chemical entity. While its primary target is under investigation, its structural motifs suggest a plausible interaction with protein kinases, a family of enzymes frequently implicated in disease and a common target for pyrazole-containing inhibitors.[3][4]

However, the therapeutic potential of any new compound is dictated by its selectivity profile. Off-target interactions can lead to unforeseen toxicity or a dilution of the desired therapeutic effect, representing a major cause of clinical trial failures. A robust cross-reactivity assessment is therefore not a perfunctory step but a critical, data-driven process to mitigate risk and build a strong foundation for clinical development.

This guide outlines a logical, three-tiered approach to systematically profile the selectivity of this compound.

Tier 1: Broad Kinome Profiling - Casting a Wide Net

Expertise & Experience: The logical first step in assessing a putative kinase inhibitor is to screen it against a large, representative panel of purified kinases. This in vitro approach provides a rapid, unbiased overview of the compound's selectivity across the kinome. The high concentration used in such screens (typically 1-10 µM) is a deliberate choice designed to reveal even weak interactions that might become relevant at higher therapeutic doses.

Experimental Protocol: In Vitro Kinase Panel Screen
  • Compound Solubilization: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: For an initial screen, dilute the stock solution to a final assay concentration of 1 µM. This concentration is a balance between identifying meaningful off-targets and avoiding non-specific interactions.

  • Panel Selection: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) offering a broad kinase panel (e.g., 400+ kinases).

  • Assay Execution: The assay is typically performed using a radiolabeled ATP format, where inhibition is measured by the reduction of 32P transfer to a substrate.[5][6]

  • Data Analysis: Results are calculated as Percent Inhibition relative to a vehicle (DMSO) control. A common threshold for identifying a significant "hit" is >50% inhibition.

Data Presentation: Comparative Kinome Scan

The following table presents illustrative data comparing our compound of interest with two hypothetical alternatives.

Kinase TargetThis compound (% Inhibition @ 1 µM)Comparator A (Alternative Scaffold) (% Inhibition @ 1 µM)Comparator B (Structural Analog) (% Inhibition @ 1 µM)
Primary Target: MAPK14 (p38α) 989599
Off-Target Hit: CDK2681585
Off-Target Hit: GSK3B551272
Off-Target Hit: SRC108815
Clean Target: EGFR<5<5<5

This data is illustrative. Comparator A shows higher selectivity, while Comparator B, a close analog, shares a similar off-target profile.

Tier 2: Cellular Target Engagement - Validation in a Physiological Context

Expertise & Experience: An in vitro hit does not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm direct target binding in an intact cellular environment.[7][8][9] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10] Measuring this thermal shift provides direct evidence of target engagement and can simultaneously uncover unexpected intracellular off-targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Grow a relevant human cell line (e.g., HEK293T) to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western Blot using specific antibodies for the primary target (MAPK14) and key off-targets identified in Tier 1 (e.g., CDK2).

Visualization: The Principle of CETSA

Caption: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).

Data Presentation: Comparative Thermal Shift (ΔTm)
Protein TargetVehicle Control Tm (°C)This compound Tm (°C)ΔTm (°C)
MAPK14 (Primary Target) 50.258.6+8.4
CDK2 (Off-Target)54.156.5+2.4
GAPDH (Negative Control)61.561.6+0.1

This illustrative data confirms strong engagement with the primary target and weaker, but measurable, engagement with the off-target CDK2 in a cellular context.

Tier 3: Phenotypic Screening - A Systems-Level View

Expertise & Experience: While target-based assays are essential, they may not capture the full biological consequences of a compound's activity. Phenotypic screening evaluates the overall effect of a compound on cell health, morphology, or function, providing an unbiased view of its integrated effects.[11][12][13] This approach can reveal unexpected toxicities or even novel mechanisms of action stemming from previously unidentified off-targets.[][15]

Experimental Protocol: High-Content Imaging for Cytotoxicity and Morphology
  • Cell Plating: Seed a disease-relevant cell line (e.g., A549 lung carcinoma) in 96-well imaging plates.

  • Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a known cytotoxic agent as a positive control and a vehicle control.

  • Staining: Stain the cells with a multiplexed dye combination:

    • Hoechst 33342: Stains nuclei (to count cells).

    • CellTracker Green: Stains cytoplasm (to define cell area).

    • MitoTracker Red: Stains mitochondria (to assess mitochondrial health).

    • Annexin V-FITC: Stains for apoptotic cells.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use automated image analysis software to quantify multiple phenotypic parameters per cell, such as cell count (viability), nuclear size, mitochondrial integrity, and markers of apoptosis.

Visualization: Phenotypic Profiling Workflow

G cluster_workflow High-Content Phenotypic Screening start Plate Cells (96-well format) treat Treat with Compound (Dose-Response) start->treat stain Multiplex Staining (Nuclei, Cyto, Mito) treat->stain image Automated Imaging stain->image analyze Image Analysis & Feature Extraction image->analyze output Quantitative Phenotypic Profile (e.g., Viability, Nuclear Size, Mitochondrial Integrity) analyze->output

Caption: Workflow for generating quantitative data from high-content phenotypic screening.

Synthesis and Conclusion

This three-tiered guide provides a robust framework for profiling the cross-reactivity of this compound.

  • Tier 1 (Kinome Scan) identified a primary target (MAPK14) and potential off-targets (CDK2, GSK3B).

  • Tier 2 (CETSA) confirmed strong, direct binding to MAPK14 and weaker engagement of CDK2 within intact cells, validating the physiological relevance of the initial screen.

  • Tier 3 (Phenotypic Screen) provides the ultimate assessment of the compound's integrated cellular effects, linking target engagement to a functional outcome.

By systematically applying these methodologies, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for comparing a lead compound like this compound against alternatives, enabling informed decisions to advance the most promising and safest candidates toward clinical investigation.

References

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link][11]

  • Al-Ali, H., Lee, D., & Zheng, W. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Journal of Chemical Biology, 10(3), 85-94. [Link][12]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link][16]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21). [Link][17]

  • Creative Biolabs. Phenotypic Screening. [Link][15]

  • Chen, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15). [Link][18]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 163-80. [Link][7]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link][19]

  • McCloskey, K., et al. (2019). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 59(9), 4022-4030. [Link][20]

  • Andrews, B., & Measday, V. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 16(1), 1-4. [Link][6]

  • Ferguson, F. M., & Gray, N. S. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(8), 1969-1979. [Link][10]

  • CETSA. CETSA. [Link][8]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link][9]

  • Lesner, A., et al. (2011). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Molecular Pharmaceutics, 8(1), 199-209. [Link][3]

  • Lesner, A., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 8(1), 199-209. [Link][4]

  • Bansal, R. K., & Kumar, R. (2017). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Analysis, 7(5), 265-276. [Link][1]

  • Bohl, C., et al. (2016). Profiling of Small Molecules by Chemical Proteomics. Methods in Molecular Biology, 1394, 211-8. [Link][21]

  • Rojas, H., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(11), 2986. [Link][2]

Sources

Comparative Guide to the Structure-Activity Relationship of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol analogs, a promising scaffold in the development of targeted kinase inhibitors. Drawing upon established principles of medicinal chemistry and available preclinical data, this document aims to elucidate the intricate connections between molecular structure and biological activity, offering a framework for the rational design of next-generation therapeutics.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a versatile template for creating compounds with a diverse array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] In the realm of oncology, pyrazole derivatives have gained significant attention as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[3][4]

The specific scaffold, this compound, presents several key features for SAR exploration: the N1-ethyl substituent, the C4-propanol linker, and the terminal hydroxyl group. Understanding how modifications to each of these components influence kinase binding and inhibitory activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Core Structural-Activity Relationship Insights

The biological activity of this compound analogs is intricately linked to the specific substitutions at the N1 and C4 positions of the pyrazole ring, as well as the nature of the side chain. While direct SAR studies on this exact scaffold are not extensively published, we can extrapolate key principles from closely related pyrazole-based kinase inhibitors, such as the multi-targeted inhibitor AT9283, which features a pyrazol-4-yl urea core and targets Aurora kinases, JAK2, and Abl.[5][6]

The Significance of the N1-Substituent

The substituent at the N1 position of the pyrazole ring plays a crucial role in establishing key interactions within the ATP-binding pocket of target kinases.

  • Alkyl Groups: Small alkyl groups, such as the ethyl group in the parent scaffold, are generally well-tolerated and can occupy hydrophobic pockets within the kinase domain. The size and nature of this alkyl group can influence selectivity. For instance, in a series of pyrazole-based inhibitors, N-alkylation showed high potency.[3]

  • Aromatic and Heterocyclic Rings: Introduction of aryl or heteroaryl rings at the N1 position can lead to potent inhibitors through the formation of π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. The substitution pattern on these rings is critical; for example, a study on pyrazole derivatives showed that a nitro group was more optimal than hydrogen, methyl, methoxy, or chloro substituents for Aurora kinase inhibition.[3]

The Role of the C4-Linker and Terminal Functional Group

The C4-position of the pyrazole ring serves as an attachment point for a linker that extends towards the solvent-exposed region of the ATP-binding site. The length, rigidity, and functionality of this linker are critical determinants of activity.

  • Linker Length and Flexibility: The three-carbon (propanol) linker in the parent scaffold provides a degree of flexibility, allowing the terminal functional group to adopt an optimal orientation for interaction with the target kinase. Variations in linker length can significantly impact potency.

  • Terminal Functional Group: The terminal hydroxyl group of the propanol linker can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the kinase. Replacing the hydroxyl group with other functionalities can modulate the compound's properties:

    • Amine Groups: Introduction of a primary or secondary amine can provide an additional hydrogen bond donor and a basic center, which may interact with acidic residues like aspartate or glutamate.

    • Carboxamides and Ureas: These groups can form multiple hydrogen bonds and have been successfully employed in potent kinase inhibitors like AT9283.[5]

Comparative Analysis of Analog Classes

To illustrate the SAR principles, we will consider hypothetical analogs of this compound and their potential impact on kinase inhibition, drawing parallels from existing pyrazole-based inhibitors.

Analog Class Modification Predicted Impact on Kinase Inhibition Rationale based on known Pyrazole SAR
Class A: N1-Substituent Variation A1: N1-methylA2: N1-isopropylA3: N1-phenylA4: N1-(4-chlorophenyl)A1 & A2: May retain activity, with potential changes in selectivity.A3 & A4: Likely to enhance potency through π-π stacking. The chloro-substituent in A4 could provide additional interactions.Small alkyl groups are generally tolerated. Aromatic rings at N1 can significantly increase potency.[3]
Class B: C4-Linker Modification B1: C4-(2-hydroxyethyl)B2: C4-(4-hydroxybutyl)B1: Shorter linker may lead to loss of key interactions.B2: Longer linker could allow for new interactions or lead to steric clashes.Optimal linker length is crucial for positioning the terminal functional group.
Class C: Terminal Group Variation C1: 3-(1-ethyl-1H-pyrazol-4-yl)propan-1-amineC2: N-(3-(1-ethyl-1H-pyrazol-4-yl)propyl)acetamideC1: Amine may form ionic interactions with acidic residues.C2: Acetamide provides additional hydrogen bonding opportunities.Terminal functional groups are key for anchoring the inhibitor in the active site.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of these analogs typically involves a multi-step sequence, starting with the construction of the pyrazole core, followed by functionalization at the N1 and C4 positions.

Step 1: Synthesis of the Pyrazole Core A common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. For the core scaffold, this would involve the reaction of a suitably protected 4-formyl-1,3-dicarbonyl compound with ethylhydrazine.

Step 2: N1-Alkylation/Arylation If not introduced in the initial cyclization, the N1-substituent can be introduced via N-alkylation or N-arylation of a pre-formed pyrazole.

Step 3: C4-Linker Elaboration The propanol side chain can be introduced at the C4 position through various methods, such as a Wittig reaction on a C4-formyl pyrazole followed by reduction, or a Sonogashira coupling with propargyl alcohol followed by hydrogenation.

Step 4: Terminal Group Modification The terminal hydroxyl group can be converted to other functionalities using standard organic chemistry transformations. For example, conversion to an amine can be achieved via a Mitsunobu reaction with phthalimide followed by hydrolysis.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a panel of kinases (e.g., Aurora A, Aurora B, JAK2) would be determined using a radiometric or fluorescence-based assay.

  • Assay Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by the kinase.

  • Procedure:

    • Kinase, substrate, and varying concentrations of the inhibitor are incubated in an appropriate assay buffer.

    • The reaction is initiated by the addition of [γ-³²P]ATP.

    • After a defined incubation period, the reaction is stopped.

    • The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper and washing).

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the data to a sigmoidal dose-response curve.

Visualizing the SAR Strategy

The following diagram illustrates the key points of modification on the this compound scaffold for SAR exploration.

SAR_Strategy cluster_N1 N1-Substituent Modification cluster_C4 C4-Linker & Terminal Group Modification Core This compound Scaffold N1_Alkyl Alkyl Chains (e.g., methyl, isopropyl) Core->N1_Alkyl Hydrophobic Interactions N1_Aryl Aryl/Heteroaryl Rings (e.g., phenyl, pyridyl) Core->N1_Aryl π-π Stacking C4_Linker Linker Length (e.g., ethyl, butyl) Core->C4_Linker Optimize Positioning C4_Terminal Terminal Functional Group (e.g., amine, amide, urea) Core->C4_Terminal Hydrogen Bonding

Caption: Key modification points for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationships, focusing on the N1-substituent, the C4-linker, and the terminal functional group, is crucial for optimizing potency and selectivity. By leveraging the principles outlined in this guide and drawing parallels from existing pyrazole-based inhibitors, researchers can rationally design and synthesize new analogs with improved therapeutic potential. Future work should focus on obtaining co-crystal structures of these inhibitors with their target kinases to provide a more detailed understanding of the binding interactions and further guide the drug discovery process.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL not available)
  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (URL not available)
  • N-Substituted Pyrazoles in Drug Design: A Compar
  • Current status of pyrazole and its biological activities. (URL not available)
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (URL not available)
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (URL not available)
  • Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. (URL not available)
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Aurora Kinase Inhibitor
  • SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. (URL not available)
  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (URL not available)
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole deriv
  • AT9283 | Aurora/JAK Inhibitor. (URL not available)
  • Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. (URL not available)
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (URL not available)
  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (URL not available)
  • AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (URL not available)
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (URL not available)
  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (URL not available)
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not available)

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast chemical space of kinase inhibitors, the pyrazole scaffold represents a privileged structure, consistently yielding potent and selective modulators of kinase activity.[1][2][3] This guide provides a comparative analysis of the promising, yet under-characterized, molecule 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol . In the absence of extensive peer-reviewed data on this specific compound, we will leverage established structure-activity relationships (SAR) within the pyrazole class to benchmark its potential performance against well-documented analogs. This guide will delve into synthetic strategies, potential biological activities with a focus on kinase inhibition, and provide detailed experimental protocols to empower researchers in their exploration of novel pyrazole-based therapeutics.

Introduction to the Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs.[4][5] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7][8] A significant portion of recent research has focused on their utility as kinase inhibitors, targeting key signaling pathways implicated in cancer and inflammatory diseases.[1][3][9][10]

The subject of this guide, This compound , features a 1,4-disubstituted pyrazole core. The ethyl group at the N1 position and the propan-1-ol chain at the C4 position are key determinants of its physicochemical properties and potential biological targets. The propanol side chain, in particular, offers a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially influencing target engagement and pharmacokinetic properties.

Comparative Synthesis Strategies

The synthesis of 4-substituted pyrazoles is a well-established field, offering multiple routes to access the target compound and its analogs. A general and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Conceptual Synthetic Workflow

1,3-Dicarbonyl Precursor 1,3-Dicarbonyl Precursor Condensation with Hydrazine Condensation with Hydrazine 1,3-Dicarbonyl Precursor->Condensation with Hydrazine Step 1 Pyrazole Core Formation Pyrazole Core Formation Condensation with Hydrazine->Pyrazole Core Formation Step 2 Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation with Hydrazine Functionalization/Modification Functionalization/Modification Pyrazole Core Formation->Functionalization/Modification Step 3 Final Product Final Product Functionalization/Modification->Final Product

Caption: Generalized synthetic workflow for pyrazole derivatives.

Experimental Protocol: Synthesis of a 4-Substituted Pyrazole Analog

This protocol is adapted from methodologies for synthesizing similar pyrazole structures and serves as a representative procedure.

Objective: To synthesize a 1,4-disubstituted pyrazole derivative.

Materials:

  • Appropriately substituted hydrazine (e.g., ethylhydrazine sulfate)

  • A suitable 1,3-dicarbonyl equivalent or a precursor to a 4-substituted pyrazole

  • Solvent (e.g., ethanol, acetic acid)

  • Base (if necessary, e.g., sodium acetate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the hydrazine derivative in the chosen solvent.

  • Addition of Precursor: Add the 1,3-dicarbonyl equivalent or a suitable precursor for the 4-substituted side chain to the reaction mixture.

  • Reaction Conditions: The reaction may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be extracted using an appropriate organic solvent and washed with water and brine.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the pure pyrazole derivative.

Comparative Performance Analysis: A Focus on Kinase Inhibition

While specific inhibitory data for This compound is not publicly available, we can infer its potential by comparing its structural features to known pyrazole-based kinase inhibitors. The 1,4-disubstitution pattern is common in this class of compounds.

Comparator Compounds

For this guide, we will consider two classes of well-characterized pyrazole-based inhibitors as benchmarks:

  • Comparator A: Pyrazole-based Aurora Kinase Inhibitors: These compounds often feature a substituted pyrazole core that interacts with the hinge region of the kinase.

  • Comparator B: Pyrazole-based Akt Inhibitors: These inhibitors also utilize the pyrazole scaffold for key interactions within the ATP-binding pocket.[3]

Compound ClassRepresentative StructureKey Structural FeaturesReported Activity (IC50)Reference
Target Compound This compoundN1-ethyl, C4-propanolNot ReportedN/A
Comparator A Pyrazole-based Aurora A InhibitorN1-aryl, C4-carboxamide0.16 µM (Aurora A)[1]
Comparator B Afuresertib (Akt Inhibitor)N1-aryl, C4-carboxamidePotent Akt inhibitor[3]

Table 1: Comparison of the target compound with representative pyrazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights
  • N1-Substitution: The N1 position of the pyrazole ring is crucial for modulating pharmacokinetic properties and can influence target selectivity. In many kinase inhibitors, this position is occupied by an aryl group that can form additional interactions in the active site. The ethyl group in our target compound is a smaller, more flexible substituent, which may lead to a different selectivity profile compared to analogs with bulky aryl groups.

  • C4-Substitution: The substituent at the C4 position often points towards the solvent-exposed region of the kinase active site. The propanol side chain in This compound offers a hydroxyl group that can engage in hydrogen bonding, potentially improving solubility and target affinity. In contrast, many potent pyrazole kinase inhibitors feature carboxamide moieties at this position, which are also capable of forming critical hydrogen bonds.[3]

Logical Relationship of SAR

cluster_0 Structural Features cluster_1 Predicted Performance N1-Substituent N1-Substituent Target Affinity & Selectivity Target Affinity & Selectivity N1-Substituent->Target Affinity & Selectivity Influences binding pocket interactions Pharmacokinetic Properties Pharmacokinetic Properties N1-Substituent->Pharmacokinetic Properties Impacts solubility and metabolism C4-Substituent C4-Substituent C4-Substituent->Target Affinity & Selectivity Forms key hydrogen bonds C4-Substituent->Pharmacokinetic Properties Affects polarity and cell permeability

Caption: Influence of substituents on predicted performance.

Experimental Workflow for Biological Evaluation

To ascertain the biological activity of This compound , a systematic experimental approach is required.

Workflow for Kinase Inhibition Profiling

Compound Synthesis & Purification Compound Synthesis & Purification Biochemical Kinase Assay Biochemical Kinase Assay Compound Synthesis & Purification->Biochemical Kinase Assay Initial Screening Determine IC50 Values Determine IC50 Values Biochemical Kinase Assay->Determine IC50 Values Dose-Response Cell-based Assays Cell-based Assays Determine IC50 Values->Cell-based Assays Cellular Potency Evaluate Antiproliferative Effects Evaluate Antiproliferative Effects Cell-based Assays->Evaluate Antiproliferative Effects Further Preclinical Development Further Preclinical Development Evaluate Antiproliferative Effects->Further Preclinical Development

Caption: Experimental workflow for evaluating kinase inhibitor potential.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a panel of kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compound (e.g., This compound )

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the kinase, its substrate, and the assay buffer.

  • Compound Addition: Add the diluted test compound to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel kinase inhibitors. While direct experimental data is lacking, a comparative analysis based on the well-established SAR of the pyrazole scaffold suggests that this compound possesses features conducive to biological activity. The N1-ethyl and C4-propanol substituents offer a unique combination of properties that may lead to a distinct selectivity and pharmacokinetic profile compared to existing pyrazole-based inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A broad kinase screen would be instrumental in identifying its primary targets, followed by more focused in vitro and cell-based assays to validate its potency and mechanism of action. The synthetic accessibility of the pyrazole core allows for rapid generation of analogs, enabling a thorough exploration of the SAR around this promising scaffold.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (MDPI)
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (PubMed)
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (MDPI)
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (Bentham Science)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (RSC Publishing)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (RSC Publishing)
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (MDPI)
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
  • A new insight into the synthesis and biological activities of pyrazole based deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (Academic Strive)
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (Polish Journal of Environmental Studies)
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 1007516-30-4). As a specialized heterocyclic compound, its disposal requires a meticulous approach grounded in an understanding of its chemical structure and potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, in compliance with regulations, and with minimal environmental impact.

Disclaimer: At the time of writing, a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. The following procedures are therefore based on the known data for this compound, the hazard profiles of its structural components (a substituted pyrazole and a propanol tail), and established principles of laboratory chemical waste management.[1] It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department before proceeding, as local regulations and facility capabilities are the ultimate authority.

Hazard Profile and Risk Assessment

To establish a safe disposal plan, we must first understand the compound's potential hazards. This is achieved by analyzing its known properties and inferring risks from its structural analogs: the pyrazole core and the propan-1-ol functional group.

  • Pyrazole Moiety: Pyrazole and its derivatives can exhibit toxic properties. For instance, Pyrazole (CAS 288-13-1) is classified as acutely toxic (dermal), an irritant, and harmful to aquatic life with long-lasting effects.[2] Therefore, we must assume this compound may pose similar environmental and health risks.

  • Propan-1-ol Moiety: The propanol tail suggests properties associated with alcohols, such as potential flammability and irritation.[3] However, the larger molecular structure and solid form of the target compound significantly alter these properties compared to simple propan-1-ol.

  • Compound-Specific Data: Vendor information confirms the compound is a solid and is classified under Storage Class 11 as a "Combustible Solid".[4] This indicates that while it does not have a flash point like a flammable liquid, it can ignite and burn.

This "worst-case" analysis, combining the hazards of the parent structures, ensures the highest margin of safety during handling and disposal.

Property / Hazard CategoryFinding for this compoundRationale & Authoritative Source
CAS Number 1007516-30-4Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Class 11 - Combustible SolidsSigma-Aldrich[4]
Acute Toxicity Data not available. Assumed to be potentially harmful based on pyrazole analogs.Pyrazole is acutely toxic. A precautionary approach is necessary.[1]
Skin/Eye Irritation Data not available. Assumed to be a potential irritant.Both pyrazole and propanol analogs can cause skin and eye irritation.[2][3]
Environmental Hazards Data not available. Assumed to be potentially harmful to aquatic life.Pyrazole is classified as harmful to aquatic life with long-lasting effects. Release to the environment should be avoided.[5]

Pre-Disposal: Personal Protective Equipment (PPE) and Decontamination

Before handling the waste, ensure all safety measures are in place. The choice of PPE is dictated by the compound's inferred hazard profile.

Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Decontamination of Labware:

  • Initial Rinse: Triple-rinse any contaminated glassware (beakers, flasks, etc.) with a suitable organic solvent, such as ethanol or acetone.

  • Collect Rinsate: This initial rinsate is now considered hazardous waste. It must be collected in a designated, properly labeled container for halogen-free solvent waste.[6][7] Do not pour it down the drain.[8]

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Step-by-Step Disposal Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[9]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and sealable waste container.[1]

    • This container should be designated for "Combustible Solids" or "Solid Organic Chemical Waste."

  • Contaminated Materials:

    • Place any materials grossly contaminated with the compound, such as weighing papers, absorbent pads, and used gloves, into the same solid waste container.[1][9]

  • Liquid Waste (Solutions):

    • If the compound was used in a solution, collect the liquid waste in a separate, leak-proof container labeled for "Liquid Organic Chemical Waste."

    • Crucially, do not mix this waste stream with other types of waste, such as acidic, basic, or halogenated solvent waste, unless explicitly permitted by your EHS department. [6]

Step 2: Container Labeling

Proper labeling is a legal requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste."[9]

  • The full chemical name: "this compound".

  • An accurate list of all container contents, including any solvents.

  • The approximate percentage of each component.

  • The relevant hazard characteristics (e.g., "Combustible," "Irritant").

Step 3: Temporary Waste Storage

  • Store the sealed and labeled waste container in a designated hazardous waste Satellite Accumulation Area (SAA).[8][9]

  • This area must be well-ventilated and away from sources of ignition and incompatible materials.[10]

  • Ensure the container is kept closed at all times except when adding waste.[8]

Step 4: Arranging for Final Disposal

  • Follow your institution's established procedure for hazardous waste collection. This typically involves submitting an online or paper request to the EHS department.[1]

  • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1] The most common and appropriate method for this type of combustible organic solid is high-temperature incineration.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.

G cluster_0 cluster_1 Waste Type start Identify Waste Containing This compound solid Unused/Expired Solid start->solid Is it pure solid? contaminated Contaminated PPE, Weighing Paper, etc. start->contaminated Is it contaminated material? liquid Solutions Containing the Compound start->liquid Is it a liquid solution? container_solid Collect in Labeled Container for 'Solid Organic Waste' solid->container_solid contaminated->container_solid container_liquid Collect in Labeled Container for 'Liquid Organic Waste' liquid->container_liquid storage Store Sealed Container in Designated Hazardous Waste Area container_solid->storage container_liquid->storage ehs Follow Institutional Protocol to Request EHS Pickup storage->ehs end_node Professional Disposal (e.g., Incineration) ehs->end_node

Caption: Disposal workflow for this compound.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and excellence within the laboratory.

References

  • Laboratory Waste Management Guide. P2 InfoHouse, U.S. Environmental Protection Agency. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Hamburg. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Safety Data Sheet: 1-Propanol. Fisher Scientific. [Link]

  • Student safety sheets 66 Higher alcohols. CLEAPSS. [Link]

Sources

Personal protective equipment for handling 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 1007516-30-4). As the toxicological properties of this specific compound have not been fully elucidated, this protocol is grounded in a precautionary principle, synthesizing data from its core chemical structures: the pyrazole moiety and the propan-1-ol functional group. The guidance herein is designed for drug development professionals, researchers, and scientists to foster a proactive safety culture.

Hazard Identification and Risk Assessment: A Synthesis

Understanding the potential hazards of this compound requires an analysis of its constituent parts. The molecule combines a biologically active pyrazole ring with a propanol tail.

  • Pyrazole Moiety: The pyrazole ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of potent biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This inherent bioactivity necessitates careful handling to prevent accidental inhalation, ingestion, or dermal absorption, which could lead to unforeseen pharmacological effects.

  • Propan-1-ol Moiety: While the parent compound, n-propanol, is a highly flammable liquid that can cause serious eye damage and drowsiness[4][5], this compound is a solid. It is classified as a combustible solid, meaning it can burn but is not as easily ignited as a flammable liquid. The primary risks associated with this part of the molecule shift from flammability to potential irritation upon contact and the risks of dust inhalation.

  • Overall Compound Profile: Lacking a specific Safety Data Sheet (SDS), the compound must be treated as potentially harmful if swallowed, causing skin and serious eye irritation, and possibly causing respiratory irritation if inhaled as a dust.

At-a-Glance Safety Profile

Hazard CategoryAssessed RiskRationale
Acute Toxicity (Oral, Dermal) Category 4 (Harmful) - AssumedPyrazole derivatives can be biologically active.[6][7]
Eye Damage/Irritation Category 2 (Serious Irritation) - AssumedPropanol functional group is associated with eye damage.[4][5]
Skin Corrosion/Irritation Category 2 (Irritation) - AssumedCommon for similar chemical structures.[8][9]
Respiratory Sensitization Unknown - Handle as potential irritantInhalation of fine dust should always be avoided.
Flammability Combustible SolidClassified as a combustible solid. Avoid ignition sources.

Personal Protective Equipment (PPE) Protocol

A risk-based approach is mandatory for selecting appropriate PPE. The level of protection must correspond to the specific procedure and the potential for exposure.

Protection LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionWhen to Use
Standard Laboratory Use Safety glasses with side shields or chemical splash goggles.[8][10]Chemical-resistant nitrile or neoprene gloves.[10][11]Standard, fully-buttoned lab coat.[10]Not required if handled exclusively within a certified chemical fume hood.[10]For handling small quantities (<1g), weighing, and preparing solutions in a fume hood.
Increased Risk of Dust/Aerosol Chemical splash goggles and a face shield.[10]Double-gloving with chemical-resistant nitrile gloves.[10]Chemical-resistant apron or coveralls over a lab coat.[10]A NIOSH-approved respirator with organic vapor/particulate cartridges (P100).For handling larger quantities, transfers outside of a fume hood (not recommended), or any procedure with a high potential for generating dust or aerosols.
Emergency (Spill) Full-face respirator with appropriate cartridges.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Fully encapsulated, chemical- and vapor-protective suit.Positive pressure, full face-piece self-contained breathing apparatus (SCBA) may be required for large spills.[11]In the event of a significant spill or uncontrolled release.

Operational and Disposal Plans

A systematic workflow is critical to minimizing exposure and ensuring laboratory safety. The following procedural diagram and step-by-step guide outline the mandatory operational sequence for handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling prep Review SDS for Analogs & Assess Task-Specific Risks ppe_check Inspect & Don Appropriate PPE prep->ppe_check spill Emergency Spill prep->spill Contingency hood_prep Prepare & Verify Chemical Fume Hood ppe_check->hood_prep weigh Weighing & Transfer (in fume hood) hood_prep->weigh dissolve Dissolution (in fume hood) weigh->dissolve reaction Reaction Workup (in fume hood) dissolve->reaction decon Decontaminate Glassware & Work Surfaces reaction->decon waste Segregate & Label Hazardous Waste decon->waste ppe_doff Doff & Dispose of Contaminated PPE waste->ppe_doff spill_response Follow Emergency PPE Protocol & Spill Cleanup Procedure spill->spill_response

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure
  • Preparation: Before beginning work, ensure a certified chemical fume hood is operational.[12] Cover the work surface with disposable, absorbent bench paper. Verify that an eyewash station and safety shower are unobstructed and accessible.[10]

  • Weighing and Transfer: All manipulations of the solid compound must occur within the fume hood to contain any dust.[12] Use anti-static weigh boats or paper. When transferring, use spatulas gently to prevent the compound from becoming airborne.

  • Dissolution: When dissolving the solid, add it slowly to the solvent to prevent splashing. If the dissolution is expected to be exothermic, use an ice bath for cooling.

  • Reaction and Workup: All reactions and subsequent workup procedures (e.g., extractions, quenching) must be conducted within the fume hood. Ensure all glassware is securely clamped.

  • Decontamination: After completing the procedure, decontaminate all surfaces and equipment. Wipe down the interior of the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[10]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.[13]

  • Waste Segregation: All materials contaminated with this compound are to be treated as hazardous waste. This includes:

    • Empty product containers.

    • Contaminated PPE (gloves, bench paper, etc.).

    • Reaction byproducts and residual solutions.

  • Waste Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste. Never mix this waste with other chemical waste streams unless compatibility has been confirmed.[13]

  • Final Disposal: Arrange for disposal through your institution's licensed hazardous waste management program. Do not pour any waste down the drain or discard it as regular trash.[12][13]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is vital.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[4][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration.[4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention and provide the SDS or chemical label if possible.
Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[12] Do not use combustible materials like paper towels to absorb large quantities.

  • Clean: Wearing appropriate emergency-level PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

This guide is intended to provide a framework for the safe handling of this compound. A thorough, task-specific risk assessment should always be performed before commencing any new procedure.

References

  • Sasol Chemicals. (2024). Safety Data Sheet n-Propanol.
  • Sigma-Aldrich. (n.d.). This compound.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • BenchChem. (2025). Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine.
  • Lab Alley. (n.d.). Propanol Safety & Hazards.
  • ResearchGate. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview.
  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Sigma-Aldrich. (2014). Material Safety Data Sheet.
  • Lab Alley. (n.d.). How to Safely Dispose of Propanol.
  • Angene Chemical. (2024). Safety Data Sheet.
  • TCI Chemicals. (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.